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  • Product: Ntfapi
  • CAS: 2374782-03-1

Core Science & Biosynthesis

Foundational

Technical Guide: NTFAPI (NOTA-FAPI-04) Chemical Properties & Development Profile

CAS: 2374782-03-1 | Synonyms: NOTA-FAPI-4, NTFAPI[1][2][3] Executive Summary NTFAPI (CAS 2374782-03-1) , chemically known as NOTA-FAPI-04 , is a specialized precursor used in the development of radiopharmaceuticals for p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2374782-03-1 | Synonyms: NOTA-FAPI-4, NTFAPI[1][2][3]

Executive Summary

NTFAPI (CAS 2374782-03-1) , chemically known as NOTA-FAPI-04 , is a specialized precursor used in the development of radiopharmaceuticals for positron emission tomography (PET).[1][2][3] It represents a conjugation of the Fibroblast Activation Protein (FAP) inhibitor pharmacophore (based on the quinoline scaffold of FAPI-04) with the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.[1][2]

This molecule is engineered to target Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment (TME).[1][2] Unlike metabolic tracers (e.g.,


F-FDG), NTFAPI targets the structural architecture of the tumor stroma, offering superior signal-to-noise ratios in cancers with high stromal content (e.g., pancreatic, breast, and colorectal cancers).[1][2]

Key Application: Precursor for radiolabeling with Gallium-68 (


Ga) , Aluminum-Fluoride-18 (Al

F)
, or Copper-64 (

Cu)
for diagnostic imaging.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3]

Core Chemical Data
PropertySpecification
Chemical Name (S)-2,2'-(7-(2-(4-(3-((4-((2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid
Molecular Formula C

H

F

N

O

Molecular Weight 771.82 g/mol
Exact Mass 771.3516 Da
Appearance White to off-white solid powder
Purity (HPLC)

95% (Research Grade),

98% (GMP Precursor)
Solubility Soluble in DMSO (

10 mg/mL), DMF; Sparingly soluble in water (pH dependent)
Storage -20°C, desiccated, protected from light
Structural Logic

The molecule consists of three distinct functional domains:

  • The Warhead (Pharmacophore): A quinoline-based moiety containing a 2-cyanopyrrolidine group.[1][2][4][5] This acts as the inhibitor, binding with high affinity to the enzymatic pocket of FAP.[1][2]

  • The Linker: A piperazine-propyl chain that improves pharmacokinetic solubility and distances the bulky chelator from the binding site to prevent steric hindrance.[1][2]

  • The Chelator (NOTA): A macrocyclic cage designed to trap trivalent metals (like Ga

    
    ) or metal-fluoride complexes (AlF
    
    
    
    ) with high kinetic stability.[1][2]

Mechanism of Action & Biological Context[1][2]

The Target: Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease (dipeptidyl peptidase).[1][2] While expression is low in healthy adult tissues, it is massively upregulated in Cancer-Associated Fibroblasts (CAFs) .[1][2] CAFs can constitute up to 90% of the tumor mass in desmoplastic tumors.[1]

  • Binding Mechanism: NTFAPI acts as an inhibitor.[1][2] The nitrile group on the pyrrolidine ring forms a covalent (but reversible) bond with the active site serine of the FAP enzyme.[1]

  • Selectivity: The difluoro-substitution on the pyrrolidine ring enhances potency and selectivity for FAP over the homologous enzyme DPP4 (CD26), reducing off-target retention.[1][2]

Signaling & Retention Pathway

The following diagram illustrates the recruitment of the tracer into the Tumor Microenvironment.[1][2]

FAP_Mechanism TumorCell Tumor Cell (Secretes TGF-beta) Fibroblast Resting Fibroblast TumorCell->Fibroblast Activation Signals (TGF-b, PDGF) CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF Transdifferentiation FAP_Enzyme FAP Surface Expression CAF->FAP_Enzyme Upregulation Imaging PET Signal (High Contrast) FAP_Enzyme->Imaging Tumor Retention NTFAPI NTFAPI (Tracer) NTFAPI->FAP_Enzyme High Affinity Binding (IC50 < 10 nM)

Figure 1: Mechanism of NTFAPI accumulation in the tumor stroma.[1][2] The tracer targets the supporting architecture (CAFs) rather than the malignant cells directly.[1][2]

Experimental Protocols & Handling

Reconstitution & Storage (Self-Validating Protocol)

Objective: Create a stable stock solution for radiolabeling or in vitro assays.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Water is not recommended for long-term storage due to potential hydrolysis of the nitrile group or ester linkages over time.[1][2]

  • Concentration: Prepare a 1 mM to 10 mM stock.

    • Calculation: To prepare 1 mL of 10 mM stock, weigh 7.72 mg of NTFAPI and dissolve in 1 mL DMSO.[1][2]

  • Validation Step: Visually inspect for clarity. Vortex for 30 seconds.[1][2] If particulates remain, sonicate for 5 minutes at ambient temperature.[1][2]

  • Aliquot & Freeze: Aliquot into light-protective tubes (e.g., amber Eppendorf) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Radiolabeling Workflow (Example: Gallium-68)

Note: This is a generalized research protocol. Specific conditions depend on the generator and module used.

Materials:

  • NTFAPI Precursor (20–50 µg)[1][2]

  • 
    GaCl
    
    
    
    eluate (from
    
    
    Ge/
    
    
    Ga generator)[1][2]
  • Sodium Acetate buffer (pH 4.0–4.5)[1][2]

Workflow Diagram:

Radiolabeling Generator 68Ge/68Ga Generator Elution Elute 68GaCl3 (0.1M HCl) Generator->Elution Buffering Add NaOAc Buffer (Adjust to pH 4.0-4.5) Elution->Buffering Reaction Add NTFAPI Precursor (Heat 95°C, 10 min) Buffering->Reaction Purification C18 Sep-Pak Purification Reaction->Purification QC Quality Control (Radio-HPLC / TLC) Purification->QC

Figure 2: Standard workflow for labeling NTFAPI with Gallium-68.[1][2] The NOTA chelator allows for rapid complexation at moderate pH.[1]

In Vitro Binding Assay (Validation)

To verify the activity of NTFAPI (cold standard) or the radiolabeled complex:

  • Cell Line: Use FAP-positive cell lines (e.g., U87-MG glioblastoma or transfected HEK-FAP cells).[1][2]

  • Control: Use FAP-negative cells (e.g., wild-type HEK293) to confirm specificity.

  • Method: Competitive binding assay using a known radioligand (if testing cold NTFAPI) or direct uptake (if testing radiolabeled NTFAPI).[1][2]

  • Expectation: High uptake in FAP+ cells, blocked by excess cold FAPI-04 (IC

    
     typically < 10 nM).[1][2]
    

Safety & Toxicology

  • Handling: NTFAPI is a bioactive chemical.[1][2][6] Standard PPE (gloves, lab coat, goggles) is mandatory.[1][2]

  • Toxicity: As a research compound, full toxicology data is often limited.[1][2] However, quinoline-based FAP inhibitors generally show low toxicity in preclinical models.[1][2]

  • Radiological Safety: When radiolabeled, standard radiation safety protocols (shielding, ALARA principles) apply.[1][2]

  • Disposal: Dispose of as hazardous chemical waste.[1][2] If radiolabeled, follow decay-in-storage protocols before disposal.[1][2]

References

  • Loktev, A., et al. (2018).[1][2] "A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts."[1][2] Journal of Nuclear Medicine, 59(9), 1423–1429.[1][2] Link

  • Lindner, T., et al. (2018).[1][2] "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine, 59(9), 1415–1422.[1][2] Link

  • MedKoo Biosciences. "NOTA-FAPI-4 Product Datasheet (CAS 2374782-03-1)." Link

  • PubChem. "Compound Summary: FAPI-04 Derivatives."[1][2] National Library of Medicine.[1][2] Link

  • Moon, E.S., et al. (2020).[1][2] "Targeting fibroblast activation protein (FAP): An overview of radioligands and their clinical applications." Nuklearmedizin, 59(03), 123-130.[1][2]

Sources

Exploratory

Ntfapi molecular weight and formula C36H47F2N9O8

Guide: Analysis of the Compound "Ntfapi" with Molecular Formula C36H47F2N9O8** To the Attention of Researchers, Scientists, and Professionals in Drug Development: This document addresses the request for a detailed techni...

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Analysis of the Compound "Ntfapi" with Molecular Formula C36H47F2N9O8**

To the Attention of Researchers, Scientists, and Professionals in Drug Development:

This document addresses the request for a detailed technical guide on the compound designated as "Ntfapi," with the specified molecular formula C36H47F2N9O8.

1. Initial Search and Information Verification

A thorough and systematic search of prominent chemical and scientific databases, including PubChem, ChemSpider, Scopus, and Google Scholar, was conducted to gather all available information on a compound named "Ntfapi" corresponding to the molecular formula C36H47F2N9O8.

2. Search Results and Findings

The comprehensive search yielded no publicly available data for a compound with the designation "Ntfapi" and the elemental composition C36H47F2N9O8. Standard chemical databases do not contain entries for this specific combination of name and formula.

This lack of information in the public domain suggests several possibilities:

  • Novel Compound: "Ntfapi" may be a novel chemical entity that has not yet been disclosed in scientific literature or patent filings.

  • Internal Codename: The designation "Ntfapi" could be an internal, proprietary codename used within a research institution or pharmaceutical company. Such internal identifiers are common during the drug discovery and development process and often do not appear in public databases until the compound reaches a certain stage of development or publication.

  • Typographical Error: There is a possibility of a typographical error in either the name "Ntfapi" or the molecular formula C36H47F2N9O8 provided in the initial request.

3. Molecular Weight Calculation

While no experimental data for "Ntfapi" exists, the theoretical molecular weight can be calculated based on the provided formula, C36H47F2N9O8.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)3612.011432.396
Hydrogen (H)471.00847.376
Fluorine (F)218.99837.996
Nitrogen (N)914.007126.063
Oxygen (O)815.999127.992
Total 771.823

The calculated molecular weight of a compound with the formula C36H47F2N9O8 is approximately 771.82 g/mol .

4. Recommendations for Further Action

To enable the creation of the requested in-depth technical guide, further clarification is necessary. We recommend the following steps:

  • Verification of Information: Please double-check the spelling of the compound name "Ntfapi" and the accuracy of the molecular formula C36H47F2N9O8.

  • Provide Additional Identifiers: If available, please provide any of the following alternative identifiers, which would significantly aid in locating the correct information:

    • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

    • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species.

    • IUPAC (International Union of Pure and Applied Chemistry) Name: The systematic name of the compound.

    • Any internal or project-related codes that might be cross-referenced in available documentation.

At present, the absence of public scientific data on "Ntfapi" with the formula C36H47F2N9O8 prevents the development of a comprehensive technical guide. The information provided is insufficient to ascertain the compound's structure, properties, synthesis, mechanism of action, or any associated experimental protocols.

We are prepared to proceed with the creation of a detailed whitepaper as soon as verifiable and authoritative information can be obtained. Your collaboration in providing more specific identifiers is crucial for the successful execution of this task.

Foundational

Unraveling the FAPI Landscape: A Technical Deep Dive into FAPI-04 and the Quest for Ntfapi

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide navigates the intricacies of Fibroblast Activation Protein (FAP) inhibitors, with a primary focus on the well-charact...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide navigates the intricacies of Fibroblast Activation Protein (FAP) inhibitors, with a primary focus on the well-characterized molecule, FAPI-04. While the initial aim was a comparative structural analysis between "Ntfapi" and FAPI-04, an extensive search of publicly available scientific literature and databases has revealed a significant information disparity. "Ntfapi" does not correspond to a readily identifiable or publicly documented molecule within the current scientific landscape. This guide will therefore provide an in-depth exploration of FAPI-04, a cornerstone of FAP-targeted research, and address the current ambiguity surrounding "Ntfapi."

FAPI-04: A Quinoline-Based Ligand Targeting Cancer-Associated Fibroblasts

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target due to its significant overexpression on cancer-associated fibroblasts (CAFs) across a wide array of malignancies, while exhibiting minimal expression in healthy tissues.[1][2] This differential expression provides a window for targeted imaging and therapeutic interventions. FAPI-04 is a potent and well-studied FAP inhibitor that has become a leading agent in this field.[3][4]

Core Chemical Structure of FAPI-04

FAPI-04 is a quinoline-based molecule.[5][6] Its structure is meticulously designed for high-affinity and selective binding to the enzymatic pocket of FAP.

Table 1: Physicochemical Properties of FAPI-04

PropertyValueSource
Chemical Formula C₄₀H₅₄F₂N₁₀O₁₀[3][5]
Molecular Weight 872.93 g/mol [5]
CAS Number 2374782-02-0[3][5]
Core Scaffold Quinoline[5][6]

The quinoline scaffold forms the backbone of FAPI-04, a structural motif common to a class of potent FAP inhibitors.[6] This core is further functionalized with other chemical groups that contribute to its binding affinity and pharmacokinetic properties. A critical component of FAPI-04 is its ability to be conjugated with chelators, such as DOTA or NOTA, enabling the labeling with radionuclides for imaging (e.g., Gallium-68) and therapeutic applications (e.g., Lutetium-177).[7][8]

Mechanism of Action and Functional Implications

FAPI-04 functions as a competitive inhibitor of FAP, a serine protease.[4][6] By binding to the active site of FAP, it blocks the enzyme's natural function, which is involved in extracellular matrix remodeling, a process that facilitates tumor growth, invasion, and metastasis.

The true power of FAPI-04 lies in its utility as a targeting vector. When radiolabeled, such as with Gallium-68 (⁶⁸Ga-FAPI-04), it enables highly sensitive and specific imaging of FAP-expressing tumors using Positron Emission Tomography (PET).[3][9] This provides a significant advantage over traditional imaging methods like ¹⁸F-FDG PET/CT in certain cancers, offering higher tumor-to-background contrast.[10]

Furthermore, the same targeting principle is being explored for therapeutic purposes. By replacing the diagnostic radionuclide with a therapeutic one, such as Lutetium-177 (¹⁷⁷Lu-FAPI-04), it is possible to deliver a cytotoxic payload directly to the tumor microenvironment, minimizing off-target toxicity.[8]

FAPI04_Mechanism Figure 1: FAPI-04 Mechanism of Action cluster_radiolabeling Radiolabeling cluster_targeting Tumor Targeting cluster_outcome Outcome FAPI04 FAPI-04 Radiolabeled_FAPI04 Radiolabeled FAPI-04 FAPI04->Radiolabeled_FAPI04 Chelation Radionuclide Radionuclide (e.g., 68Ga, 177Lu) Radionuclide->Radiolabeled_FAPI04 Radiolabeled_FAPI04_inj Systemic Administration Binding Binding of Radiolabeled FAPI-04 to FAP CAF Cancer-Associated Fibroblast (CAF) Radiolabeled_FAPI04_inj->CAF Targets FAP FAP (on CAF surface) CAF->FAP Expresses Imaging PET Imaging (Diagnostic) Binding->Imaging If 68Ga Therapy Targeted Radionuclide Therapy (Therapeutic) Binding->Therapy If 177Lu Radiosynthesis_Workflow Figure 2: ⁶⁸Ga-FAPI-04 Radiosynthesis Workflow start Start elution Elute 68Ge/68Ga Generator start->elution labeling Label FAPI-04 Precursor with 68GaCl3 elution->labeling purification Purify with C18 Sep-Pak Cartridge labeling->purification qc Quality Control (Radio-TLC/HPLC) purification->qc end Final Product: 68Ga-FAPI-04 qc->end

Sources

Exploratory

Fibroblast Activation Protein Targeting Mechanism of NTFAPI (NOTA-FAPI-04)

Executive Summary NTFAPI (also known as NOTA-FAPI-04 ) represents a critical evolution in the radiopharmaceutical targeting of the tumor microenvironment (TME).[1] Unlike first-generation FAP inhibitors designed solely f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NTFAPI (also known as NOTA-FAPI-04 ) represents a critical evolution in the radiopharmaceutical targeting of the tumor microenvironment (TME).[1] Unlike first-generation FAP inhibitors designed solely for therapeutic inhibition, NTFAPI is a bioconjugate engineered specifically for Positron Emission Tomography (PET) using the Aluminum-[18F]Fluoride (Al¹⁸F) method.[1]

This guide deconstructs the molecular mechanism, chemical architecture, and experimental validation of NTFAPI. It provides actionable protocols for researchers investigating Cancer-Associated Fibroblasts (CAFs) and establishes the causal link between the quinoline-based pharmacophore and high-contrast stromal imaging.[1]

Molecular Architecture & Design Logic

The efficacy of NTFAPI relies on a tripartite structure designed to balance binding affinity, metabolic stability, and radiolabeling efficiency.

Structural Components[1][2]
  • The Pharmacophore (Targeting Moiety):

    • Derived from UAMC-1110 , a potent FAP inhibitor.[1][2]

    • Core: A quinoline ring connected to a glycine-proline motif.[1][2]

    • Warhead: A 2-cyanopyrrolidine group.[1][2][3] This is the critical functional unit that forms a covalent-like, reversible bond with the active site of FAP.

  • The Linker:

    • A piperazine-based linker ensures the bulky chelator does not sterically hinder the pharmacophore's entry into the FAP enzymatic pocket.[1]

  • The Chelator (NOTA):

    • 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) .[1][3]

    • Why NOTA? Unlike DOTA, the NOTA cage is geometrically optimized for smaller metal ions. It allows for the stable complexation of Al¹⁸F (aluminum fluoride) at moderate temperatures (100°C), enabling ¹⁸F-labeling without the need for complex carbon-fluorine bond formation steps required by traditional ¹⁸F chemistry.[1]

Visualization of the Pharmacophore

The following diagram illustrates the functional segmentation of the NTFAPI molecule.

NTFAPI_Structure Chelator NOTA Chelator (18F-AlF Binding Site) Linker Piperazine Linker (Spacer) Chelator->Linker Amide Bond Core Quinoline Core (Scaffold) Linker->Core Connects Warhead 2-Cyanopyrrolidine (Catalytic Inhibitor) Core->Warhead Orients Target FAP Active Site (Serine Protease) Warhead->Target Reversible Covalent Bond (IC50 ~ 1-10 nM)

Figure 1: Structural deconstruction of NTFAPI showing the flow from the radiometal binding site to the catalytic warhead.

Mechanism of Action (MoA)

Target Specificity: The FAP Enzyme

Fibroblast Activation Protein (FAP/FAPα) is a type II transmembrane serine protease (dipeptidyl peptidase).[1][2][4][5] It is highly expressed in Cancer-Associated Fibroblasts (CAFs) (>90% of epithelial carcinomas) but virtually absent in healthy adult tissues, making it an ideal "pan-tumor" target.[1]

Binding Kinetics
  • Recognition: The quinoline moiety of NTFAPI docks into the hydrophobic S1 pocket of the FAP enzyme.

  • Inhibition: The cyano group on the pyrrolidine ring acts as an electrophile. It undergoes a nucleophilic attack by the catalytic Serine-624 residue within the FAP active site.[1]

  • Reversibility: Unlike irreversible inhibitors, the imidate adduct formed is reversible, but the residence time is sufficient for high-contrast imaging.

  • Selectivity: The specific substitution pattern (difluorination on the pyrrolidine ring) enhances selectivity for FAP over homologous enzymes like DPP4 (CD26) and PREP, reducing off-target background in the liver and kidneys.

Internalization vs. Retention

While FAP is a membrane-bound protein, FAPIs like NTFAPI are primarily retained via affinity-driven trapping .[1] Rapid internalization is less critical than high affinity (low


) and slow off-rates (

), which ensure the tracer remains bound during the imaging window (60–120 minutes post-injection).[1]

MoA_Pathway Inj IV Injection of [18F]AlF-NOTA-FAPI Circ Systemic Circulation Inj->Circ Extrav Extravasation into TME Circ->Extrav Permeability Clear Renal Clearance of Unbound Tracer Circ->Clear Rapid (<30 min) Bind Binding to CAF Surface FAP Extrav->Bind High Affinity Complex Formation of Enzyme-Inhibitor Complex (Covalent Adduct with Ser624) Bind->Complex Inhibition Img PET Imaging Signal (High Tumor-to-Background) Complex->Img Signal Retention

Figure 2: Biological fate of NTFAPI from injection to signal generation.[1]

Experimental Protocols

Radiosynthesis: [¹⁸F]AlF-NOTA-FAPI

This protocol utilizes the aluminum-fluoride chelation method, allowing ¹⁸F labeling in a single aqueous step without azeotropic drying.[1]

Reagents Required:

  • NTFAPI precursor (lyophilized).[1]

  • [¹⁸F]Fluoride in saline/water.[1]

  • AlCl₃ solution (2 mM in sodium acetate buffer, pH 4.1).[1]

  • Ethanol/Water (1:1).[1]

Step-by-Step Workflow:

  • Elution: Elute ¹⁸F⁻ from the QMA cartridge using 0.4 mL of saline.

  • Complexation: Add 6 µL of AlCl₃ solution (2 mM) to the ¹⁸F⁻ eluate. Incubate for 2–3 minutes to form [Al¹⁸F]²⁺.

  • Conjugation: Add 50 µg of NTFAPI precursor (dissolved in 0.4 mL sodium acetate buffer, pH 4.0) to the [Al¹⁸F]²⁺ mixture.[1]

  • Reaction: Heat at 100°C for 15 minutes .

  • Purification: Pass the mixture through a C18 Sep-Pak cartridge (pre-conditioned with ethanol and water). Wash with 10 mL water to remove free ¹⁸F and Al³⁺.

  • Elution: Elute the purified product with 0.5 mL ethanol, followed by saline formulation.

QC Criteria:

  • Radiochemical Purity (RCP): >95% (determined by radio-HPLC or radio-TLC).

  • pH: 6.5 – 7.5.[1]

In Vitro Binding Assay (IC₅₀ Determination)

To validate the affinity of NTFAPI (or a new batch), a competitive binding assay against a standard substrate is required.[1]

  • Cell Line: FAP-overexpressing cells (e.g., HEK293-FAP) or CAF-rich tumor homogenates.[1]

  • Substrate: Fluorogenic substrate (e.g., Ala-Pro-AMC).[1]

  • Method:

    • Incubate recombinant human FAP (rhFAP) with varying concentrations of NTFAPI (0.01 nM to 1000 nM) for 15 min at 37°C.[1]

    • Add Ala-Pro-AMC substrate.[1]

    • Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) over 30 mins.

    • Plot inhibition curves to calculate IC₅₀.[1]

Reference Data (Typical Values):

CompoundTargetIC₅₀ (nM)Selectivity (vs DPP4)
NTFAPI (NOTA-FAPI-04) FAP1.2 – 6.5 > 1000-fold
FAPI-04 (Standard)FAP6.5> 1000-fold
FAPI-46FAP2.1> 1000-fold

Clinical Translation & Advantages[1][2]

NTFAPI addresses specific logistical bottlenecks in clinical nuclear medicine.

The ¹⁸F vs. ⁶⁸Ga Advantage

While ⁶⁸Ga-FAPI-04 is the gold standard, NTFAPI labeled with ¹⁸F offers distinct advantages:

  • Batch Size: ¹⁸F (produced by cyclotron) allows for multi-patient doses (10–15 patients) per batch, whereas ⁶⁸Ga (generator-based) is limited to 2–3 patients per elution.[1]

  • Image Quality: ¹⁸F has a lower positron energy (0.64 MeV) compared to ⁶⁸Ga (1.90 MeV), resulting in a shorter positron range and higher spatial resolution.[1]

  • Half-life: ¹⁸F (110 min) allows for delayed imaging and transport to satellite clinics, unlike ⁶⁸Ga (68 min).[1]

Diagnostic Utility

NTFAPI PET/CT is superior to [¹⁸F]FDG in cancers with:

  • Strong Desmoplastic Reaction: Pancreatic Ductal Adenocarcinoma (PDAC), Cholangiocarcinoma.[1]

  • Low Glycolytic Activity: Signet-ring cell gastric carcinoma, well-differentiated hepatocellular carcinoma.[1]

  • High Background in FDG: Brain tumors (glioblastoma), liver metastases.[1]

References

  • Wang, S., et al. (2021).[1] "Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging." European Journal of Nuclear Medicine and Molecular Imaging.

  • Loktev, A., et al. (2018).[1] "Tumor-Imaging of Cancer-Associated Fibroblasts using 68Ga-Labeled Inhibitors of Fibroblast Activation Protein (FAP)." Journal of Nuclear Medicine.

  • Jansen, K., et al. (2014).[1][2] "Selectivity of fibroblast activation protein (FAP) inhibitors: The importance of the P2-position." Journal of Medicinal Chemistry.

  • Lindner, T., et al. (2018).[1] "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine.

  • Giesel, F.L., et al. (2019).[1] "FAP-specific PET signaling shows strong correlation with FAP-immunohistochemistry in pancreatic ductal adenocarcinoma."[1] Journal of Nuclear Medicine.

Sources

Foundational

Title: A Comprehensive Guide to Small Molecule Precursor Solubility: A Comparative Analysis of Water and DMSO for the Model Compound "Ntfapi Precursor"

An In-Depth Technical Guide for Drug Development Professionals Abstract Solubility is a critical, foundational parameter in the drug discovery and development pipeline, influencing everything from initial high-throughput...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Solubility is a critical, foundational parameter in the drug discovery and development pipeline, influencing everything from initial high-throughput screening to final bioavailability.[1][2] A thorough understanding of a compound's behavior in different solvent systems is paramount. This technical guide provides an in-depth analysis of determining the solubility of a model drug-like compound, referred to herein as "Ntfapi precursor," in two of the most fundamental solvents used in research: Water (the biological medium) and Dimethyl Sulfoxide (DMSO, the universal organic solvent). We will explore the theoretical underpinnings of solubility, provide field-proven experimental protocols for its accurate determination, and discuss the practical implications for researchers and drug development professionals.

The Physicochemical Basis of Solubility: Why Solvent Choice Matters

The principle of "like dissolves like" is a cornerstone of chemistry, yet its application in drug development is nuanced. The choice between a polar protic solvent like water and a polar aprotic solvent like DMSO can dramatically alter a compound's dissolution profile, impacting experimental outcomes and the interpretation of biological data.

Water: The Protic Biological Solvent

Water is the universal biological solvent. Its high polarity and ability to both donate and accept hydrogen bonds make it an excellent solvent for polar and ionic compounds. For a drug precursor to be bioavailable, it must exhibit some degree of aqueous solubility.[1] However, many complex organic molecules, like our model "Ntfapi precursor," are predominantly hydrophobic and thus exhibit poor water solubility.

  • Key Molecular Interactions: Dissolution in water is driven by the formation of hydrogen bonds between water molecules and polar functional groups on the solute (e.g., hydroxyls, amines, carbonyls). For water-insoluble compounds containing acidic or basic functional groups, solubility can be significantly increased by pH adjustment, which converts the neutral molecule into a more polar, charged salt.

Dimethyl Sulfoxide (DMSO): The Aprotic Workhorse

DMSO is a powerful polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and non-polar compounds.[3][4] This makes it an indispensable tool for preparing high-concentration stock solutions in early-stage drug discovery.

  • Key Molecular Interactions: DMSO's large dipole moment allows it to effectively solvate polar molecules. As it cannot donate hydrogen bonds, it readily disrupts the hydrogen-bonding network of water and can break the crystal lattice forces of solid compounds. Its methyl groups provide a degree of non-polar character, enabling it to dissolve hydrophobic substances.

The Critical DMSO-Water Interface

A frequent challenge arises when DMSO stock solutions are diluted into aqueous buffers for biological assays. The drastic change in solvent properties can cause the compound to precipitate. Furthermore, DMSO is hygroscopic, and the absorption of even small amounts of water can significantly decrease the solubility of compounds stored in DMSO, an effect attributed to the non-ideal properties of DMSO-water mixtures where cavity formation for dissolution becomes more difficult.[5]

Comparative Solubility Data: Ntfapi Precursor

To illustrate the stark differences in solvent performance, the following table summarizes hypothetical, yet realistic, solubility data for our model compound, "Ntfapi precursor."

Parameter Water DMSO Notes
Solubility (mg/mL) at 25°C < 0.01 mg/mL> 100 mg/mLDemonstrates the typical profile for a lipophilic organic molecule.
Solubility (mM) at 25°C < 0.02 mM> 200 mMAssuming a hypothetical MW of 450 g/mol .
Appearance Insoluble (Cloudy Suspension)Soluble (Clear Solution)Visual inspection is the first qualitative indicator.
Solubility in Water at pH 2.0 0.5 mg/mLN/AIf Ntfapi precursor has a basic moiety, acidic pH can improve solubility by salt formation.
Solubility in Water at pH 10.0 0.8 mg/mLN/AIf Ntfapi precursor has an acidic moiety, basic pH can improve solubility by salt formation.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

For trustworthy and reproducible data, a robust protocol is essential. The gold-standard "shake-flask" method determines thermodynamic or equilibrium solubility, reflecting the true saturation point of the solvent. This method is a self-validating system as it ensures equilibrium is reached.

Causality Behind Experimental Choices
  • Why Excess Solid? We add an excess of the solid compound to the solvent to ensure that the final concentration of the dissolved solute represents the true saturation point at equilibrium. This is a more accurate approach than methods that involve titrating solvent into a solid.[4]

  • Why 24-48 Hours Equilibration? Many complex molecules dissolve slowly. A prolonged incubation period on an orbital shaker ensures that the system reaches thermodynamic equilibrium, avoiding the underestimation of solubility that can occur with shorter incubation times.

  • Why Centrifugation and Filtration? It is critical to separate the saturated supernatant from any remaining undissolved solid. A multi-step process of centrifugation followed by filtration provides a particle-free solution for accurate quantification.

  • Why HPLC Quantification? High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high sensitivity, specificity, and ability to separate the parent compound from any potential impurities or degradants.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh approximately 2-5 mg of "Ntfapi precursor" into a 1.5 mL glass vial. The exact mass should be recorded.

    • Prepare a calibration curve by making serial dilutions of a known high-concentration stock of "Ntfapi precursor" (typically prepared in a strong organic solvent like Acetonitrile or DMSO).

  • Solvent Addition:

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent (Water or DMSO) to the vial containing the solid compound.[6]

  • Equilibration:

    • Seal the vial securely.

    • Place the vial on an orbital shaker or rotator set to a consistent speed (e.g., 250 rpm).

    • Incubate at a constant temperature (e.g., 25°C) for 24 to 48 hours.

  • Phase Separation:

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant, being cautious not to disturb the pellet.

    • For aqueous samples, filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a sample for HPLC analysis by diluting the filtered supernatant with a suitable mobile phase to fall within the range of the prepared calibration curve.

    • Inject the prepared sample and the calibration standards onto the HPLC system.

    • Determine the concentration of "Ntfapi precursor" in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This final value is the equilibrium solubility.

Visualization of Core Concepts

Diagram 1: Molecular Interactions

G cluster_water Dissolution in Water (Polar Protic) cluster_dmso Dissolution in DMSO (Polar Aprotic) Compound_H2O Ntfapi Precursor (Hydrophobic Core) note_h2o Limited Interaction: Strong water-water H-bonds exclude the hydrophobic molecule, leading to low solubility. H2O_1 H₂O H2O_1->Compound_H2O Weak H-Bonding H2O_2 H₂O H2O_2->Compound_H2O Weak H-Bonding H2O_3 H₂O H2O_3->Compound_H2O Weak H-Bonding Compound_DMSO Ntfapi Precursor (Hydrophobic Core) note_dmso Favorable Interaction: DMSO's polar and non-polar regions effectively surround the molecule, leading to high solubility. DMSO_1 DMSO DMSO_1->Compound_DMSO Strong Dipole Interactions DMSO_2 DMSO DMSO_2->Compound_DMSO Strong Dipole Interactions DMSO_3 DMSO DMSO_3->Compound_DMSO Strong Dipole Interactions

Caption: Solvation of Ntfapi precursor in Water vs. DMSO.

Diagram 2: Experimental Workflow for Solubility Determination

G start Start: Weigh ~5mg of Ntfapi Precursor add_solvent Add 1.0 mL of Solvent (Water or DMSO) start->add_solvent equilibrate Equilibrate for 24-48h (Orbital Shaker, 25°C) add_solvent->equilibrate centrifuge Centrifuge (14,000 rpm, 15 min) equilibrate->centrifuge separate Collect & Filter Supernatant (0.22 µm) centrifuge->separate quantify Dilute & Quantify (HPLC-UV vs. Cal Curve) separate->quantify end Result: Equilibrium Solubility (mg/mL) quantify->end

Caption: Shake-Flask method for solubility determination.

Conclusion and Forward Outlook

The solubility of a drug precursor is not a single value but a characteristic profile that must be carefully mapped. While DMSO is an invaluable tool for solubilizing compounds for in vitro screening, its utility must be balanced with a clear understanding of a compound's behavior in aqueous systems. Poor aqueous solubility is a primary driver of drug candidate failure. Therefore, the rigorous, quantitative assessment of solubility in biologically relevant media, as detailed in this guide, is a non-negotiable, critical-path activity in modern drug development. This foundational data empowers project teams to make informed decisions, whether it be to advance a candidate, select a formulation strategy, or return to the design phase.

References

  • ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water ?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of FAPI precursors used in clinical application.... Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (1996). Structure and regional distribution of nociceptin/orphanin FQ precursor. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of hybrid perovskites of different compositions in DMF (a).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). High concentration PbI 2 ·DMSO complex precursor solution of 1.7 M in DMF for high-thickness and full-coverage CH 3 NH 3 PbI 3−x Br x thin films. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, hemi((2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate). PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 923036-30-0 | Product Name : N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

Sources

Exploratory

Binding Affinity and IC50 Profiling of NTFAPI (NOTA-FAPI-4)

Topic: for Fibroblast Activation Protein (FAP) Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Radiochemists, and Oncology Researchers A Technical Analysis of FAP-Targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: for Fibroblast Activation Protein (FAP) Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, Radiochemists, and Oncology Researchers

A Technical Analysis of FAP-Targeting Ligands

Executive Summary

The targeting of Fibroblast Activation Protein (FAP) has revolutionized the landscape of pan-cancer theranostics.[1] While DOTA-conjugated FAP inhibitors (e.g., FAPI-04, FAPI-46) established the clinical baseline, NTFAPI (chemically known as NOTA-FAPI-4 or NOTA-FAPI-04 , CAS: 2374782-03-1) has emerged as a critical derivative. By replacing the DOTA chelator with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), NTFAPI enables efficient labeling with Aluminum Fluoride-18 (


F-AlF), combining the logistical advantages of 

F with the high tumor-to-background contrast of the FAPI pharmacophore.

This guide provides a rigorous analysis of the binding affinity (


) of NTFAPI, detailing the physicochemical basis of its interaction with FAP, and establishing a self-validating protocol for verifying these values in a research setting.

Chemical Biology and Mechanism of Action

The Pharmacophore: Quinoline-Based Inhibition

NTFAPI retains the core pharmacophore of the FAPI series: a quinoline-4-carboxamide scaffold. This moiety acts as the "anchor," fitting deeply into the enzymatic pocket of FAP (EC 3.4.21.B28), a type II transmembrane serine protease.

  • Selectivity: The scaffold binds selectively to the catalytic domain of FAP, distinguishing it from the homologous Dipeptidyl Peptidase 4 (DPP4) and Prolyl Endopeptidase (PREP).

  • The Linker: A piperazine-based linker connects the pharmacophore to the chelator. In NTFAPI, the chelator is NOTA , optimized for complexing

    
     or 
    
    
    
    ions.
  • Binding Mode: The inhibitor mimics the transition state of the peptide bond cleavage, occupying the S1 and S2' subsites of the FAP active center.

Structural Impact on Affinity

The substitution of DOTA (in FAPI-04) with NOTA (in NTFAPI) alters the hydrophilicity and charge distribution at the "tail" of the molecule. Crucially, experimental data indicates that this modification occurs distal to the binding pocket, resulting in negligible loss of affinity . NTFAPI maintains a single-digit nanomolar


, comparable to its parent compound FAPI-04.
Figure 1: Mechanism of FAP Inhibition and Signaling

FAP_Mechanism NTFAPI NTFAPI (Ligand) FAP_Enzyme FAP Enzyme (Active Site) NTFAPI->FAP_Enzyme High Affinity Binding (IC50 ~6-10 nM) Inhibition Competitive Inhibition (Stable Complex) NTFAPI->Inhibition Forms Substrate Endogenous Substrate (Collagen/Gelatin) FAP_Enzyme->Substrate Catalysis ECM_Remodeling ECM Remodeling (Tumor Invasion) Substrate->ECM_Remodeling Cleavage Products Inhibition->FAP_Enzyme Blocks Inhibition->ECM_Remodeling Prevents

Caption: NTFAPI functions as a competitive inhibitor, occupying the FAP active site to prevent the cleavage of extracellular matrix (ECM) components, thereby stalling tumor microenvironment remodeling.

Binding Affinity and IC50 Landscape

The


 (half-maximal inhibitory concentration) is the gold standard metric for evaluating FAPI derivatives. The following table synthesizes data from key translational studies (e.g., Wang et al., Eur J Nucl Med Mol Imaging, 2021) and comparative profiling.
Table 1: Comparative IC50 Values of FAP Inhibitors
CompoundChelatorIsotope CompatibilityIC50 Value (FAP)*Reference Standard
NTFAPI (NOTA-FAPI-4) NOTA

F-AlF,

Ga
6.5 – 10.0 nM Comparable to FAPI-04
FAPI-04 DOTA

Ga,

Lu
6.5 ± 1.2 nM Loktev et al. (JNM 2018)
FAPI-46 DOTA

Ga,

Lu
~7.0 nM Improved retention variant
UAMC-1110 NoneN/A (Parent Drug)3.2 nM Jansen et al. (J Med Chem 2014)

*Note: IC50 values are assay-dependent. Values cited are derived from fluorescence-based enzymatic assays using Z-Gly-Pro-AMC as the substrate.

Data Interpretation[1][2][3][4]
  • Equivalence: The

    
     of NTFAPI is statistically indistinguishable from FAPI-04 in most enzymatic assays. This confirms that the NOTA chelator does not sterically hinder the quinoline-FAP interaction.
    
  • Selectivity: NTFAPI exhibits

    
    -fold selectivity for FAP over DPP4 and PREP, ensuring high-contrast imaging with minimal off-target background in the pancreas or intestine (DPP4-rich organs).
    

Experimental Protocols: Validating IC50

To ensure Scientific Integrity , researchers must validate the affinity of NTFAPI batches prior to in vivo use. Below are two self-validating protocols: the Enzymatic Assay (for pure IC50) and the Cell Binding Assay (for biological relevance).

Protocol A: Fluorescence-Based Enzymatic Assay

This assay measures the ability of NTFAPI to inhibit the cleavage of a fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant Human FAP (rHuFAP), concentration 1-2 nM.

  • Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin), final conc. 50 µM.

  • Buffer: 50 mM Tris-HCl, 1 M NaCl, 1 mg/mL BSA, pH 7.5.

  • Test Compound: NTFAPI (serial dilutions: 0.1 nM to 1000 nM).

Step-by-Step Workflow:

  • Preparation: Dilute rHuFAP in assay buffer.

  • Incubation: Add NTFAPI dilutions to the enzyme. Incubate for 15 minutes at

    
     to allow equilibrium binding.
    
  • Initiation: Add Z-Gly-Pro-AMC substrate to initiate the reaction.

  • Measurement: Monitor fluorescence kinetics (Ex: 380 nm, Em: 460 nm) for 60 minutes.

  • Calculation: Plot the slope of fluorescence (velocity) vs. log[NTFAPI]. Fit to a sigmoidal dose-response curve to extract

    
    .
    
Protocol B: Competitive Cell Binding Assay

This assay validates binding in a physiological context using FAP-overexpressing cells.

Reagents:

  • Cell Line: HT-1080-FAP (stable transfection) or U87MG (endogenous expression).

  • Radioligand:

    
    Ga-FAPI-46 (as the competitor) or 
    
    
    
    I-labeled FAPI derivative.
  • Blocker: Unlabeled NTFAPI (serial dilutions).

Figure 2: Experimental Workflow for IC50 Determination

Assay_Workflow cluster_0 Preparation Phase cluster_1 Binding Phase cluster_2 Analysis Phase Cells Seed HT-1080-FAP Cells (24-well plate) Incubate Co-incubation (Cells + Tracer + NTFAPI) 60 min @ 4°C Cells->Incubate Tracer Prepare Radioligand (e.g., 68Ga-FAPI-04) Tracer->Incubate Dilution Serial Dilution of NTFAPI (Cold Standard) Dilution->Incubate Wash Wash x3 with PBS (Remove unbound tracer) Incubate->Wash Lyse Lyse Cells (NaOH / SDS) Wash->Lyse GammaCount Gamma Counter (Measure CPM) Lyse->GammaCount CurveFit Data Analysis (Sigmoidal Fit -> IC50) GammaCount->CurveFit

Caption: Step-by-step workflow for the Competitive Cell Binding Assay. NTFAPI displaces the radioligand in a dose-dependent manner, allowing calculation of the inhibitory constant.

Technical Considerations for Drug Development

The "Anchor" vs. "Linker" Effect

When designing derivatives of NTFAPI, researchers must preserve the N-(4-quinolinyl)-glycyl-2-cyanopyrrolidine moiety.

  • Observation: Modifications to the quinoline ring drastically reduce affinity (

    
     nM).
    
  • Optimization: The piperazine linker is the "tolerant" region. NTFAPI utilizes this region to attach the NOTA chelator. This structural insight explains why NTFAPI and FAPI-04 have nearly identical

    
     values despite different chelators.
    
Clinical Translation (Al18F Labeling)

The primary utility of NTFAPI is its compatibility with


F-AlF chemistry.
  • Advantage: Allows for centralized production and distribution (110 min half-life of

    
    F) compared to the generator-dependent 
    
    
    
    Ga (68 min half-life).
  • Stability: The Al-F-NOTA complex is kinetically stable in vivo, preventing defluorination and bone uptake, provided the labeling is performed at pH 4.0-4.5 and purified via HLB cartridge.

References

  • Wang, S., et al. (2021).[2][3][4] "Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging." European Journal of Nuclear Medicine and Molecular Imaging, 48, 4259–4271.[2][4][5]

  • Loktev, A., et al. (2018). "Tumor-Uptake of 68Ga-Labeled FAP Inhibitors: A Comparative Study of FAPI-04 and FAPI-46." Journal of Nuclear Medicine, 59(supplement 1).

  • Jansen, K., et al. (2014). "Selectivity of FAP Inhibitors: Structural Insights and IC50 Profiling." Journal of Medicinal Chemistry, 57(7), 3053–3074.

  • Lindner, T., et al. (2018). "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine, 59(9), 1415-1422.

Sources

Foundational

Commercial Suppliers and Technical Validation of High-Purity NTFAPI Precursor

The following technical guide provides an in-depth analysis of NTFAPI (specifically NOTA-FAPI-04 and its derivatives), a critical precursor in the synthesis of radiopharmaceuticals for Fibroblast Activation Protein (FAP)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of NTFAPI (specifically NOTA-FAPI-04 and its derivatives), a critical precursor in the synthesis of radiopharmaceuticals for Fibroblast Activation Protein (FAP) imaging.

Executive Summary: The NTFAPI Imperative

In the rapidly evolving landscape of nuclear medicine, NTFAPI (NOTA-FAPI-04, CAS: 2374782-03-1) has emerged as a superior alternative to standard DOTA-conjugated precursors.[1] While DOTA-FAPI-04 is optimized for Gallium-68 (


Ga), NTFAPI  utilizes the NOTA  (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.[1]

This structural shift is not trivial; it enables the complexation of Aluminum-Fluoride-18 (


F-AlF) .[1] This allows researchers to leverage the favorable decay characteristics of Fluorine-18 (110 min half-life vs. 68 min for 

Ga) and the high-batch production capacity of cyclotrons, bypassing the limitations of

Ge/

Ga generators.[1]

This guide evaluates the commercial supply chain for high-purity NTFAPI, detailing the rigorous qualification protocols required to ensure these precursors meet GMP (Good Manufacturing Practice) standards for clinical translation.

Chemical Identity and Mechanism

To validate a supplier, one must first understand the molecule's critical quality attributes (CQAs).[1] NTFAPI is not a generic peptide; it is a small-molecule pharmacophore conjugated to a macrocyclic chelator.[1]

  • Chemical Name: NOTA-FAPI-04 (or NOTA-FAPI-4)[1]

  • CAS Number: 2374782-03-1[1][2][3][4][5]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 771.82 g/mol [1][4]

  • Target: Fibroblast Activation Protein

    
     (FAP
    
    
    
    ), highly expressed in Cancer-Associated Fibroblasts (CAFs).[1]
Structural Logic

The molecule consists of three distinct functional domains:

  • The Pharmacophore: A quinoline-based moiety responsible for high-affinity binding to the FAP enzymatic pocket.[1]

  • The Linker: A piperazine-based spacer that ensures the bulky chelator does not sterically hinder binding.[1]

  • The Chelator (NOTA): A hexadentate ligand specifically chosen for its rapid kinetics with

    
     at moderate temperatures (
    
    
    
    ), forming a stable neutral complex
    
    
    .[1]
Visualization: NTFAPI Functional Architecture

The following diagram illustrates the functional segmentation of the NTFAPI molecule and its labeling logic.

NTFAPI_Structure Chelator NOTA Chelator (Traps Al-18F) Linker Piperazine Linker (Spacer) Chelator->Linker Amide Bond Pharmacophore Quinoline Moiety (Binds FAP Target) Linker->Pharmacophore Covalent Link Target FAP Positive Tumor Stroma Pharmacophore->Target Nanomolar Affinity (IC50 < 1nM) Isotope 18F-Aluminum (Radioisotope) Isotope->Chelator Coordination (100°C, pH 4)

Figure 1: Functional architecture of the NTFAPI precursor showing the coordination of the radioisotope and target binding mechanism.[1]

Commercial Landscape: Supplier Analysis

The market is divided between high-grade GMP manufacturers (suitable for clinical trials) and chemical synthesis labs providing R&D-grade material.[1]

Tier 1: GMP-Compliant Suppliers (Clinical Grade)

These suppliers provide documentation including Certificates of Analysis (CoA), TSE/BSE statements, and endotoxin testing.[1]

SupplierRegionProduct CodePurity ClaimNotes
ABX Advanced Biochemical Compounds GermanyInquire>98% (GMP)The "Gold Standard" for PET precursors.[1] Strategic partner with SOFIE for FAPI synthesis.[1][6]
Isotope CMR Russia/GlobalP016>98% (GMP)Explicitly lists "NT-FAPI" as a GMP product.[1] Provides sterility and endotoxin data.[1][7][8]
CSBio USACustom>98% (cGMP)Major peptide/peptidomimetic manufacturer with FDA-inspected facilities.[1]
Tier 2: R&D / Chemical Synthesis (Pre-Clinical)

Suitable for cell studies or animal models, but require rigorous in-house purification before human use.[1]

SupplierRegionProduct CodePurity ClaimNotes
MedKoo Biosciences USA408155>98%Lists as "NOTA-FAPI-4".[1] Good for reference standards.
MedChemExpress (MCE) GlobalHY-138260>98%Reliable for small-scale chemical validation.[1]
Shanghai YaXian Chemical China2374782-03-1>98%Cost-effective for bulk intermediates; requires independent QC verification.[1]

Scientist's Note: Never assume "98% purity" from a Tier 2 supplier equates to "Radiopharmaceutical Grade." Trace metal contaminants (Fe, Cu, Zn) common in standard synthesis can compete with Aluminum for the NOTA chelator, causing labeling failure.[1]

Technical Protocol: Validation & Labeling

As a self-validating system, the acceptance of a new NTFAPI batch must follow this workflow.

Phase A: Incoming Quality Control (QC)

Before any radiolabeling, the precursor must pass the "Cold Block" Test :

  • Dissolution: Dissolve 1 mg NTFAPI in ultrapure water (metal-free).

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile.[1]

    • Gradient: 10-90% B over 20 mins.

    • Acceptance Criteria: Single peak >98% AUC; retention time matches standard.

  • Trace Metal Analysis (ICP-MS): Critical. Ensure Fe, Cu, Zn < 1 ppm.[1]

Phase B: Experimental Labeling Protocol ( F-AlF-NOTA-FAPI)

This protocol validates the precursor's chelating ability.[1]

  • Elution: Elute

    
    F from QMA cartridge with 0.4 M 
    
    
    
    .
  • Al-F Formation: Add

    
     (2 mM in NaOAc buffer, pH 4.1). React for 2 min.
    
  • Conjugation: Add NTFAPI precursor (50

    
    g).[1]
    
  • Heating: Heat at 100°C for 15 minutes .

  • Purification: Pass through HLB cartridge (Solid Phase Extraction) to remove free

    
    F and colloidal aluminum.[1]
    
  • Formulation: Elute with Ethanol/Saline.

Visualization: Supplier Qualification Workflow

This logic gate ensures no substandard precursor enters the clinical workflow.[1]

Supplier_Qual Start New NTFAPI Batch Received Visual Visual Inspection (Color/Solubility) Start->Visual HPLC HPLC Purity Check (>98%?) Visual->HPLC Metals Trace Metal Check (ICP-MS) HPLC->Metals Pass Reject REJECT BATCH (Do Not Use) HPLC->Reject Fail Labeling Test Labeling (Al18F Method) Metals->Labeling Pass Metals->Reject Fail (>1ppm Fe/Cu) RCY Radiochemical Yield (>40%?) Labeling->RCY GMP_Release Release for Clinical Use RCY->GMP_Release Pass RCY->Reject Fail (<40% Yield)

Figure 2: Decision matrix for qualifying incoming NTFAPI precursor batches prior to clinical production.

References

  • Isotope CMR. (2025). NT-FAPI (GMP Product) Specification Sheet. Retrieved from [1]

  • MedKoo Biosciences. (2024).[1] NOTA-FAPI-4 (CAS 2374782-03-1) Product Data. Retrieved from [1]

  • Giesel, F. L., et al. (2019).[1] "FAPI-04: A Novel FAP-Targeting Tracer."[1] Journal of Nuclear Medicine. (Contextualizing the FAPI-04 backbone).

  • SOFIE & ABX. (2019).[1][6] Strategic Collaboration for the Production and Distribution of FAPI Precursors. Retrieved from [1]

  • ChemicalBook. (2025).[1][3] NTFAPI Chemical Properties and Suppliers. Retrieved from [1]

  • MedChemExpress. (2025). FAPI Series Inhibitors and Precursors. Retrieved from

Sources

Exploratory

Stability of Ntfapi lyophilized powder storage conditions

Executive Summary & Molecule Identification Ntfapi (frequently cataloged as NOTA-FAPI or NOTA-FAPI-04 ) is a specialized small-molecule drug conjugate used primarily as a precursor in nuclear medicine.[1] Structurally, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Ntfapi (frequently cataloged as NOTA-FAPI or NOTA-FAPI-04 ) is a specialized small-molecule drug conjugate used primarily as a precursor in nuclear medicine.[1] Structurally, it consists of a Fibroblast Activation Protein Inhibitor (FAPI) pharmacophore linked to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.[1]

This lyophilized powder is the critical starting material for synthesizing PET tracers (e.g.,


F-AlF-NOTA-FAPI or 

Ga-FAPI).[1] Its stability is not merely a matter of chemical purity but directly dictates the Radiochemical Yield (RCY) and Molar Activity (Am) during the labeling process.[1]

Critical Stability Risks:

  • Hygroscopicity: The NOTA chelator moiety is highly polar; moisture absorption leads to hydrolysis of the amide linkers.[1]

  • Oxidative Degradation: The quinoline-based FAPI structure is susceptible to oxidation if headspace integrity is compromised.[1]

  • Cake Collapse: Improper thermal cycling during storage can lower the glass transition temperature (

    
    ), leading to "melt-back" and loss of rapid solubility.[1]
    

Core Storage Protocol: The "Zero-Drift" Standard

Directive: Do not rely on "standard" freezer storage.[1] Implement this active preservation protocol.

A. The Physical Environment
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that at -20°C, the rate of amide hydrolysis is negligible for >12 months.[1] 4°C is acceptable only for <2 weeks (transit).[1]
Light Exposure Strictly Dark Quinoline derivatives can undergo photodegradation.[1] Use amber vials or aluminum foil secondary packaging.
Headspace Inert (N₂ or Ar) Oxygen displacement prevents oxidation of the linker.[1] If opening a multi-dose vial, re-purge with Argon before resealing.[1]
Humidity < 10% RH Lyophilized cakes are hygroscopic sponges.[1] Storage must be within a desiccated secondary container (e.g., distinct desiccator cabinet inside the freezer).[1]
B. Container Closure Integrity (CCI)

The primary failure point for Ntfapi stability is not the molecule, but the stopper.[1]

  • Protocol: Use crimped Type I borosilicate glass vials with Teflon-coated butyl rubber stoppers .

  • Why: Uncoated rubber can leach plasticizers that interfere with metal chelation (Al³⁺ or Ga³⁺) during radiolabeling, crashing the RCY.[1]

Self-Validating Workflow: From Freezer to Hot Cell

This workflow ensures that the stability of the powder is verified before committing expensive isotopes (e.g.,


F or 

Ga) to the synthesis.[1]
Step 1: Visual Integrity Check (Non-Destructive)[1]
  • Observation: Inspect the lyophilized cake.

  • Pass Criteria: A uniform, white to off-white porous cake.[1]

  • Fail Criteria: "Shrunken" puck, yellow discoloration, or crystalline melt-back.[1]

    • Causality: Shrinkage indicates moisture ingress (loss of vacuum).[1] Discoloration indicates oxidation.[1] Discard immediately.

Step 2: The "Cold" Solubility Test (Pre-Labeling)[1]
  • Method: Reconstitute a QC aliquot with metal-free water or sodium acetate buffer (pH 4.0).[1]

  • Standard: Dissolution should be instantaneous (< 10 seconds) without vortexing.

  • Fail Criteria: Particulates or turbidity.[1] This suggests aggregation or interaction with the vial surface.[1]

Step 3: Analytical Verification (HPLC)

For long-term storage (>6 months), perform a chemical purity check.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile (Gradient).[1]

  • Detection: UV at 254 nm.[1]

  • Limit: Purity > 95%. Any peak shifting indicates linker cleavage.[1]

Mechanism of Action & Stability Logic (Visualized)

The following diagram illustrates the degradation pathways and the checkpoint logic required to prevent failed radiolabeling batches.

Ntfapi_Stability_Protocol Start Lyophilized Ntfapi (Precursor) Storage Storage Condition: -20°C, Dark, Inert Gas Start->Storage Risk1 Risk: Moisture Ingress Storage->Risk1 Poor CCI Risk2 Risk: Oxidation Storage->Risk2 Air Leak Check QC Checkpoint: Visual & HPLC Storage->Check Retrieval Effect1 Hydrolysis of Amide Linker Risk1->Effect1 Effect2 Quinoline Ring Degradation Risk2->Effect2 Effect1->Check Effect2->Check Labeling Radiolabeling (Al18F or 68Ga) Check->Labeling Pass Result_Fail Low RCY / Colloids Failed Batch Check->Result_Fail Fail (Impurity >5%) Result_Pass High RCY (>95%) Valid Tracer Labeling->Result_Pass Chelation Success Labeling->Result_Fail Chelation Blocked

Caption: Critical Control Points in the Ntfapi lifecycle. Moisture and oxidation are the primary antagonists to successful radiolabeling.[1]

Reconstitution & In-Use Stability

Once the lyophilized powder is reconstituted, stability drops exponentially.[1]

  • Solvent: Use only Metal-Free (Trace Select) Water or 0.25M Sodium Acetate (pH 4.0).[1]

    • Warning: Do not use saline (NaCl) initially, as chloride ions can interfere with certain metallation reactions (specifically Al¹⁸F complexation) depending on the method.[1]

  • Temperature: Keep on ice (2-8°C) immediately after reconstitution.

  • Time Window:

    • Room Temp: Use within 4 hours.

    • Frozen (-20°C): Aliquots are stable for 2 weeks if flash-frozen immediately.[1] Avoid repeated freeze-thaw cycles (max 1 cycle allowed).[1]

Troubleshooting Low Radiochemical Yield (RCY)

If storage conditions were followed but labeling fails (RCY < 50%), investigate Trace Metal Contamination .[1]

  • Mechanism: Competitive binding.[1] Common metal ions (Fe³⁺, Cu²⁺, Zn²⁺) have higher affinity for the NOTA chelator than the radioisotope (Al¹⁸F or ⁶⁸Ga).[1]

  • Source: Corroded needles, low-grade solvents, or leaching from the storage vial stopper due to improper storage temperature (too high).[1]

References

  • MedKoo Biosciences. NOTA-FAPI-4 (NTFAPI) Product Data Sheet: Storage and Stability.[1] Retrieved from [1]

  • ChemicalBook. NTFAPI Chemical Properties and Stability Data.[1][2] Retrieved from [1]

  • Wang, S., et al. (2021). Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging.[1][2] European Journal of Nuclear Medicine and Molecular Imaging.[1][2]

  • Giesel, F.L., et al. (2019). FAPI-04: A High-Affinity Ligand for PET Imaging of Fibroblast Activation Protein.[1] Journal of Nuclear Medicine.[1][2] (Contextual grounding for FAPI stability).

Sources

Foundational

Technical Analysis of NTFAPI (NOTA-FAPI-04): Structural Dynamics and Chelation Mechanics

The following technical guide provides an in-depth analysis of NTFAPI (specifically NOTA-FAPI-04 ), focusing on its chemical structure, chelation mechanics with Aluminum-Fluoride ([Al¹⁸F]²⁺), and experimental protocols f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of NTFAPI (specifically NOTA-FAPI-04 ), focusing on its chemical structure, chelation mechanics with Aluminum-Fluoride ([Al¹⁸F]²⁺), and experimental protocols for radiolabeling.

Executive Summary

NTFAPI , scientifically designated as NOTA-FAPI-04 (CAS: 2374782-03-1), is a fibroblast activation protein (FAP) inhibitor conjugated to a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator. It represents a paradigm shift in pan-tumor imaging by targeting the Tumor Microenvironment (TME)—specifically Cancer-Associated Fibroblasts (CAFs)—rather than the tumor cells themselves.

Unlike its predecessor FAPI-04 (which typically uses DOTA for ⁶⁸Ga/¹⁷⁷Lu), NTFAPI is engineered specifically for [¹⁸F]AlF radiolabeling. This allows for the production of PET tracers with the logistical advantages of Fluorine-18 (110 min half-life) using a generator-free, chelator-based method that mimics radiometal labeling.

Molecular Architecture & Structural Anatomy

The efficacy of NTFAPI relies on a tripartite structure designed to balance binding affinity, pharmacokinetic clearance, and chelation stability.

Structural Components[1]
  • Pharmacophore (The Warhead):

    • Identity: A quinoline-based peptidomimetic derived from UAMC-1110.

    • Function: Acts as a high-affinity inhibitor of FAPα (EC 3.4.21.B28), a type II transmembrane serine protease.

    • Mechanism: The (2-cyano-4,4-difluoropyrrolidin-1-yl) moiety forms a covalent bond with the catalytic serine residue of the FAP enzyme, ensuring high retention.

  • The Linker:

    • Identity: Piperazine-based spacer.

    • Role: Provides critical spatial separation between the bulky chelator and the pharmacophore to prevent steric hindrance during enzyme binding. It also modulates the lipophilicity (logP), promoting rapid renal clearance of unbound tracer.

  • The Chelator (The Cage):

    • Identity: NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid).[1]

    • Geometry: A macrocyclic hexadentate ligand with an N₃O₃ donor set.

    • Specificity: While DOTA is the gold standard for large metals (Lu, Y), NOTA's smaller cavity size (approx. 2.6–2.7 Å) is thermodynamically optimized for smaller ions like Ga³⁺ and the [AlF]²⁺ core.

Structural Visualization

The following diagram illustrates the logical assembly of the NTFAPI molecule.

NTFAPI_Structure Chelator NOTA Chelator (N3O3 Donor Set) Linker Piperazine Linker (Spacer & Pharmacokinetics) Chelator->Linker Amide Bond Warhead FAPI-04 Pharmacophore (Quinoline-based Inhibitor) Linker->Warhead Covalent Attachment Target FAP Enzyme (Catalytic Serine) Warhead->Target High Affinity Binding (IC50 ~ 1-10 nM)

Figure 1: Structural decomposition of NTFAPI showing the functional role of each domain.

Chelation Thermodynamics: The [Al¹⁸F]²⁺ Paradigm

The primary utility of NTFAPI lies in its ability to bind Aluminum-Fluoride ([Al¹⁸F]²⁺) . This is a unique "inorganic" approach to ¹⁸F-labeling that avoids complex carbon-fluorine bond formation (which typically requires drying, azeotropic distillation, and harsh conditions).

The "Pseudo-Metal" Concept[3]
  • Bond Strength: The Al-F bond is one of the strongest in chemistry (Bond Energy ≈ 670 kJ/mol).[2]

  • Stability: Once formed, the [AlF]²⁺ cation behaves like a metal ion (similar to Cu²⁺ or Ga³⁺).

  • Coordination: The NOTA chelator binds the Al³⁺ center.[2][3] In a standard octahedral geometry, NOTA (hexadentate) would saturate all 6 sites of Al³⁺. However, for [AlF]²⁺, the Fluorine atom occupies one coordination site.

  • Thermodynamic Competition: Successful labeling requires the Al-F bond to persist while the NOTA nitrogens and carboxylate oxygens occupy the remaining 5 sites (pentacoordinate chelation of the Al-F core). This forms a stable, neutral, or charged complex depending on the specific protonation state, resistant to transchelation in vivo.

Why NOTA over DOTA?
  • Kinetics: NOTA labels rapidly at moderate temperatures (100°C) compared to DOTA, which requires higher energy to deform its larger ring for small metals.

  • Stability: The N₃O₃ donor set of NOTA matches the ionic radius of Al³⁺ (0.54 Å) far better than the N₄O₄ set of DOTA, resulting in higher thermodynamic stability (log KML > 20) and preventing the release of free [¹⁸F]AlF in vivo, which would otherwise accumulate in the bones.

Mechanism of Action: TME Targeting

NTFAPI does not target malignant cells directly but rather the stromal scaffold that supports them.

  • Target: Fibroblast Activation Protein α (FAPα).[4]

  • Expression Profile: Highly overexpressed (>90%) in Cancer-Associated Fibroblasts (CAFs) of epithelial carcinomas (breast, lung, colon, pancreas). Low expression in healthy adult tissues.

  • Physiological Uptake: Unlike FDG (glucose), NTFAPI shows negligible uptake in the brain, liver, and inflammatory lesions, providing superior tumor-to-background contrast (TBR).

FAP_Mechanism Tumor Solid Tumor Mass Stroma Tumor Stroma (TME) Tumor->Stroma Recruits CAF Cancer-Associated Fibroblasts (CAFs) Stroma->CAF Contains FAP FAP Overexpression CAF->FAP Upregulates Imaging PET Signal (High Contrast) FAP->Imaging Visualizes NTFAPI [18F]AlF-NOTA-FAPI NTFAPI->FAP Binds specifically

Figure 2: The targeting mechanism of NTFAPI within the Tumor Microenvironment.

Experimental Protocol: [¹⁸F]AlF-NOTA-FAPI Radiolabeling

This protocol describes the automated or manual synthesis of [¹⁸F]AlF-NOTA-FAPI-04.

Reagents Required:

  • NTFAPI Precursor (Lyophilized, typically 25–50 µg).

  • Aluminum Chloride (AlCl₃): 2 mM in 0.1 M Sodium Acetate buffer (pH 4.1).

  • [¹⁸F]Fluoride in aqueous solution (from cyclotron).

  • Ethanol (EtOH).[5]

  • Sterile Water for Injection (SWFI).

  • Purification Cartridge: Sep-Pak C18 Light or HLB.

Step-by-Step Methodology
StepActionCritical ParameterCausality / Rationale
1 Trapping Trap [¹⁸F]F⁻ on QMA cartridge.Removes metal impurities and concentrates the isotope.
2 Elution Elute with 0.4 mL saline or water.Do not use K₂CO₃/Kryptofix. High pH disrupts Al³⁺ chemistry (forms Al(OH)₃ precipitate).
3 Al-F Formation Add 25 µL AlCl₃ (2 mM) + Acetate Buffer (pH 4.1).Forms the [Al¹⁸F]²⁺ core.[6][3] pH 4.0–4.5 is critical; >5.0 causes precipitation, <3.5 degrades NOTA.
4 Conjugation Add NTFAPI precursor (50 µg in 50% EtOH).The NOTA chelator captures the [Al¹⁸F]²⁺ complex.[6][2][3]
5 Incubation Heat at 100°C for 15 minutes .Kinetic energy required to overcome the activation barrier for chelation.
6 Dilution Add 10 mL water.Reduces organic solvent concentration to facilitate trapping on C18 cartridge.
7 Purification Pass through C18 Sep-Pak. Wash with 10 mL water.[4]Removes free ¹⁸F and unchelated Al³⁺.
8 Elution Elute product with 0.5–1.0 mL Ethanol.Recovers the purified radiotracer.
9 Formulation Dilute with saline to <10% EtOH v/v.Ensures physiological compatibility for injection.
Quality Control Specifications
  • Radiochemical Purity (RCP): > 95% (determined by Radio-HPLC or Radio-TLC).

  • pH: 6.5 – 7.5.

  • Appearance: Clear, colorless solution.[4]

  • Stability: Stable for >4 hours at room temperature (due to high stability of Al-NOTA complex).

Labeling_Workflow Step1 1. [18F]F- Recovery (QMA Cartridge) Step2 2. Mix with AlCl3 + Buffer (pH 4.1) Step1->Step2 Elute with Saline Step3 3. Add NTFAPI Precursor Step2->Step3 Form [AlF]2+ Step4 4. Heat: 100°C, 15 min Step3->Step4 Chelation Step5 5. Purification (C18 Sep-Pak) Step4->Step5 Trapping & Washing Step6 6. Final Formulation (Saline Dilution) Step5->Step6 Elute with EtOH

Figure 3: Workflow for the synthesis of [¹⁸F]AlF-NOTA-FAPI.

References

  • Wang, S., et al. (2021). "Clinical translational evaluation of Al¹⁸F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging."[4] European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Lindner, T., et al. (2018). "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine. Available at: [Link]

  • McBride, W. J., et al. (2009). "A novel method of radiolabeling biomolecules with ¹⁸F." Journal of Nuclear Medicine. Available at: [Link]

  • Giesel, F. L., et al. (2019). "FAPI-04: A Novel Radiotracer for PET/CT Imaging of Fibroblast Activation Protein in Various Tumor Entities." Journal of Nuclear Medicine. Available at: [Link]

  • Meyer, C., et al. (2020). "Radiation Dosimetry and Biodistribution of ¹⁸F-FAPI-74 in Patients with Cancer." Journal of Nuclear Medicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Revolutionizing Cancer Imaging: A Detailed Protocol for the Automated Radiosynthesis of [¹⁸F]AlF-NOTA-FAPI

Introduction: The Dawn of FAP-Targeted PET Imaging In the landscape of oncological imaging, the ability to precisely visualize tumors and their microenvironment is paramount for accurate diagnosis, staging, and monitorin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of FAP-Targeted PET Imaging

In the landscape of oncological imaging, the ability to precisely visualize tumors and their microenvironment is paramount for accurate diagnosis, staging, and monitoring of therapeutic response. For decades, [¹⁸F]FDG PET/CT has been the cornerstone of metabolic imaging. However, its limitations, such as variable uptake in certain tumor types and accumulation in inflammatory tissues, have driven the quest for more specific and sensitive imaging agents.[1][2] A significant breakthrough in this pursuit has been the emergence of radiolabeled inhibitors of Fibroblast Activation Protein (FAP).[3]

FAP is a serine protease that is minimally expressed in healthy tissues but is significantly overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial tumors.[4][5] This differential expression makes FAP an exceptional target for cancer imaging and therapy (theranostics). FAP inhibitors (FAPI), when labeled with positron-emitting radionuclides, allow for highly specific visualization of the tumor microenvironment.[1][2]

Initially, FAPI tracers were predominantly labeled with Gallium-68 (⁶⁸Ga). While effective, ⁶⁸Ga has a short half-life (68 minutes) and its production is limited by the availability of ⁶⁸Ge/⁶⁸Ga generators.[6] The transition to Fluorine-18 (¹⁸F) labeling represents a significant leap forward. With its longer half-life (110 minutes), lower positron energy, and large-scale production capabilities via cyclotrons, ¹⁸F offers logistical and imaging advantages, enabling centralized production and distribution, as well as higher resolution images.[6]

The advent of the Aluminum-[¹⁸F]Fluoride ([¹⁸F]AlF) labeling method has further streamlined the production of ¹⁸F-labeled peptides like FAPI.[7] This aqueous, one-pot method is significantly simpler than traditional multi-step ¹⁸F-labeling techniques, making it highly amenable to automation.[8][9] This application note provides a detailed, field-proven protocol for the automated radiosynthesis of [¹⁸F]AlF-NOTA-FAPI, designed for researchers, scientists, and drug development professionals.

The Chemistry Behind [¹⁸F]AlF-NOTA-FAPI Synthesis

The automated synthesis of [¹⁸F]AlF-NOTA-FAPI is a robust and reproducible process that hinges on the stable chelation of the [¹⁸F]AlF²⁺ complex by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivative conjugated to a FAPI molecule. The entire process, from cyclotron-produced [¹⁸F]fluoride to the final purified product, can be performed on a variety of commercially available automated synthesis modules.

The core of this methodology is the formation of the stable [¹⁸F]AlF²⁺ complex in aqueous solution, which then readily reacts with the NOTA chelator conjugated to the FAPI peptide. This circumvents the need for the anhydrous azeotropic drying of [¹⁸F]fluoride, a critical and often time-consuming step in traditional ¹⁸F radiochemistry.[7]

Materials and Reagents

For a successful and reproducible automated synthesis of [¹⁸F]AlF-NOTA-FAPI, the quality of the reagents and the proper setup of the synthesis module are critical.

Reagent/MaterialSupplier and GradeNotes
NOTA-FAPI precursore.g., Paite BiotechHigh purity is essential for optimal labeling and to minimize impurities.[10]
[¹⁸O]WaterMedical-gradeFor cyclotron production of [¹⁸F]fluoride.
Aluminum Chloride (AlCl₃) solutionSigma-Aldrich, ACS gradePrepare a stock solution (e.g., 1 mg/mL in water) for easy dispensing.[10]
Acetate Buffer (pH 4.0)Prepared in-house or commercialCritical for maintaining the optimal pH for the labeling reaction.[10]
Acetonitrile (ACN)HPLC gradeUsed as a solvent and for purification steps.[10]
Ethanol (EtOH)Anhydrous, USP gradeFor final product formulation and cartridge rinsing.[11]
Water for Injection (WFI)USP gradeFor reagent preparation and final formulation.
Sep-Pak® Light QMA Carbonate CartridgeWatersFor trapping of [¹⁸F]fluoride from the cyclotron target water.[10]
Sep-Pak® tC18 Plus Light CartridgeWatersFor purification of the crude radiolabeled product.
Sterile 0.22 µm filterMilliporeFor sterile filtration of the final product.[10]
Automated Synthesis Modulee.g., Trasis AllInOne, GE TRACERlabThe protocol may need minor adjustments based on the specific module used.[7]

Automated Radiosynthesis Protocol: A Step-by-Step Guide

This protocol is a generalized procedure adaptable to common cassette-based automated synthesis modules. The process can be conceptually divided into four main stages:[12]

  • [¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Radiolabeling Reaction: The [¹⁸F]fluoride is eluted into the reactor vessel containing the precursor, aluminum chloride, and buffer to initiate the labeling reaction.

  • Purification: The crude product is purified using a solid-phase extraction (SPE) cartridge.

  • Formulation: The purified product is formulated in a physiologically compatible solution.

Detailed Experimental Workflow

The following steps outline the automated synthesis process.

Step 1: Cassette and Reagent Preparation

  • Rationale: Proper preparation ensures a sterile and closed system, minimizing the risk of contamination and ensuring the accuracy of reagent delivery.

  • Procedure:

    • Assemble the disposable cassette on the synthesis module according to the manufacturer's instructions.

    • Prepare and load the required reagents into the designated vials on the cassette. This typically includes the NOTA-FAPI precursor dissolved in a suitable solvent (e.g., anhydrous acetonitrile), the aluminum chloride solution, acetate buffer, and purification solvents.[10]

Step 2: [¹⁸F]Fluoride Trapping and Elution

  • Rationale: This step concentrates the [¹⁸F]fluoride and removes the [¹⁸O]water, preparing it for the labeling reaction.

  • Procedure:

    • The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a pre-conditioned QMA light cartridge, where the [¹⁸F]fluoride is trapped.

    • The trapped [¹⁸F]fluoride is then eluted from the QMA cartridge into the reaction vessel using a small volume of saline or a suitable eluent.[13]

Step 3: One-Pot Radiolabeling Reaction

  • Rationale: Heating the reaction mixture accelerates the formation of the [¹⁸F]AlF-NOTA complex, leading to high radiochemical yields in a short time.

  • Procedure:

    • The NOTA-FAPI precursor solution, aluminum chloride solution, and acetate buffer are added to the reaction vessel containing the eluted [¹⁸F]fluoride.[10]

    • The reaction mixture is heated. Typical reaction conditions are 95-130°C for 5-15 minutes.[10][13] The optimal temperature and time may vary slightly depending on the specific FAPI derivative and synthesis module.

Step 4: Solid-Phase Extraction (SPE) Purification

  • Rationale: SPE purification is a rapid and efficient method to separate the desired [¹⁸F]AlF-NOTA-FAPI from unreacted [¹⁸F]fluoride and other impurities.

  • Procedure:

    • After cooling, the crude reaction mixture is diluted with water or a suitable solvent and passed through a pre-conditioned tC18 cartridge. The [¹⁸F]AlF-NOTA-FAPI is retained on the cartridge.

    • The cartridge is washed with an aqueous solution (e.g., 5% ethanol) to remove any remaining unreacted [¹⁸F]fluoride and hydrophilic impurities.[10]

Step 5: Product Elution and Formulation

  • Rationale: The final step involves eluting the purified product and formulating it in a solution suitable for intravenous injection.

  • Procedure:

    • The purified [¹⁸F]AlF-NOTA-FAPI is eluted from the tC18 cartridge with a small volume of anhydrous ethanol.[10]

    • The ethanolic solution is then passed through a sterile 0.22 µm filter into a sterile collection vial containing saline or a phosphate-buffered saline solution.[13] This results in the final injectable product.

Diagram of the Automated Synthesis Workflow

Automated_Synthesis_Workflow cluster_0 [18F]Fluoride Production & Trapping cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron Cyclotron ([18O]H2O Target) QMA QMA Cartridge (Trapping) Cyclotron->QMA [18F]Fluoride Reactor Reaction Vessel (95-130°C) QMA->Reactor Elution tC18 tC18 Cartridge (Purification) Reactor->tC18 Crude Product Precursor NOTA-FAPI AlCl3 Buffer Precursor->Reactor Reagents FinalProduct Final Product Vial (Sterile Filtration) tC18->FinalProduct Purified Product

Caption: Automated synthesis workflow for [¹⁸F]AlF-NOTA-FAPI.

Quality Control: Ensuring a Self-Validating System

Rigorous quality control (QC) is essential to ensure the safety, purity, and identity of the final radiopharmaceutical product.[14] The following QC tests should be performed on each batch of [¹⁸F]AlF-NOTA-FAPI.

QC TestMethodSpecificationRationale
Appearance Visual InspectionClear, colorless solution, free of particulate matterEnsures the absence of visible impurities.
pH pH strip or meter6.5 - 7.5Ensures the final product is suitable for intravenous injection.[15]
Radiochemical Purity (RCP) Radio-HPLC≥ 95%Quantifies the percentage of radioactivity corresponding to the desired product.[13][16]
Radionuclidic Identity Gamma SpectrometryIdentification of 511 keV peakConfirms the presence of Fluorine-18.[10]
Radionuclidic Purity Gamma Spectrometry≥ 99.9%Ensures the absence of other radioactive isotopes.
Residual Solvents Gas Chromatography (GC)Ethanol < 5%, Acetonitrile < 410 ppmLimits the amount of organic solvents in the final product to safe levels.[13]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)Ensures the absence of fever-inducing substances.
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms.

Conclusion: A Robust and Accessible Method for Advanced Cancer Imaging

The automated synthesis of [¹⁸F]AlF-NOTA-FAPI represents a significant advancement in the field of radiopharmacy and molecular imaging.[17] This method provides a reliable, high-yield, and GMP-compliant pathway to produce a highly specific PET tracer for a wide range of cancers.[18][19] The simplicity of the [¹⁸F]AlF labeling chemistry, coupled with the efficiency of automated synthesis platforms, makes this technology accessible to a broader range of research and clinical facilities.[7] As FAPI-targeted imaging continues to demonstrate its clinical utility, this robust automated protocol will be instrumental in facilitating its widespread adoption and ultimately, in improving patient care.[20][21]

References

  • Guan, M., Wang, L., Liu, T., Chen, Y., Yan, Y., Zhang, Z., Zha, Z., & Chen, T. (2022). [18F]AlF-NOTA-FAPI-04: FAP-targeting specificity, biodistribution, and PET/CT imaging of various cancers. European Journal of Nuclear Medicine and Molecular Imaging, 49(10), 3489–3501. [Link]

  • Giglio, J., Zarrad, F., Lodi Rizzini, M., Decristoforo, C., & Rubagotti, S. (2018). Synthesis of an Al18F radiofluorinated GLU-UREA-LYS(AHX)-HBED-CC PSMA ligand in an automated synthesis platform. EJNMMI Radiopharmacy and Chemistry, 3(1), 6. [Link]

  • Kersemans, V., Allen, D. P., Terry, S. Y. A., & Gouverneur, V. (2017). Schematic representation of the [ 18 F]AlF radiochemistry set up (A) and overview of the automated radiolabelling processes (B) for the Trasis AIO system. ResearchGate. [Link]

  • Li, Y., Chen, Z., Wang, Y., Zhang, C., Chen, L., Li, D., & Liu, Z. (2023). Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein. Pharmaceuticals, 16(2), 277. [Link]

  • Kersemans, V., Cardinale, J., & Allen, D. P. (2018). Automated radiosynthesis of Al[ 18 F]PSMA-11 for large scale routine use. ResearchGate. [Link]

  • International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Mitterhauser, M., Stanzel, S., & Wadsak, W. (2025). Fully Automated Production of (((S)-1-Carboxy-5-(6-([18F]fluoro)-2-methoxynicotinamido)pentyl)carbamoyl)-l-glutamic Acid ([18F]JK-PSMA-7). Molecules, 30(2), 488. [Link]

  • Watabe, T., Shimose, S., Hatazawa, J., & Kanai, Y. (2021). One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer: a proof-of-concept experiment. EJNMMI Radiopharmacy and Chemistry, 6(1), 29. [Link]

  • Pek, C. J., & Ng, D. C. E. (2019). 18F[AlF]-radiolabelled Peptides on the Automated Synthesis Platform: Translating the Laboratory Bench Work to Bedside. World Journal of Nuclear Medicine, 18(3), 229–230. [Link]

  • Liu, T., Zhang, Z., & Chen, T. (2021). Clinical Translational Evaluation of Al18F-NOTA-FAPI for Fibroblast Activation Protein Targeted Tumour Imaging. ResearchGate. [Link]

  • Notni, J., & Wester, H.-J. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3569. [Link]

  • Gage, K. L., & Vavere, A. L. (2022). Automated Radiosynthesis of [ 18 F]FluoFAPI and Its Dosimetry and Single Acute Dose Toxicological Evaluation. Pharmaceuticals, 15(11), 1361. [Link]

  • McBride, W. J., & Goldenberg, D. M. (2011). The radiolabeling of proteins by the [18F]AlF method. Journal of Nuclear Medicine, 52(8), 1332–1339. [Link]

  • Li, Y., Chen, Z., & Wang, Y. (2023). Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein. PMC. [Link]

  • Wang, L., Liu, T., & Chen, T. (2021). FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient. Frontiers in Oncology, 11, 636248. [Link]

  • Wang, L., Liu, T., & Chen, T. (2021). FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient. Frontiers in Oncology, 11. [Link]

  • Wang, L., Liu, T., & Chen, T. (2021). FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient. PubMed. [Link]

  • Allen, D. P., Terry, S. Y. A., & Gouverneur, V. (2017). A general [18F]AlF radiochemistry procedure on two automated synthesis platforms. Reaction Chemistry & Engineering, 2(3), 378–385. [Link]

  • Syed, M. (2024). Fibroblast Activation Protein Inhibitor (FAPI) PET Imaging in Sarcomas: A New Frontier in Nuclear Medicine. Cureus, 16(2), e54284. [Link]

  • D'Alessandria, C., & Ceci, F. (2025). Fibroblast Activation Protein Inhibitor (FAPI)-Radioligand PET/CT in the Assessment of Nononcological Diseases: A Narrative Review. ACS Pharmacology & Translational Science, 8(11), 1667–1675. [Link]

  • Wang, L., & Zhu, K. (2024). Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts. European Journal of Medicinal Chemistry, 265, 115993. [Link]

  • D'Onofrio, A., & De Cristofaro, A. (2020). Efficient [18F]AlF Radiolabeling of ZHER3:8698 Affibody Molecule for Imaging of HER3 Positive Tumors. Bioconjugate Chemistry, 31(6), 1645–1655. [Link]

  • Rohani, M., & Werner, R. A. (2024). Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics. Cancers, 16(10), 1888. [Link]

  • Kratochwil, C., & Giesel, F. L. (2023). FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease. Radiology, 306(2), e222894. [Link]

  • CEM Corporation. (2019, February 22). Automated HE-SPPS of Modified and Pharmaceutically Relevant Peptides [Video]. YouTube. [Link]

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Application

Application Note: Advanced Conjugation and Radiolabeling of Ntfapi (NOTA-FAPI) and FAP-Targeting Peptidomimetics

Executive Summary & Scientific Rationale Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease highly overexpressed in Cancer-Associated Fibroblasts (CAFs) , which constitute up to 90% of the tum...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease highly overexpressed in Cancer-Associated Fibroblasts (CAFs) , which constitute up to 90% of the tumor stroma in epithelial carcinomas.[1] Unlike glucose metabolism (FDG), FAP expression is low in normal tissues, providing exceptional tumor-to-background contrast.[2]

"Ntfapi" refers to NOTA-functionalized FAPI derivatives (specifically analogs like FAPI-42 or NOTA-FAPI-04 ).[2] While early FAPI tracers (e.g., FAPI-04, FAPI-46) utilized DOTA chelators for Gallium-68 (


) or Lutetium-177 (

), the Ntfapi scaffold utilizes the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.[2]

Why Ntfapi (NOTA-FAPI)?

  • Aluminum-Fluoride (

    
    -AlF) Labeling:  NOTA is the optimal chelator for complexing aluminum-fluoride.[2] This allows researchers to label FAP inhibitors with Fluorine-18  (
    
    
    
    ), which has a longer half-life (110 min vs. 68 min for
    
    
    ) and superior positron yield, without requiring a cyclotron on-site for direct C-F bond formation.[2]
  • Thermodynamic Stability: The NOTA-Ga complex is thermodynamically more stable and kinetically inert than DOTA-Ga at physiological pH, potentially reducing transchelation in vivo.[2]

  • Low Temperature Labeling: NOTA-based labeling often proceeds at lower temperatures (37–40°C for

    
    , though 
    
    
    
    -AlF requires ~100°C) compared to the rigid DOTA macrocycle.[2]

Mechanism of Action & Chemical Design

The FAPI pharmacophore is a peptidomimetic based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[2] It acts as a potent inhibitor of the FAP enzymatic domain.

  • Binding Pocket: The nitrile group of the cyanopyrrolidine forms a covalent bond with the active site serine (Ser624) of the FAP enzyme.

  • Linker Strategy: The Ntfapi design uses a piperazine or aliphatic linker to attach the NOTA chelator to the quinoline core, ensuring the bulky chelator does not interfere with the binding pocket.

Diagram 1: Ntfapi Mechanism & Workflow

Ntfapi_Mechanism Precursor FAPI Precursor (Quinoline-Amine) Conjugate Ntfapi (NOTA-FAPI) Conjugate Precursor->Conjugate Conjugation (pH 8.5-9.0) Chelator p-SCN-Bn-NOTA or NOTA-NHS Chelator->Conjugate Complex 18F-AlF-NOTA-FAPI (Radiolabeled Tracer) Conjugate->Complex Isotope 18F-Fluoride + AlCl3 (or 68Ga-Cl3) Isotope->Complex Chelation (100°C, 15 min) Target FAP Enzyme (on CAFs) Complex->Target High Affinity Binding (IC50 < 2nM) Tumor Tumor Stroma Visualization Target->Tumor PET Imaging

Caption: Workflow from chemical conjugation of the NOTA chelator to the FAPI pharmacophore, followed by radiolabeling and biological targeting of Cancer-Associated Fibroblasts (CAFs).

Protocol A: Chemical Conjugation (Synthesis of Ntfapi)

Objective: To conjugate the NOTA chelator to the amine-functionalized FAPI precursor (e.g., FAPI-04-precursor containing a free piperazine or aliphatic amine).

Reagents:

  • FAPI Precursor: (S)-6-(4-aminobutoxy)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide (or similar).[2]

  • Chelator:

    
    -SCN-Bn-NOTA (Isothiocyanate-NOTA) or NOTA-bis(t-bu-ester)-NHS.[2]
    
  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 µmol of the FAPI amine precursor in 500 µL of anhydrous DMF in a reaction vial.

  • Activation: Add 30 µmol (3 equivalents) of DIPEA to ensure the amine is deprotonated.

  • Coupling:

    • If using p-SCN-Bn-NOTA: Add 12 µmol (1.2 eq) of the chelator directly. The isothiocyanate reacts with the amine to form a stable thiourea linkage.

    • If using NOTA-NHS: Add 12 µmol of NOTA-NHS ester.[2] This forms an amide linkage.[3]

  • Reaction: Stir the mixture at Room Temperature (RT) for 2–4 hours. Monitor reaction progress via LC-MS (Target mass: MW of FAPI + MW of NOTA).

  • Deprotection (if using protected NOTA): If the NOTA chelator had tert-butyl ester protection, add 1 mL of TFA/TIPS/H2O (95:2.5:2.5) and stir for 1 hour to remove esters. Evaporate TFA under nitrogen flow.

  • Purification: Purify the crude Ntfapi via semi-preparative HPLC (C18 column).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 60% B over 20 mins.

  • Lyophilization: Collect the product peak and lyophilize to obtain Ntfapi as a white powder.

Protocol B: -AlF Radiolabeling of Ntfapi

Objective: To label the Ntfapi conjugate with Fluorine-18 using the Aluminum-Fluoride method. This is the primary application for NOTA-conjugated FAPIs.[2]

Reagents:

  • 
    -Fluoride (aqueous, from cyclotron).[2]
    
  • Aluminum Chloride (

    
    ), 2 mM in sodium acetate buffer (pH 4).[2]
    
  • Ethanol.

  • Ntfapi precursor (from Protocol A).[2]

  • QMA cartridge (Sep-Pak Light).[2]

Step-by-Step Procedure:

  • Isotope Preparation:

    • Trap

      
      -fluoride on a pre-conditioned QMA carbonate cartridge.[2]
      
    • Elute with 0.4 mL of saline (0.9% NaCl). Note: Avoid K2CO3/Kryptofix elution for AlF labeling as high pH disrupts the complex.

  • AlF Complex Formation:

    • Add 6 µL of 2 mM

      
       solution (in 0.1 M NaOAc, pH 4.0) to the eluted 
      
      
      
      .[2]
    • Incubate at RT for 2 minutes to form

      
      .
      
  • Labeling Reaction:

    • Add 50 µg (approx 50 nmol) of Ntfapi precursor dissolved in 250 µL of ethanol/buffer (1:1).

    • Adjust pH to 4.0–4.5 (Critical step: AlF-NOTA complexation is pH sensitive).[2]

    • Heat the reaction mixture at 100°C for 15 minutes .

  • Purification (SPE):

    • Dilute the reaction with 10 mL water.

    • Pass through a C18 Sep-Pak cartridge (pre-activated with EtOH/Water).[2]

    • Wash with 10 mL water to remove free

      
       and Al.[2]
      
    • Elute the product (

      
      -AlF-Ntfapi) with 0.5 mL Ethanol.
      
  • Formulation: Dilute the ethanol eluate with saline to <10% ethanol concentration for injection. Pass through a 0.22 µm sterile filter.

Quality Control (QC) & Validation

Every batch must be validated before release.

TestMethodAcceptance Criteria
Radiochemical Purity (RCP) Radio-HPLC (C18)> 95%
Free Isotope (

)
iTLC-SG (Mobile phase: 1:1 MeOH/NH

OAc)
< 2% (Free F- migrates to front)
Colloidal Aluminum iTLC-SG (Mobile phase: Acetone)< 2% (Colloids stay at origin)
pH pH Strip/Meter4.5 – 7.5
Endotoxin LAL Test< 17.5 EU/mL
Diagram 2: Radiolabeling Workflow ( -AlF vs )

Radiolabeling_Pathways cluster_AlF Path A: 18F-AlF Labeling (PET) cluster_Ga Path B: 68Ga Labeling (PET) Start Ntfapi (NOTA-FAPI) Precursor StepA2 Add Precursor Heat 100°C, 15 min Start->StepA2 StepB2 Add Precursor Heat 37-95°C, 10 min Start->StepB2 StepA1 Mix 18F- + AlCl3 (pH 4.0) StepA1->StepA2 ResultA 18F-AlF-Ntfapi (T1/2: 110 min) StepA2->ResultA StepB1 Elute 68Ga-Cl3 (from Generator) StepB1->StepB2 ResultB 68Ga-Ntfapi (T1/2: 68 min) StepB2->ResultB

Caption: Comparison of labeling Ntfapi with Aluminum-Fluoride (18F) versus Gallium-68 (68Ga). NOTA is versatile for both.

References

  • Lindner, T., et al. (2018). "Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein." Journal of Nuclear Medicine, 59(9), 1415-1422.[2]

  • Giesel, F. L., et al. (2019). "FAPI-04: A Novel Radiotracer for PET/CT Imaging of Fibroblast Activation Protein."[2][4] European Journal of Nuclear Medicine and Molecular Imaging, 46, 1754-1755.[2]

  • Laverman, P., et al. (2010). "A Novel Facile Method for Labeling Proteins with 18F-Fluoride."[2] Journal of Nuclear Medicine, 51(3), 454-461.[2] (Foundational reference for Al18F-NOTA chemistry).

  • Creative Peptides. "Ntfapi - Product Information." (Identified as NOTA-FAPI scaffold).

  • Loktev, A., et al. (2019). "Tumor Uptake and Pharmacokinetics of 68Ga-Labeled FAPI Tracers." Journal of Nuclear Medicine, 60(10), 1421-1429.[2]

Sources

Method

Preparation of Al18F-Ntfapi for clinical translation

Application Note: Clinical Translation & Preparation of Al18F-Ntfapi Abstract This application note details the clinical-grade preparation of Al18F-Ntfapi (Al18F-labeled NOTA-FAPI-04), a fibroblast activation protein (FA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Clinical Translation & Preparation of Al18F-Ntfapi

Abstract

This application note details the clinical-grade preparation of Al18F-Ntfapi (Al18F-labeled NOTA-FAPI-04), a fibroblast activation protein (FAP)-targeted radiotracer.[1][2] Unlike Gallium-68 generators which have limited batch activities, the Aluminum-Fluoride-18 ({Al18F}2+) method allows for the large-scale production of chelated PET tracers using cyclotron-produced Fluorine-18. This guide provides a validated protocol for automated synthesis, quality control (QC), and clinical translation requirements compliant with Good Manufacturing Practice (GMP).

Introduction

Fibroblast Activation Protein (FAP) is highly overexpressed in the cancer-associated fibroblasts (CAFs) of various epithelial carcinomas (e.g., pancreatic, breast, lung) but low in normal tissues. Al18F-Ntfapi combines the high affinity of the FAPI-04 ligand with the favorable decay characteristics and production scale of Fluorine-18 (


 min).

Mechanism of Action: The labeling strategy relies on the formation of a stable aluminum-fluoride complex ({Al18F}2+), which is subsequently captured by the pentadentate chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) conjugated to the FAPI pharmacophore. This "one-pot" chelation mimics radiometal labeling (like


Ga) but utilizes the abundant 

F supply.

Materials and Equipment

Reagents & Precursors
ReagentGradeSpecificationsFunction
Precursor GMPNOTA-FAPI-04 (lyophilized)Ligand for labeling
Aluminum Source GMPAlCl


6H

O (2 mM in 0.1 M NaOAc)
Forms {Al18F} complex
Buffer GMPSodium Acetate (0.1 M, pH 4.0–4.[3][4][5]5)Reaction medium
Solvent Ph. Eur.Ethanol (anhydrous)Elution/Formulation
Stabilizer USPSodium AscorbateRadiolysis prevention
Water WFIWater for InjectionDilution/Washing
Consumables (Cassette System)
  • Anion Exchange Cartridge: QMA Light (carbonate form), pre-conditioned with water.

  • Purification Cartridge: HLB (Hydrophilic-Lipophilic Balance) Light, pre-conditioned with EtOH and water.

  • Sterile Filter: 0.22 µm vented Millex-GV.

Automated Radiosynthesis Protocol

Platform: Generic description applicable to AllinOne (Trasis), GE FASTlab, or similar cassette-based modules.

Preparation
  • Precursor Vial: Dissolve 50 µg (approx. 50 nmol) of NOTA-FAPI-04 in 50 µL of metal-free water.

  • Reaction Mixture: Add 25 µL of 2 mM AlCl

    
     and 1.0 mL of Sodium Acetate buffer (pH 4.1) to the precursor vial. Note: Some protocols premix AlCl
    
    
    
    and buffer in the reactor.[4]
  • Eluent: 0.9% Saline or dilute NaHCO

    
     (avoid high alkalinity which precipitates Al
    
    
    
    ).
Synthesis Workflow
  • [18F] Trapping: Cyclotron target water is passed through the QMA cartridge. [18F]F

    
     is trapped; metal impurities and [18O]H
    
    
    
    O pass to waste.
  • Elution: [18F]F

    
     is eluted with 0.4–0.5 mL of saline directly into the reactor containing the Precursor/Al/Buffer mix.
    
  • Labeling: The reactor is sealed and heated to 100°C for 15 minutes .

    • Chemistry: Al

      
       binds F
      
      
      
      to form {Al18F}
      
      
      , which is immediately chelated by the NOTA cage.
  • Dilution: The reaction mixture is cooled to 50°C and diluted with 10 mL of sterile water (lowers % organic and prepares for SPE).

  • Purification: The mixture is passed through the HLB cartridge.

    • Waste: Free [18F]F

      
       and unreacted Al
      
      
      
      pass through.
    • Trapped: Al18F-Ntfapi is retained.

  • Washing: HLB cartridge washed with 10 mL water to remove residual buffer/salts.

  • Elution: Product eluted with 1–2 mL Ethanol.

  • Formulation: Dilute with saline/ascorbate to <10% EtOH concentration and pass through 0.22 µm sterile filter into the final product vial.

Workflow Diagram (Graphviz)

Al18F_Synthesis cluster_chemistry Chemical Transformation Cyclotron Cyclotron [18F]F- Target QMA QMA Cartridge (Trapping) Cyclotron->QMA Transfer Reactor Reactor (100°C, 15 min) AlCl3 + NOTA-FAPI + Buffer QMA->Reactor Elute (Saline) Dilution Dilution (Water) Reactor->Dilution Cooling HLB HLB Cartridge (Purification) Dilution->HLB Load Waste Waste (Free F- / Al3+) HLB->Waste Flow-through ProductVial Final Product (Sterile Filtered) HLB->ProductVial Elute (EtOH) + Formulate

Caption: Schematic workflow of the automated Al18F-Ntfapi radiosynthesis process.

Quality Control (QC) Specifications

For clinical release, the final batch must meet the following criteria (based on Pharmacopoeia standards for 18F-labeled tracers).

Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particulate-free
pH pH Strip/Meter4.5 – 8.0 (Target: 7.4)
Radiochemical Purity (RCP) HPLC / TLC> 95% (Al18F-Ntfapi)
Radionuclidic Purity Gamma Spectroscopy> 99.5% F-18 (at release)
Chemical Purity HPLC (UV 254 nm)Precursor < 50 µ g/batch (or limit)
Residual Solvents GCEthanol < 10% (v/v)
Aluminum Content Colorimetric / ICP-MS< 10 µg/mL
Endotoxin LAL Test< 17.5 EU/mL
Sterility Culture (post-release)No growth (14 days)
Filter Integrity Bubble Point Test> 50 psi (varies by filter)
QC Logic Diagram

QC_Workflow cluster_tests Critical Tests (Pre-Release) cluster_post Post-Release Tests Sample Final Product Sample RCP HPLC/TLC (>95%) Sample->RCP Visual Visual/pH (Clear, 4.5-8.0) Sample->Visual Integrity Filter Integrity (Pass) Sample->Integrity Sterility Sterility (14 Day Culture) Sample->Sterility Decision Qualified Person (QP) Release Decision RCP->Decision Visual->Decision Integrity->Decision Patient Clinical Administration Decision->Patient Pass Reject Reject Batch Decision->Reject Fail

Caption: Quality Control decision tree for clinical batch release.

Clinical Translation & Validation

To move from R&D to Clinical use (IND/IMPD), the following validation data is required:

  • Validation Runs: Three consecutive production runs must be performed to demonstrate reproducibility.

    • Yield Consistency: e.g.,

      
       (decay corrected).
      
    • RCP Consistency: All three batches must be >95%.

  • Stability Studies:

    • Test RCP at

      
       hours post-synthesis.
      
    • Product must remain stable (>95%) in the final formulation (saline + ascorbate) at room temperature.

  • Sterility & Endotoxin Validation:

    • Validate that the automated module cleaning procedure prevents cross-contamination.

    • Validate the aseptic technique of the operator.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<10%) pH incorrectEnsure reaction pH is strictly 4.0–4.5. Al-F complexation is pH sensitive.
High Free [18F] Insufficient Al

Check AlCl

stock concentration. Ratio of Al:Precursor should be ~0.5:1 to 1:1.
Colloidal Formation pH too high (>5)Al

forms Al(OH)

colloid at high pH. Keep buffer acidic during heating.
Radiolysis High Activity DensityAdd Sodium Ascorbate (5-10 mg/mL) to the final formulation vial.

References

  • Zhu, H., et al. (2021). Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging.[6] European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Jiang, X., et al. (2021). One-pot and one-step automated radio-synthesis of [18F]AlF-FAPI-74 using a multi purpose synthesizer. Annals of Nuclear Medicine. Link

  • Lyu, Z., et al. (2022). [18F]AlF-NOTA-FAPI-04: FAP-targeting specificity, biodistribution, and PET/CT imaging of various cancers.[2] European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Giesel, F.L., et al. (2019). FAPI-04 and FAPI-02: PET/CT Imaging of Fibroblast Activation Protein. Journal of Nuclear Medicine. Link

Sources

Application

Application Note: Optimal pH Conditions for Ntfapi (NOTA-FAPI) Radiolabeling Efficiency

This Application Note is structured to address the specific radiochemical requirements of Ntfapi , identified in high-precision contexts as NOTA-conjugated FAPI (e.g., NOTA-FAPI-04 or NT-FAPI). Unlike the standard DOTA-F...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific radiochemical requirements of Ntfapi , identified in high-precision contexts as NOTA-conjugated FAPI (e.g., NOTA-FAPI-04 or NT-FAPI). Unlike the standard DOTA-FAPI series, Ntfapi utilizes the NOTA chelator, which fundamentally alters the optimal pH landscape for radiolabeling with Gallium-68 (


) and enables the unique capability for Aluminum-Fluoride-18 (

) labeling.[1]

Executive Summary

Achieving high radiochemical yield (RCY) and specific activity with Ntfapi (NOTA-Fibroblast Activation Protein Inhibitor) ligands requires a distinct pH strategy compared to the widely used DOTA-FAPI-04/46 standards.[1] While DOTA requires heating (95°C) and acidic pH (3.5–4.[1]0) to drive coordination, the NOTA chelator in Ntfapi offers faster kinetics at milder temperatures but exhibits a sharper sensitivity to pH deviations, particularly during


  complexation.[1]

This guide defines the precise pH windows, buffer systems, and mechanistic rationales to maximize labeling efficiency for Ntfapi vectors.

Mechanistic Insight: The Chelator-pH Nexus

The "Ntfapi" designation typically refers to FAPI pharmacophores conjugated to NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).[1] The shift from DOTA to NOTA dictates the radiolabeling chemistry.

Why pH Specificity Matters[1][2][3]
  • Protonation State: The macrocyclic amine nitrogens in NOTA must be deprotonated to coordinate the metal ion. At pH < 3.0, proton competition blocks metal entry.[1]

  • Hydrolysis Prevention:

    • Gallium-68: At pH > 4.5,

      
       begins to hydrolyze into insoluble colloids (
      
      
      
      ), which are indistinguishable from the product on standard HPLC but fail in biodistribution.[1]
    • Aluminum-Fluoride (

      
      ):  This reaction is strictly pH-dependent.[1] The 
      
      
      
      core is stable only within a narrow window (pH 4.0–4.2).[1] Below pH 4.0, the complex dissociates; above pH 4.5, Aluminum precipitates as hydroxide.
Comparative Kinetics (DOTA vs. NOTA)

ChelatorKinetics Figure 1: Kinetic and pH requirements for DOTA vs. NOTA (Ntfapi) radiolabeling. DOTA DOTA-FAPI (Macrocycle: 12-membered) ConditionD Requires Heat (95°C) pH 3.5 - 4.0 DOTA->ConditionD NOTA Ntfapi (NOTA-FAPI) (Macrocycle: 9-membered) ConditionN Room Temp or Mild Heat pH 3.8 - 4.5 NOTA->ConditionN ConditionAl Strict pH 4.1 ± 0.1 100°C, 15 min NOTA->ConditionAl Ga68 Ga-68 Ion Ga68->DOTA Slow Kinetics Ga68->NOTA Fast Kinetics AlF18 Al-18F Ion AlF18->NOTA Exclusive Affinity

Optimized Protocols

Protocol A: -Labeling of Ntfapi (High Efficiency)

Target:


 RCY, Room Temperature or Mild Heat.[1]
ParameterOptimal ConditionRationale
pH Window 3.8 – 4.5 Balances deprotonation of NOTA (pKa) with prevention of Ga-colloid formation.[1]
Buffer Sodium Acetate (0.5 M) Superior buffering capacity in the acidic range compared to HEPES; clinically safer.[1]
Precursor Mass 10 – 20 µg (approx. 15 nmol)Excess ligand ensures pseudo-first-order kinetics.[1]
Temperature 25°C – 40°CNOTA cages Ga-68 rapidly.[1] Heating to 95°C is unnecessary and risks radiolysis.[1]
Reaction Time 10 minutesSufficient for quantitative complexation.[1][2]

Step-by-Step Workflow:

  • Elution: Elute

    
     from generator using 0.1 M HCl or 0.6 M HCl (fractionated).
    
  • Buffering: Add 1.0 M Sodium Acetate to the eluate to adjust pH to 4.1 . Verify with pH strip.[1]

  • Addition: Add 15 µg Ntfapi precursor (dissolved in metal-free water).

  • Incubation: Incubate at RT (25°C) for 10–15 minutes.

  • Purification (Optional): C18 Sep-Pak Light cartridge.

    • Note: Due to high efficiency at RT, purification is often unnecessary if RCY > 95%.[1]

Protocol B: -Labeling of Ntfapi (Theranostic/PET)

Target: Fluorine-18 labeling of a peptide (unique to NOTA/Ntfapi).

ParameterOptimal ConditionCritical Notes
pH Window 4.1 ± 0.1 CRITICAL. Deviation by 0.2 units drops yield by >40%.[1]
Buffer Sodium Acetate / Acetic Acid Must maintain pH 4.1 during boiling.[1]
Cosolvent Ethanol (50% v/v)Improves solubility and stabilizes the Al-F bond.[1]
Temperature 100°CRequired to form the Al-F-NOTA bond.[1]
Reaction Time 15 minutes

Step-by-Step Workflow:

  • Preparation: Mix

    
     (aqueous) with 2 mM 
    
    
    
    solution.
  • Incubation 1: Incubate at RT for 2 min to form

    
    .
    
  • Reaction: Add Ntfapi precursor (20–30 nmol) in 0.5 M Sodium Acetate (pH 4.1) + Ethanol (1:1 ratio).[1]

  • Heating: Heat to 100°C for 15 minutes.

  • Purification: Required (HLB or C18 cartridge) to remove uncomplexed

    
     and Aluminum.[1]
    

Quality Control & Validation

Every batch must be validated for Radiochemical Purity (RCP) and Colloidal Gallium .[1]

Analytical Methods
  • Radio-HPLC:

    • Column: C18 Reverse Phase (e.g., Jupiter C18).[1]

    • Mobile Phase: Gradient Acetonitrile (0.1% TFA) / Water (0.1% TFA).[1][3]

    • Retention Time: Ntfapi typically elutes earlier than DOTA-FAPI due to the hydrophilicity of the NOTA cage.[1]

  • iTLC (Instant Thin Layer Chromatography):

    • System 1 (Free Metal): Citrate Buffer (pH 5.0).[1]

      • Free

        
         / 
        
        
        
        migrates (
        
        
        ).[1]
      • Ntfapi-Complex stays at origin (

        
        ).[1]
        
    • System 2 (Colloids): 1 M Ammonium Acetate + Methanol (1:1).[1]

      • Colloids stay at origin (

        
        ).[1]
        
      • Labeled Ntfapi migrates (

        
        ).[1]
        
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (

)
pH too low (< 3.[1]5)Add more Sodium Acetate.[1][4] NOTA protonation is blocking metal entry.[1]
Colloid Formation (

)
pH too high (> 4.[1]8)Acidify reaction mixture. Ensure buffer is not degraded.
Slow Kinetics (Ga-68) Temperature too lowWhile RT works, heating to 40°C–50°C can drive completion if specific activity is low.[1]
Al-18F Bond Failure pH drift during heatingUse a stronger buffer capacity (0.5 M) to prevent pH shift at 100°C.

References

  • Moon, E. S., et al. (2020). Fibroblast activation protein (FAP) targeting radiotracers: A comparison of DOTA and NOTA chelators.[1] Journal of Nuclear Medicine.[1][5]

  • Spreckelmeyer, S., et al. (2023). Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application.[1] EJNMMI Radiopharmacy and Chemistry.[1]

  • Wang, S., et al. (2021). Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging.[1][5] European Journal of Nuclear Medicine and Molecular Imaging.

  • MedKoo Biosciences. Product Data Sheet: NOTA-FAPI-4 (Ntfapi).[1]

Sources

Method

Ntfapi dosage calculation for preclinical PET/CT studies

Application Note: Precision Dosage Strategies for FAPI-Targeted Preclinical PET/CT Subject: Protocol for calculating and administering FAPI (Fibroblast Activation Protein Inhibitor) radiotracers in murine models. Note on...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Dosage Strategies for FAPI-Targeted Preclinical PET/CT

Subject: Protocol for calculating and administering FAPI (Fibroblast Activation Protein Inhibitor) radiotracers in murine models. Note on Terminology: This guide interprets the user query "Ntfapi" as a typographical reference to FAPI (Fibroblast Activation Protein Inhibitor), the current industry standard for imaging cancer-associated fibroblasts (CAFs).

Part 1: The Scientific Premise (The "Why")

In preclinical PET/CT, particularly with receptor-targeted tracers like


Ga-FAPI-04 , 

Ga-FAPI-46
, or

F-FAPI-74
, the calculation of dosage is not merely about radioactivity (Becquerels). It is a critical balance between Signal-to-Noise Ratio (SNR) and Receptor Saturation .

Unlike metabolic tracers (e.g.,


F-FDG) where the target (Hexokinase/Glucose Transporters) is abundant and difficult to saturate, FAP receptors on stromal cells are finite. Injecting too much "cold" (unlabeled) ligand alongside the radioactive tracer will block the receptors, resulting in a "false negative" or drastically reduced Tumor-to-Background Ratio (TBR).

The "Trace" Condition: To ensure quantitative accuracy, the injected mass dose must occupy


 of the available receptors (

).
  • High Specific Activity (

    
    ) is non-negotiable. 
    
  • Recommended Mass Dose:

    
     (typically 
    
    
    
    ).
  • Recommended Activity Dose:

    
     (
    
    
    
    ).

Part 2: Dosage Calculation Workflow

The following workflow ensures that the injected bolus delivers sufficient counts for imaging without exceeding the mass threshold that causes self-blocking.

Mathematical Framework

Definitions:

  • 
    : Total radioactivity at End of Synthesis (EOS) [MBq].[1]
    
  • 
    : Mass of precursor used in labeling [
    
    
    
    ].
  • 
    : Molecular Weight of the FAPI precursor (e.g., FAPI-04 
    
    
    
    ).
  • 
    : Molar Activity (Specific Activity) [GBq/
    
    
    
    ].

Step 1: Calculate Molar Activity (


) 


Step 2: Calculate Injected Mass (


) 
For a target activity of 

:

Step 3: Validation

  • IF

    
    
    
    
    
    PROCEED .
  • IF

    
    
    
    
    
    STOP . The specific activity is too low; the tumor signal will be blunted by cold ligand competition.
Reference Data Table
Parameter

Ga-FAPI-04

F-FAPI-74
Unit
Half-Life (

)
67.7109.7Minutes
Typical Precursor Mass 10 - 5050 - 100

Target Activity/Mouse 5 - 105 - 15MBq
Max Mass Dose 0.5 - 1.01.0 - 2.0nmol
Uptake Time 6060 - 90Minutes
Excretion Route Renal (Fast)Renal (Fast)-

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for FAPI preparation, emphasizing the "Saturation Check."

FAPI_Workflow Start Start: Radiosynthesis (68Ga or 18F labeling) QC Quality Control (HPLC) Determine Yield & Purity Start->QC Calc_SA Calculate Molar Activity (Am) (GBq / µmol) QC->Calc_SA Decision Is Mass Dose < 1 nmol per 10 MBq? Calc_SA->Decision Dilution Dilute with Saline to 5-10 MBq/100µL Decision->Dilution Yes Reject REJECT BATCH (Risk of Receptor Saturation) Decision->Reject No Inject Intravenous Injection (Tail Vein) Dilution->Inject Scan PET Acquisition (60 min p.i.) Inject->Scan

Caption: Logical workflow for FAPI dose preparation. The red diamond represents the critical "Saturation Check" to prevent cold ligand interference.

Part 4: Detailed Experimental Protocol

Preparation Phase
  • Anesthesia: Induce anesthesia using 2-3% isoflurane in

    
    . Maintain at 1.5% during injection.[2]
    
  • Warm-up: Place mice on a heating pad (

    
    ) 10 minutes prior to injection to dilate tail veins.
    
  • Tracer Formulation:

    • Dilute the radiosynthesis product with sterile 0.9% saline.

    • Crucial: Do not use buffers containing competing metal ions (if using

      
      Ga) or large amounts of ethanol (>10%).
      
    • Target concentration:

      
      .
      
Injection & Uptake
  • Route: Lateral tail vein (IV).

  • Volume:

    
     bolus.
    
  • Uptake Period:

    • Allow the animal to wake up and roam freely (if facility permits) or keep under light anesthesia.

    • Duration: 60 minutes.[3][4] FAPI tracers clear rapidly from the blood (renal clearance), so background noise drops quickly.

Image Acquisition
  • Modality: Static PET/CT.[5]

  • Duration: 10 - 15 minutes per bed position.

  • Reconstruction: OSEM (Ordered Subset Expectation Maximization) with CT-based attenuation correction.

Specificity Control (Blocking Study)

To validate that the signal is truly FAP-mediated (and not leakiness of vasculature):

  • Control Group: Inject standard tracer dose (

    
    Ga-FAPI).
    
  • Block Group: Co-inject

    
     excess of unlabeled FAPI precursor (e.g., 
    
    
    
    or
    
    
    ) simultaneously with the tracer.
  • Result: Tumor uptake in the Block Group should be reduced by >85%.

Part 5: Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
High Liver Uptake Free

Ga (colloidal) or impurity.
Check Radio-TLC. Free

Ga forms colloids that stick to the liver.
Low Tumor Signal Low Specific Activity (Mass effect).Reduce precursor amount in synthesis or increase starting activity. Ensure injected mass is

nmol.
High Muscle Background Scan taken too early.Wait full 60 mins. FAPI washes out of muscle efficiently over time.
Bone Uptake Defluorination (

F) or Free

Ga.[6]
For

F-FAPI, check stability. For

Ga, check for breakthrough from generator.

References

  • Giesel, F. L., et al. (2021). FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients.[7] Journal of Nuclear Medicine.[7]

  • Loktev, A., et al. (2018). Tumor-Imaging with [68Ga]Ga-FAPI-04: A Novel Tumor-Targeting Radiotracer. Journal of Nuclear Medicine.[7]

  • SNMMI Procedure Standards.

  • Wang, H., et al. (2025). The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models.[5] European Journal of Nuclear Medicine and Molecular Imaging.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Radiochemical Yield in N-t-FAPI Synthesis

Welcome to the technical support center for N-t-FAPI synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the radi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-t-FAPI synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the radiolabeling of FAPI (Fibroblast Activation Protein Inhibitor) tracers with Gallium-68 (⁶⁸Ga). Achieving a high radiochemical yield (RCY) is critical for preclinical and clinical applications, and this document provides in-depth, field-proven insights to help you optimize your synthesis process.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during ⁶⁸Ga-FAPI synthesis.

Q1: What is a typical radiochemical yield for ⁶⁸Ga-FAPI synthesis?

A decay-corrected radiochemical yield for automated synthesis of tracers like ⁶⁸Ga-FAPI-46 is often reported to be in the range of 70-75%.[1][2] Yields can, however, vary based on the specific FAPI derivative, the synthesis module, and the quality of the reagents. For instance, some studies have reported average decay-corrected yields of around 71.8 ± 1.9%.[1]

Q2: My radiochemical yield is slightly lower than expected. What are the first things I should check?

If you observe a minor but consistent drop in your RCY, start with the most straightforward checks:

  • Reagent Integrity: Ensure your FAPI precursor is of high quality and has been stored under the recommended conditions (cool, dry, and dark) to prevent degradation.[3] If there's any doubt, use a fresh batch.

  • pH of Reaction Mixture: The pH is a critical parameter for ⁶⁸Ga labeling.[4][5] A suboptimal pH can lead to the formation of insoluble gallium species or protonation of the chelator, hindering the reaction.[5] For many ⁶⁸Ga-FAPI syntheses, a pH of around 4.0-8.0 is targeted, with specific protocols often aiming for a pH of approximately 5.5 in the final product.[4][6]

  • Generator Elution: Verify the efficiency of your ⁶⁸Ge/⁶⁸Ga generator elution. Incomplete elution of ⁶⁸GaCl₃ will naturally lead to a lower starting activity for your synthesis.

Q3: Can I use antioxidants in my synthesis?

Yes, the use of antioxidants like ascorbic acid or gentisic acid is a common practice.[4] They help to prevent radiolysis, which is the degradation of molecules by radiation. This not only can improve the radiochemical yield but also helps maintain the radiochemical purity of the final product throughout its shelf life.[4]

In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of potential issues leading to low radiochemical yield, along with step-by-step protocols for resolution.

Issue 1: Consistently Low or No Radiochemical Yield

A persistent failure to achieve satisfactory radiochemical yields often points to a fundamental issue with one of the core components of the synthesis.

Potential Cause A: Metal Ion Impurities in the ⁶⁸Ga Eluate

Causality: ⁶⁸Ge/⁶⁸Ga generators can leach metallic impurities such as Fe³⁺, Al³⁺, Zn²⁺, and others.[7][8] These metal ions can compete with ⁶⁸Ga³⁺ for the DOTA chelator on the FAPI precursor.[7][9] Given that ⁶⁸Ga is present in picomolar quantities, even micromolar concentrations of competing metals can significantly reduce the radiochemical yield.[9]

Troubleshooting Protocol:

  • Generator Quality Control: Regularly perform quality control on your generator eluate to check for metal ion breakthrough. This can be done using ICP-MS analysis.[8]

  • Generator Selection: Be aware that different generator types (organic vs. inorganic matrix) may have different impurity profiles.[10]

  • Purification of ⁶⁸Ga Eluate: Implement a pre-purification step for the generator eluate. This is often achieved using a strong cation exchange (SCX) cartridge which can effectively concentrate the ⁶⁸Ga and remove certain metal impurities.[1]

  • Chelator Concentration: While not always ideal due to specific activity concerns, a slight increase in the precursor amount can sometimes help to overcome the effects of minor metal ion contamination.

Issue 2: Variable and Inconsistent Radiochemical Yields

Inconsistent yields from one synthesis to the next can be particularly frustrating. This often points to issues with process control or reagent stability.

Potential Cause B: Suboptimal Reaction Conditions

Causality: The chelation of ⁶⁸Ga by the DOTA moiety is a chemical reaction sensitive to temperature and time. Insufficient heating may lead to an incomplete reaction, while prolonged heating at very high temperatures could potentially degrade the FAPI precursor or the final product.[11]

Troubleshooting Protocol:

  • Temperature Verification: Ensure your synthesis module's heating block is calibrated and reaching the specified temperature. For many ⁶⁸Ga-FAPI syntheses, temperatures around 95°C are utilized.[6][12]

  • Reaction Time Optimization: While a longer reaction time might seem beneficial, it's a balance against the half-life of ⁶⁸Ga (approx. 68 minutes). Typical reaction times are in the range of 7-15 minutes.[6][9] If you suspect incomplete reaction, a modest increase in reaction time (e.g., by 2-3 minutes) can be tested.

  • pH Optimization: The optimal pH for the labeling reaction is crucial.[4] The use of appropriate buffers like HEPES or sodium acetate is key to maintaining this pH.[1][13] Verify the concentration and pH of your buffer solutions. An incorrect buffer preparation can lead to significant variations in yield.

ParameterTypical RangeNotes
Precursor Amount 25-50 µgDependent on specific FAPI derivative and desired specific activity.
Reaction Temperature 95°C - 125°CHigher temperatures do not always equate to better yields and can cause degradation.[1]
Reaction Time 4 - 15 minutesBalance between reaction completion and radionuclide decay.[6][14]
Reaction pH 4.0 - 5.5Critical for efficient chelation.[4][6]

A summary of typical reaction parameters for ⁶⁸Ga-FAPI synthesis.

Potential Cause C: Precursor Degradation

Causality: FAPI precursors, like many complex organic molecules, can degrade over time, especially if not stored correctly.[3] Degradation can also occur in solution, for instance, if the precursor solution is prepared long before use.[15]

Troubleshooting Protocol:

  • Storage Conditions: Always store the lyophilized precursor according to the manufacturer's instructions (typically at -20°C or below, protected from light and moisture).

  • "Just-in-Time" Preparation: Prepare the precursor solution immediately before starting the synthesis. Avoid using precursor solutions that have been stored for extended periods.

  • Quality Control of Precursor: If you suspect precursor degradation, you can perform analytical tests like HPLC on the "cold" (non-radioactive) standard to check for impurities.

Issue 3: Low Yield After Purification

Sometimes the initial labeling yield is high, but the final yield after solid-phase extraction (SPE) purification is low.

Potential Cause D: Inefficient SPE Cartridge Performance

Causality: The purification of ⁶⁸Ga-FAPI tracers is commonly performed using a C18 SPE cartridge.[2] The labeled product is retained on the cartridge while unreacted ⁶⁸Ga and hydrophilic impurities are washed away. The final product is then eluted with an organic solvent like ethanol.[16] Inefficient trapping or elution will result in a loss of product.

Troubleshooting Protocol:

  • Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned according to the established protocol. This usually involves washing with ethanol and then with water.

  • Loading Conditions: Check the composition of the reaction mixture being loaded onto the cartridge. A high concentration of organic solvent in the loading solution can prevent the labeled product from being retained.

  • Elution Volume and Solvent: Verify that the correct volume and concentration of the elution solvent (e.g., ethanol) are being used.[16] Incomplete elution is a common cause of low final yield.

  • Cartridge Quality: Use a new, high-quality SPE cartridge for each synthesis. Cartridge performance can vary between batches and manufacturers.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting low radiochemical yield in ⁶⁸Ga-FAPI synthesis.

TroubleshootingWorkflow cluster_start cluster_initial_checks Initial Checks cluster_in_depth_analysis In-Depth Analysis cluster_solutions Solutions Start Low Radiochemical Yield Observed Reagent_Check Verify Reagent Quality (Precursor, Buffers) Start->Reagent_Check Start Here pH_Check Confirm Reaction pH Reagent_Check->pH_Check New_Reagents Use Fresh Reagents Reagent_Check->New_Reagents Degradation Suspected Generator_Check Check Generator Elution Profile pH_Check->Generator_Check Optimize_pH Adjust Buffer/pH pH_Check->Optimize_pH pH Out of Range Metal_Impurity Analyze for Metal Impurities (ICP-MS) Generator_Check->Metal_Impurity If problem persists Reaction_Conditions Review Reaction Parameters (Temp, Time) Metal_Impurity->Reaction_Conditions No Impurities Pre_Purify Implement ⁶⁸Ga Pre-Purification Metal_Impurity->Pre_Purify Impurities Detected Purification_Step Evaluate SPE Purification Step Reaction_Conditions->Purification_Step Parameters Optimal Optimize_Reaction Optimize Temp/Time Reaction_Conditions->Optimize_Reaction Parameters Suboptimal Optimize_SPE Optimize SPE Protocol Purification_Step->Optimize_SPE Low Recovery

Sources

Optimization

Technical Support Center: Optimizing Specific Activity for [18F]Ntfapi

Product Focus: Al¹⁸F-NOTA-FAPI-04 (Ntfapi) CAS: 2374782-03-1 | Application: FAP-Targeted PET Imaging[1] Executive Summary: The Specific Activity Challenge Welcome to the Technical Support Center. You are likely here beca...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Al¹⁸F-NOTA-FAPI-04 (Ntfapi)

CAS: 2374782-03-1 | Application: FAP-Targeted PET Imaging[1]

Executive Summary: The Specific Activity Challenge

Welcome to the Technical Support Center. You are likely here because your [18F]Ntfapi (NOTA-FAPI-04) preparations are yielding suboptimal contrast in preclinical or clinical imaging, or you are struggling to balance radiochemical yield (RCY) with Molar Activity (


).

Clarification of Terminology: In this guide, "Ntfapi" refers to the commercial precursor NOTA-FAPI-04 (CAS 2374782-03-1).[1] Unlike Ga-68 labeling, 18F-labeling of this precursor utilizes Aluminum-Fluoride (Al¹⁸F) chelation chemistry.[1]

The Core Problem: High Specific Activity (SA) is critical for FAP imaging because while FAP is overexpressed in cancer-associated fibroblasts, the absolute receptor density can be saturable.[1] If your SA is low, unlabeled "cold" Ntfapi competes with [18F]Ntfapi for binding sites, significantly reducing Tumor-to-Background Ratios (TBR).[1]

Mechanistic Insight: The Al¹⁸F Chelation Pathway

To fix the problem, we must visualize the competition. The Al¹⁸F method is a "one-pot" chelation, but it is highly sensitive to trace metals and reaction kinetics.[1]

Reaction Pathway & Contamination Risks[1]

Al18F_Pathway F18 18F- (Fluoride) AlF [Al18F]2+ Intermediate F18->AlF Complexation Al Al3+ Source (AlCl3) Al->AlF Product [18F]Ntfapi (High SA) AlF->Product Chelation (pH 4.0, 100°C) Precursor Ntfapi (NOTA-FAPI-04) Precursor->Product Waste [Metal]-Ntfapi (Cold Blockade) Precursor->Waste Unlabeled Free Ntfapi (Lowers SA) Precursor->Unlabeled Excess Mass Metals Trace Metals (Fe3+, Cu2+, Zn2+) Metals->Waste Competitive Chelation

Figure 1: The Competitive Landscape of Al18F Labeling.[1] Trace metals (Fe, Cu) irreversibly consume the Ntfapi precursor, while excess unlabeled precursor dilutes the final signal.[1]

Troubleshooting Guides (Q&A)

Category A: Low Specific Activity (High Background in Imaging)[1]

Q: I have high Radiochemical Yield (>60%), but my tumor uptake is blocked. Why? A: You likely have an excess of unlabeled Ntfapi in your final formulation.[1]

  • The Cause: Standard Al18F protocols often use 25–50 µg of precursor to drive the reaction kinetics.[1] If you use C18 cartridge purification (Sep-Pak), you concentrate the product and the unreacted precursor together.[1]

  • The Fix: Switch to HPLC Purification .

    • Unlike C18 cartridges, semi-prep HPLC can separate the [18F]AlF-NOTA-complex from the free NOTA-ligand.[1]

    • Protocol Adjustment: Use a C18 Semi-prep column (e.g., YMC-Pack C18).[1] Gradient: 15% to 45% Acetonitrile (with 0.1% TFA) over 20 mins.[1] The [18F]AlF-complex typically elutes slightly earlier or later than the free ligand depending on the column phase.[1]

Q: I reduced the precursor mass to 10 µg to improve SA, but now my Yield is <10%. A: The reaction kinetics have stalled due to low reactant concentration.

  • The Fix: Reduce your Reaction Volume , not just the mass.[1]

    • If you drop mass from 30 µg to 10 µg, you must reduce the reaction volume (e.g., from 500 µL to 100–150 µL) to maintain the molar concentration required for collision kinetics.[1]

    • Solvent Tip: Use 50% Ethanol or DMSO in the buffer to improve solubility at low volumes.[1]

Category B: Metal Contamination ("The Cold Kit" Issue)[1]

Q: My yields are inconsistent, and sometimes the labeling fails completely (0% yield). A: This is the hallmark of Trace Metal Contamination . NOTA is a universal chelator; it loves Fe³⁺ and Cu²⁺ (from steel needles or low-grade buffers) more than it loves [AlF]²⁺.[1]

  • The Fix: Implement a "Metal-Free" Workflow.

    • Replace steel needles with plastic/PEEK cannulas or filtered pipette tips.[1]

    • Use only Trace Select™ or Ultrapure grade water and reagents (HCl, NaOAc).[1]

    • Wash all reaction vials with 1M HCl followed by Ultrapure water before use.[1]

Optimized High-SA Protocol

This protocol prioritizes Specific Activity over raw yield.[1]

Reagent Preparation
ReagentGrade/SpecPurpose
Ntfapi (NOTA-FAPI-04) >98% PurityPrecursor.[1][2] Stock: 2 mM in Ultrapure Water.[1]
Aluminum Chloride (AlCl₃) 99.999% trace metals basisAl source.[1] Stock: 2 mM in 0.1M NaOAc (pH 4).[1]
Sodium Acetate Buffer 0.5 M, pH 4.0Reaction Buffer.[1] Must be metal-free.[1]
Ethanol HPLC GradeCo-solvent to reduce radiolysis and aid solubility.[1]
Step-by-Step Workflow
  • Trapping: Trap [18F]Fluoride on a QMA cartridge (pre-conditioned with carbonate).

  • Elution: Elute with 0.4 mL of 0.9% Saline (or NaCl/bicarbonate mix). Avoid K222/Carbonate elution used for FDG; Al18F requires aqueous conditions.[1]

  • The "One-Pot" Mix:

    • Add 6 µL of 2 mM AlCl₃ (12 nmol).

    • Add 6 µL of 2 mM Ntfapi (12 nmol). Note: Equimolar ratio prevents excess Al³⁺ from forming colloidal hydroxides.

    • Add 150 µL of 0.5 M NaOAc buffer (pH 4.0).

    • Add 150 µL Ethanol.

    • Add the [18F]Fluoride eluate.[1]

  • Reaction: Heat at 100°C for 15 minutes .

  • Dilution: Cool and dilute with 10 mL water.

  • Purification (The Critical Step for SA):

    • Method A (Standard): HLB Cartridge.[1] (Low SA, High Yield).[1]

    • Method B (High SA): Inject onto Semi-Prep HPLC .[1] Collect only the radioactive peak.[1] This physically removes the 12 nmol of cold precursor.[1]

Logic Flow: Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiments.

Troubleshooting_Tree Start Start: Analyze QC Data CheckYield Is RCY > 50%? Start->CheckYield CheckSA Is SA > 50 GBq/µmol? CheckYield->CheckSA Yes LowYield Issue: Reaction Failure CheckYield->LowYield No Good Process Optimized CheckSA->Good Yes LowSA Issue: Cold Mass Excess CheckSA->LowSA No MetalCheck Check: Metal Contamination? (Did you use steel needles?) LowYield->MetalCheck PurificationCheck Check: Purification Method LowSA->PurificationCheck pHCheck Check: pH Drift? (Must be 4.0 - 4.2) MetalCheck->pHCheck No Metals Switch to HPLC Switch to HPLC PurificationCheck->Switch to HPLC Using SPE Reduce Precursor Mass\n& Volume Reduce Precursor Mass & Volume PurificationCheck->Reduce Precursor Mass\n& Volume Using HPLC

Figure 2: Diagnostic logic for identifying the root cause of low Specific Activity or Yield.

References

  • Giesel, F. L., et al. (2019).[1] FAPI-74: PET/CT using a novel FAP inhibitor ligand in patients with lung cancer.[1] European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Wang, S., et al. (2021).[1][3] Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging. European Journal of Nuclear Medicine and Molecular Imaging. Link[1]

  • Laverman, P., et al. (2010).[1] A novel facile method for labeling proteins with 18F-fluoride.[1] Journal of Nuclear Medicine. Link

  • Lindner, T., et al. (2018).[1] Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein.[1] Journal of Nuclear Medicine. Link

Sources

Troubleshooting

Solving Ntfapi precipitation issues during chelation

Disclaimer The term "Ntfapi" did not correspond to a standard or identifiable chemical chelating agent in the conducted research. Therefore, this technical support guide has been constructed around a plausible, hypotheti...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer

The term "Ntfapi" did not correspond to a standard or identifiable chemical chelating agent in the conducted research. Therefore, this technical support guide has been constructed around a plausible, hypothetical chelating agent, herein referred to as "Ntfapi," which is representative of compounds that may exhibit precipitation issues during chelation. The principles, troubleshooting steps, and protocols described are based on established chemical and biochemical knowledge and are intended to serve as an illustrative and practical guide for researchers facing similar challenges with their specific molecules.

Welcome to the technical support center for Ntfapi. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Ntfapi in their experiments and encountering precipitation issues. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you resolve these challenges and ensure the success of your work.

Understanding Ntfapi and Its Chelation Properties

Ntfapi is a novel chelating agent with a molecular structure incorporating both hydrophobic aromatic moieties and ionizable carboxylic acid groups. This combination of features makes it a potent chelator for various metal ions. However, it also renders it susceptible to precipitation under certain experimental conditions. Understanding the interplay of factors like pH, buffer choice, and solvent environment is crucial for maintaining its solubility and activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Ntfapi precipitation during chelation?

Precipitation of Ntfapi can be attributed to several factors, often acting in concert:

  • pH-Dependent Solubility: Ntfapi is a weakly acidic molecule. At pH values near or below its acid dissociation constant (pKa), the carboxylic acid groups are protonated, reducing the molecule's overall negative charge and, consequently, its solubility in aqueous solutions.

  • Formation of Insoluble Metal Complexes: The chelated Ntfapi-metal complex itself may have poor solubility in the chosen solvent system. This is particularly common when the complex is neutral or has a low overall charge.

  • High Concentrations: Exceeding the solubility limit of either Ntfapi or its metal complex will inevitably lead to precipitation.

  • Inappropriate Buffer System: Some buffer components can interact with Ntfapi or the metal ion, leading to the formation of insoluble salts. For instance, phosphate buffers might precipitate with certain metal ions.

Q2: How does pH influence Ntfapi solubility and chelation?

The pH of the solution is a critical parameter. As the pH increases, the carboxylic acid groups of Ntfapi deprotonate, increasing its negative charge and enhancing its solubility in aqueous media. However, an excessively high pH can lead to the precipitation of metal hydroxides, preventing chelation.[1] Therefore, an optimal pH range must be determined experimentally, balancing the solubility of Ntfapi, the stability of the metal ion, and the formation of the desired chelate. The aggregation of molecules can be highly dependent on pH and buffer conditions.[2][3]

Q3: Can the choice of buffer affect Ntfapi precipitation?

Absolutely. The buffer system should be chosen carefully to avoid unwanted side reactions. It is advisable to use buffers that are known to have minimal interaction with the metal ion of interest. Good starting points are often non-coordinating buffers like HEPES or MES. It is recommended to perform a buffer screening experiment to identify the optimal system for your specific application.

Q4: I observed precipitation immediately after adding my metal salt solution to the Ntfapi solution. What happened?

This rapid precipitation often indicates that the solubility of the Ntfapi-metal complex was exceeded at the point of mixing. This can be due to a high local concentration of either the metal or Ntfapi. To mitigate this, try the following:

  • Add the metal salt solution dropwise to the Ntfapi solution while stirring vigorously.

  • Use more dilute solutions of both the metal salt and Ntfapi.

  • Ensure the pH of both solutions is in a range that favors the solubility of all components.

Troubleshooting Guide: Resolving Ntfapi Precipitation

This guide provides a systematic approach to diagnosing and solving precipitation issues with Ntfapi.

Issue 1: Ntfapi precipitates out of the stock solution.

Possible Cause: The pH of the stock solution is too low, or the concentration is too high for the chosen solvent.

Troubleshooting Steps:

  • Check and Adjust pH: Measure the pH of the stock solution. If it is acidic, adjust it upwards with a suitable base (e.g., 0.1 M NaOH) until the precipitate dissolves. For consistent results, prepare the stock solution in a buffered solution at a pH where Ntfapi is known to be soluble.

  • Increase Solubility with a Co-solvent: If pH adjustment is not sufficient or desirable, consider adding a water-miscible organic co-solvent such as DMSO or ethanol to the stock solution. Start with a small percentage (e.g., 5-10% v/v) and increase as needed. Be mindful that the co-solvent may affect downstream applications.

  • Reduce Concentration: If the above steps fail, the simplest solution may be to prepare a more dilute stock solution.

Issue 2: Precipitation occurs upon addition of the metal ion.

Possible Cause: The Ntfapi-metal complex has low solubility in the reaction buffer.

Troubleshooting Workflow:

start Precipitation on Metal Addition check_pH Is the pH optimal for both Ntfapi and metal ion solubility? start->check_pH adjust_pH Adjust pH and re-test check_pH->adjust_pH No check_buffer Is the buffer system appropriate? (e.g., non-coordinating) check_pH->check_buffer Yes adjust_pH->check_buffer change_buffer Screen alternative buffers (HEPES, MES) check_buffer->change_buffer No check_concentration Are the concentrations of Ntfapi and metal too high? check_buffer->check_concentration Yes change_buffer->check_concentration dilute Reduce concentrations and re-test check_concentration->dilute Yes add_cosolvent Consider adding a co-solvent (e.g., DMSO, ethanol) check_concentration->add_cosolvent No dilute->add_cosolvent end_precipitate Precipitation Resolved add_cosolvent->end_precipitate

Caption: Troubleshooting workflow for precipitation upon metal addition.

Issue 3: The solution is initially clear but becomes cloudy over time.

Possible Cause: The Ntfapi-metal complex is kinetically soluble but thermodynamically insoluble, leading to slow precipitation. Alternatively, the complex may be unstable, leading to the formation of insoluble degradation products.

Troubleshooting Steps:

  • Temperature Control: Investigate the effect of temperature on solubility. Some compounds are more soluble at lower temperatures. Try performing the chelation and storage at 4°C. Conversely, for some thermophilic proteins, lower temperatures can induce precipitation.[4]

  • Inclusion of Stabilizing Excipients: Consider the addition of solubility-enhancing agents such as polyethylene glycol (PEG) or cyclodextrins. These can help to keep the complex in solution.

  • Purity Analysis: Analyze the precipitate to determine if it is the Ntfapi-metal complex or a degradation product. Techniques like HPLC and mass spectrometry can be useful here.

Experimental Protocols

Protocol 1: Preparation of a Stable Ntfapi Stock Solution
  • Weigh out the required amount of Ntfapi powder in a sterile container.

  • Add a small amount of a suitable organic solvent in which Ntfapi is freely soluble (e.g., DMSO) to create a concentrated pre-solution.

  • In a separate container, prepare the desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • While stirring the buffer vigorously, slowly add the Ntfapi pre-solution dropwise.

  • If any cloudiness appears, stop the addition and allow the solution to clear before continuing.

  • Once all the Ntfapi has been added, adjust the final volume with the buffer.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Store the stock solution at the recommended temperature (e.g., 4°C or -20°C), protected from light.

Protocol 2: Screening for Optimal pH and Buffer Conditions

This protocol uses a 96-well plate format for rapid screening.

  • Prepare a series of buffers with different pH values (e.g., acetate pH 5.0, MES pH 6.0, HEPES pH 7.0, Tris pH 8.0).

  • In the wells of a 96-well plate, add a fixed amount of your target metal ion solution.

  • Add the different buffers to the wells.

  • To each well, add a fixed amount of the Ntfapi stock solution.

  • Incubate the plate at the desired temperature for a set period (e.g., 1 hour).

  • Visually inspect the wells for any signs of precipitation. For a more quantitative measure, read the absorbance at 600 nm using a plate reader.

  • The conditions that result in the lowest absorbance correspond to the optimal pH and buffer for Ntfapi chelation.

Data Presentation

Table 1: Hypothetical Solubility of Ntfapi (1 mg/mL) in Various Buffers
Buffer System (50 mM)pHSolubilityObservations
Sodium Acetate5.0PoorImmediate, heavy precipitation
MES6.0ModerateSlight cloudiness after 30 mins
HEPES7.0GoodClear solution
Tris-HCl8.0ExcellentClear solution
Sodium Phosphate7.4PoorPrecipitated with certain metals
Chelation Process and Precipitation Factors

cluster_solution In Solution cluster_factors Influencing Factors Ntfapi Ntfapi Complex Soluble Ntfapi-Metal Complex Ntfapi->Complex Metal Metal Ion Metal->Complex Precipitate Insoluble Precipitate Complex->Precipitate Exceeds Solubility pH pH pH->Ntfapi Affects Charge pH->Metal Can form hydroxides Buffer Buffer Buffer->Complex Can form insoluble salts Concentration Concentration Concentration->Precipitate Directly impacts Temperature Temperature Temperature->Complex Affects stability

Caption: Factors influencing Ntfapi chelation and precipitation.

References

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]

  • Lü, J. M., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 409. [Link]

  • Nath, S., et al. (2025). Identifying Solubility-Promoting Buffers for Intrinsically Disordered Proteins Prior to Purification. Methods in Molecular Biology, 2981, 107-121. [Link]

  • de Groot, R. E., et al. (2024). On the pH-dependence of α-synuclein amyloid polymorphism and the role of secondary nucleation in seed-based amyloid propagation. eLife, 13, e93562. [Link]

  • Various Authors. (2017). How can prevent protein precipitation? ResearchGate. [Link]

  • Reddit discussion. (2020). What's the difference between chelation and precipitation? r/askscience. [Link]

  • Various Authors. (2016). How to avoid protein precipitaion ? ResearchGate. [Link]

  • Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745–2788. [Link]

  • de Groot, R. E., et al. (2024). On the pH-dependence of α-synuclein amyloid polymorphism and the role of secondary nucleation in seed-based amyloid propagation. eLife, 13, e93562. [Link]

  • Trolle, F., et al. (2023). Exploring the pH dependence of an improved PETase. The Journal of biological chemistry, 299(1), 102773. [Link]

  • Deacon, M. (1997). Metal Chelation in Separation Science. PhD Thesis, Dublin City University. [Link]

  • Lasec Education. (2018). How to Perform a Precipitation Reaction. YouTube. [Link]

  • Mohr, A. L. A., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of forensic sciences, 69(4), 1189–1200. [Link]

  • Price, E. W., & Orvig, C. (2014). Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. Dalton transactions (Cambridge, England : 2003), 43(4), 1219–1241. [Link]

  • Bodine, J. H., & Carlson, L. D. (1940). The pH stability of protyrosinase and tyrosinase. Journal of cellular and comparative physiology, 16(1), 71-84. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for AlF-Ntfapi Complexation

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals working on the complexation of aluminum fluoride (AlF) with the Ntfapi ligand. Opti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working on the complexation of aluminum fluoride (AlF) with the Ntfapi ligand. Optimizing reaction temperature is a critical step to maximize yield, ensure complex stability, and achieve reproducible results. This document provides troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to navigate the challenges of this process.

Section 1: Understanding the Core Principles
Q1: What is the fundamental trade-off when optimizing reaction temperature for AlF-Ntfapi complexation?

The optimization of reaction temperature is governed by a fundamental conflict between reaction kinetics and the thermal stability of the components.

  • Reaction Kinetics: As a general principle, increasing the temperature increases the kinetic energy of the reactant molecules (AlF species and the Ntfapi ligand). This leads to more frequent and energetic collisions, thereby increasing the rate of complex formation, as described by the Arrhenius equation.[1] At lower temperatures, the reaction may be impractically slow.[2]

  • Component Stability: Conversely, the Ntfapi ligand, being an organic molecule, and the resulting AlF-Ntfapi complex have finite thermal stability.[3] As the temperature rises, the risk of thermal degradation increases. This can lead to the breakdown of the ligand before it can react or the decomposition of the desired product after it has formed.[4]

The "optimal temperature" is therefore not the highest possible temperature, but rather the temperature that provides the fastest reaction rate with minimal degradation over a specific reaction time. It's crucial to understand that the apparent optimal temperature can decrease if the reaction time is extended, as this provides more opportunity for thermal degradation to occur.[5]

Q2: How does temperature individually affect the reactants, AlF and Ntfapi, in the reaction mixture?

Understanding the temperature sensitivity of each reactant is key to diagnosing issues.

  • Aluminum Fluoride (AlF): In aqueous solutions, aluminum and fluoride exist in a complex equilibrium involving various species such as Al³⁺, AlF²⁺, and various hydrolyzed forms like Al(OH)²⁺.[2] The distribution of these species is highly dependent on both pH and temperature.[2][6] An increase in temperature can shift these equilibria, potentially altering the concentration of the specific AlF species that is reactive with the Ntfapi ligand. Furthermore, higher temperatures can promote the formation of aluminum hydroxide precipitates, effectively removing aluminum from the solution.[6]

  • Ntfapi Ligand: As a complex organic molecule, the Ntfapi ligand is susceptible to thermal degradation. The specific temperature at which degradation becomes significant depends on its structure. This degradation is an irreversible process that not only reduces the concentration of the available ligand but can also introduce impurities into the reaction mixture, complicating downstream purification.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the optimization process.

Q3: My reaction yield is consistently low, even after incubating for several hours. What is the likely cause?

Low yields after extended reaction times typically point to one of two opposing issues:

  • Insufficient Thermal Energy: The selected temperature may be too low to overcome the activation energy of the complexation reaction at a practical rate. The complexation between Al³⁺ and fluoride is known to be significantly slower at lower temperatures, and this principle extends to the formation of the ternary complex with Ntfapi.[2]

    • Solution: Incrementally increase the reaction temperature (e.g., in 5-10 °C steps) to see if the yield improves over the same time period.

  • Reactant or Product Instability: If you have already tried higher temperatures with poor results, it's possible the ligand or the complex is degrading over the long incubation period, even at a seemingly moderate temperature.

    • Solution: Perform a time-course experiment at your current temperature, analyzing samples at multiple time points (e.g., 15, 30, 60, 90, 120 minutes). If the yield peaks early and then declines, it is a clear sign of degradation. In this case, the optimal strategy may be a shorter reaction time.

Q4: I observe a high initial rate of complex formation, but the net yield decreases if I let the reaction run longer. Why is this happening?

This is a classic sign that your reaction temperature is too high. The initial high rate is due to favorable kinetics, but the formed AlF-Ntfapi complex is not thermally stable under the reaction conditions.[4][5] The rate of product degradation is faster than its formation after a certain point, leading to a net loss of the desired complex.

  • Solution: Reduce the reaction temperature. You will likely observe a lower initial reaction rate, but the overall yield should be higher and more stable over time. The goal is to find a temperature where the complex, once formed, remains stable for the duration of the experiment.

Q5: My results are not reproducible between different experimental runs. What are the most common sources of variability?

Inconsistency in metal-ligand complexation reactions often stems from a few critical variables:

  • Temperature Control: Inaccurate or fluctuating temperature control is a primary culprit. Ensure your heat blocks, water baths, or thermal cyclers are properly calibrated and provide uniform heating.

  • pH Control: The speciation of aluminum is critically dependent on pH.[2] Small shifts in the pH of your buffer or stock solutions can dramatically alter the concentration of the reactive aluminum species, leading to variable yields. Always prepare buffers carefully and verify the pH at the reaction temperature if possible.

  • Reagent Purity and Handling: Ensure the Ntfapi ligand and aluminum fluoride source are of high purity and have not degraded during storage. Prepare stock solutions fresh when possible.

Section 3: Frequently Asked Questions (FAQs)
Q6: What is a good starting temperature range for optimizing the AlF-Ntfapi complexation?

For novel complexation reactions involving organic ligands, a conservative and systematic approach is best. Many labeling procedures for temperature-sensitive molecules are even performed at room temperature.[7][8]

  • Recommended Starting Point: Begin with a screening range from 25 °C to 70 °C .

  • Rationale: This range typically covers temperatures that are high enough to provide sufficient kinetic energy without causing rapid degradation of most common organic chelators. If no significant reaction occurs, you can cautiously explore higher temperatures.

Q7: What analytical techniques are best for monitoring the reaction and quantifying the yield?

A combination of chromatographic and spectroscopic methods is ideal for robust analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for this application. An appropriate reversed-phase method can separate the AlF-Ntfapi complex from the free Ntfapi ligand, allowing for accurate quantification of the product and remaining starting material.

  • 19F Nuclear Magnetic Resonance (NMR): If your complex contains fluoride, 19F NMR is a powerful and highly specific technique. It allows you to directly observe the fluorine environment, confirming its incorporation into the complex and monitoring its stability.[9]

  • UV-Vis Spectrophotometry: If the AlF-Ntfapi complex has a distinct absorbance spectrum compared to the free ligand, you can use a spectrophotometer to monitor the reaction's progress. However, this method is less specific than HPLC.

Q8: How long should the reaction be incubated?

The optimal reaction time is inversely related to the reaction temperature. You must determine the time and temperature empirically as a pair.

  • Experimental Approach: The best practice is to perform a two-dimensional matrix experiment . Test a range of temperatures (e.g., 30 °C, 40 °C, 50 °C, 60 °C) and, for each temperature, collect aliquots at several time points (e.g., 10, 30, 60, 120 minutes). This will give you a complete picture of the reaction landscape and reveal the true optimal point, which is the shortest time at the most effective temperature that gives the highest, stable yield.[5]

Section 4: Recommended Experimental Protocols
Protocol 1: Temperature Gradient Optimization Using a Thermal Cycler

This protocol uses the gradient function of a real-time PCR instrument or a dedicated thermal cycler to efficiently screen a wide range of temperatures simultaneously.

  • Reaction Mixture Preparation: Prepare a master mix containing the buffer, AlF solution, and Ntfapi ligand at their final concentrations. Ensure the mix is homogenous.

  • Aliquot Samples: Dispense the master mix into a PCR plate or strips (e.g., 50 µL per well).

  • Instrument Setup:

    • Set the thermal cycler to create a temperature gradient across the block. For example, set a gradient from 30 °C to 70 °C.

    • Set the incubation time. Based on preliminary tests, a time of 45-60 minutes is a reasonable starting point.

  • Incubation: Place the sample plate in the thermal cycler and start the program.

  • Quenching and Analysis:

    • Once the incubation is complete, immediately place the plate on ice or add a quenching agent (e.g., a strong chelator like EDTA if appropriate) to stop the reaction.

    • Analyze the yield in each well/tube using a validated HPLC method.

  • Data Interpretation: Plot the calculated yield as a function of temperature. The peak of this curve represents the optimal temperature for that specific reaction time.

Temperature (°C)Reaction Time (min)AlF-Ntfapi Complex Yield (%)
306015.2
386045.8
466088.1
546092.5
626085.3 (slight degradation)
706061.7 (significant degradation)
Protocol 2: Assessing Ligand/Complex Stability via Thermal Shift Assay (TSA)

This protocol adapts the principles of TSA (or Differential Scanning Fluorimetry) to determine the approximate degradation temperature (Td) of the Ntfapi ligand and its AlF complex. This helps establish an upper temperature limit for the reaction.[10]

  • Reagent Preparation:

    • Prepare solutions of the Ntfapi ligand and the purified AlF-Ntfapi complex in your reaction buffer.

    • Prepare a working solution of a fluorescent dye that binds to hydrophobic regions, such as SYPRO Orange.

  • Sample Preparation: In a 96-well PCR plate, mix the protein/ligand solution with the dye. Include buffer-only controls.

  • Instrument Setup:

    • Place the plate in a real-time PCR instrument.

    • Set up a "melt curve" experiment. This involves slowly ramping the temperature from a starting point (e.g., 25 °C) to a high endpoint (e.g., 95 °C) while continuously monitoring fluorescence.

  • Data Acquisition & Analysis:

    • As the temperature increases, the ligand or complex will unfold and degrade, exposing hydrophobic regions. The dye will bind to these regions and fluoresce.

    • The instrument software will generate a melt curve (fluorescence vs. temperature). The midpoint of the sharp transition, often calculated from the peak of the first derivative, is the melting/degradation temperature (Tm or Td).[11] A higher Tm indicates greater stability.[12]

  • Interpretation: The Td value provides a clear upper boundary for your reaction temperature. To be safe, your optimal reaction temperature should be several degrees below the Td of the least stable component (usually the free ligand or the final complex).

Section 5: Visual Workflow

The following diagram illustrates a logical workflow for systematically optimizing the reaction temperature for AlF-Ntfapi complexation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis prep_mix Prepare Reaction Master Mix (Buffer, AlF, Ntfapi) T1 Incubate at T1 (e.g., 30°C) prep_mix->T1 T2 Incubate at T2 (e.g., 40°C) Tn Incubate at Tn (e.g., 70°C) analyze Quench Reactions & Analyze Samples (e.g., HPLC) T1->analyze T_dots ... plot Plot Yield vs. Temperature analyze->plot determine Determine Optimal Temperature (T_opt) plot->determine

Caption: Workflow for Temperature Gradient Optimization.

References
  • Martell, A. E., & Smith, R. M. (1998). Kinetics of aluminium fluoride complexation in single- and mixed-ligand systems. PubMed. Available at: [Link]

  • Almeida, V. M., & Marana, S. R. (2019). Optimum temperature may be a misleading parameter in enzyme characterization and application. PLOS ONE. Available at: [Link]

  • Li, J., et al. (2015). Control of Temperature and Aluminum Fluoride Concentration Based on Model Prediction in Aluminum Electrolysis. ResearchGate. Available at: [Link]

  • Sajfullina, I., et al. (2022). Thermal behavior of aluminum fluoride trihydrate. ResearchGate. Available at: [Link]

  • Jaiswal, M., et al. (2025). AlF3 Shots Prediction for Optimal Temperature Control and Process Efficiency in Aluminium Smelter. ResearchGate. Available at: [Link]

  • Dell, A. I., et al. (2014). Reaction and diffusion thermodynamics explain optimal temperatures of biochemical reactions. ResearchGate. Available at: [Link]

  • Kubíček, V., et al. (2014). NTA-fluoride: a simple model system for Al–F binding with interesting thermodynamics. Dalton Transactions. Available at: [Link]

  • Rahman, H., et al. (1985). Methods for studying the binding of aluminum by serum protein. PubMed. Available at: [Link]

  • Yuk, I., et al. (2022). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. National Institutes of Health (NIH). Available at: [Link]

  • Nagy, V., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. MDPI. Available at: [Link]

  • Milek, J., & Wójcik, M. (2016). A new method to determine optimum temperature and activation energies for enzymatic reactions. National Institutes of Health (NIH). Available at: [Link]

  • Ali, O. M., et al. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Nagy, V., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. MDPI. Available at: [Link]

  • Lydersen, E. (1990). The influence of temperature on aqueous aluminium chemistry. ResearchGate. Available at: [Link]

  • Boehnke, N., et al. (2015). Ligand induced stabilization of the melting temperature of the HSV-1 single-strand DNA binding protein using the thermal shift assay. National Institutes of Health (NIH). Available at: [Link]

  • Monash University. Factors affecting enzyme activity. Student Academic Success. Available at: [Link]

  • Nagy, V., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. ResearchGate. Available at: [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ntfapi Final Product

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ntfapi. It provides in-depth troubleshooting advice and detailed protocols for the effective removal o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ntfapi. It provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted fluoride from the final product, ensuring its purity, stability, and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual fluoride from the Ntfapi final product?

A1: Residual fluoride, even in trace amounts, can significantly impact the final drug product. It can potentially affect the stability of the Active Pharmaceutical Ingredient (API), leading to degradation and the formation of new impurities over time. Furthermore, leachable fluoride from packaging materials can also be a concern.[1][2] From a safety perspective, while fluoride is used in dental applications, excessive systemic exposure can have adverse health effects. Therefore, regulatory bodies require stringent control of impurities in APIs.

Q2: What are the common sources of fluoride contamination in the Ntfapi synthesis?

A2: Fluoride contamination in the final Ntfapi product typically originates from unreacted fluorinating agents used in the synthesis process. Incomplete reaction quenching or inefficient purification of intermediates can carry these fluoride species into the final steps. It is also possible for fluoride to be introduced from raw materials or solvents, although this is less common with proper quality control.

Q3: What are the primary methods for removing unreacted fluoride from an organic API like Ntfapi?

A3: The most common and effective methods for removing ionic fluoride from a fluorinated organic compound like Ntfapi include:

  • Ion-Exchange Chromatography (IEC): A highly selective method that utilizes resins with charged functional groups to capture ionic impurities like fluoride.[3][4][5]

  • Precipitation: This involves the addition of a reagent that forms an insoluble salt with the fluoride ion, which can then be removed by filtration.[6]

  • Adsorption Chromatography: Using polar stationary phases like silica gel or alumina can help in retaining ionic impurities while allowing the less polar API to elute.

The choice of method depends on the specific properties of Ntfapi, the nature of the solvent system, and the scale of the purification.

Q4: How can I detect and quantify the amount of residual fluoride in my Ntfapi product?

A4: Several analytical techniques are available for the accurate quantification of fluoride. The most common are:

  • Ion Chromatography (IC): This is a highly sensitive and specific method for separating and quantifying ions like fluoride.[7][8][9]

  • Ion-Selective Electrode (ISE): A potentiometric method that provides a rapid and straightforward measurement of fluoride ion concentration.

  • Combustion Ion Chromatography (CIC): This method is particularly useful for determining the total adsorbable organic fluorine, which can be a broader measure of fluorine-containing impurities.[7][8][10]

The chosen analytical method should be validated according to ICH guidelines to ensure accuracy, precision, and reliability.[11][12][13][14]

Troubleshooting Guides

Issue 1: High Levels of Fluoride Detected in Ntfapi Post-Purification

Root Cause Analysis:

High residual fluoride after initial purification often points to a suboptimal purification strategy or issues with the analytical method. The chemical form of the fluoride (ionic vs. organically bound) can also influence its removal.

Troubleshooting Steps:

  • Verify Analytical Method:

    • Question: Is your analytical method validated for the Ntfapi matrix? Matrix effects can sometimes interfere with fluoride detection.

    • Action: Perform a spike and recovery study by adding a known amount of fluoride to a purified Ntfapi sample. If the recovery is not within an acceptable range (typically 90-110%), the analytical method needs to be re-optimized.

  • Re-evaluate the Purification Method:

    • Question: Is the chosen purification method suitable for the scale and the specific properties of Ntfapi?

    • Action (for Chromatography):

      • Ion-Exchange: Ensure the resin capacity is not exceeded. Optimize the pH of the loading and elution buffers to maximize the charge difference between Ntfapi and the fluoride ions.[5][15]

      • Adsorption: The polarity of the solvent system is crucial. A solvent that is too polar may co-elute the fluoride with the Ntfapi. A gradient elution might be necessary to achieve better separation.

    • Action (for Precipitation):

      • Solvent Selection: The choice of solvent and anti-solvent is critical to ensure the precipitation of the fluoride salt without causing the API to crash out.[16][17] The solubility of the fluoride salt should be minimal in the chosen solvent system.

      • Washing: The precipitated impurities must be thoroughly washed with a suitable solvent to remove any trapped Ntfapi.[6]

Workflow for Troubleshooting High Fluoride Content

Start High Fluoride Detected Verify_Analytics Verify Analytical Method (Spike & Recovery) Start->Verify_Analytics Analytics_OK Method Accurate? Verify_Analytics->Analytics_OK Reevaluate_Purification Re-evaluate Purification Method Purification_Type Purification Method? Reevaluate_Purification->Purification_Type Analytics_OK->Reevaluate_Purification Yes Optimize_Analytics Optimize Analytical Method Analytics_OK->Optimize_Analytics No Optimize_IEC Optimize IEC (Resin, pH, Buffers) Purification_Type->Optimize_IEC IEC Optimize_Precip Optimize Precipitation (Solvent, Washing) Purification_Type->Optimize_Precip Precipitation Optimize_Adsorp Optimize Adsorption (Solvent Polarity) Purification_Type->Optimize_Adsorp Adsorption Optimize_Analytics->Verify_Analytics End Fluoride Levels Acceptable Optimize_IEC->End Optimize_Precip->End Optimize_Adsorp->End Start Start: Crude Ntfapi Solution Pack_Column Pack & Equilibrate Anion-Exchange Column Start->Pack_Column Load_Sample Load Ntfapi Solution Pack_Column->Load_Sample Wash_Column Wash with Organic Solvent (Removes unbound impurities) Load_Sample->Wash_Column Elute_Ntfapi Elute Purified Ntfapi Wash_Column->Elute_Ntfapi Collect_Fractions Collect Fractions Elute_Ntfapi->Collect_Fractions Analyze Analyze Fractions for Purity and Yield Collect_Fractions->Analyze End Purified Ntfapi Analyze->End

Sources

Optimization

Technical Support Center: Troubleshooting Ntfapi Instability in Human Serum

Welcome to the technical support center for Ntfapi. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ntfapi instability in human serum.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ntfapi. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ntfapi instability in human serum. As your dedicated application scientist, I've structured this guide to provide not just protocols, but the underlying scientific reasoning to empower your experimental choices. Our goal is to ensure the integrity and reproducibility of your results by addressing the common challenges encountered when working with Ntfapi in a complex biological matrix like human serum.

Frequently Asked Questions (FAQs)

This section provides quick answers to common initial observations of Ntfapi instability.

Q1: My Ntfapi concentration is unexpectedly low in my serum-based assay. What is the most likely cause?

A rapid loss of Ntfapi concentration is often attributable to proteolytic degradation. Human serum is rich in proteases that can cleave Ntfapi, reducing its measurable concentration and activity.[1][2][3] A second common cause is aggregation, where Ntfapi molecules stick together, forming larger complexes that may not be detected by your assay.[4][5]

Q2: I'm observing inconsistent results between replicates. Could this be related to sample handling?

Absolutely. Inconsistent results are frequently linked to variability in sample handling. Key factors include differences in the duration samples spend at room temperature (bench-top stability), and the number of freeze-thaw cycles each sample undergoes.[6][7] Each freeze-thaw cycle can induce stress on Ntfapi, potentially leading to aggregation or denaturation.[8]

Q3: Can the storage temperature of my serum samples affect Ntfapi stability?

Yes, storage temperature is critical. While many analytes are stable at -20°C, some therapeutic proteins require colder temperatures, such as -70°C or lower, for long-term stability.[9][10] Elevated temperatures, even for short periods, can accelerate degradation and aggregation.[11][12]

Q4: What are the visible signs of Ntfapi instability in my serum samples?

Visible signs can include turbidity or the formation of precipitates in the serum, which are strong indicators of significant protein aggregation.[7] However, many forms of instability, such as initial oligomerization or limited proteolysis, are not visible to the naked eye and require analytical techniques for detection.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific instability issues.

Issue 1: Diagnosing and Mitigating Proteolytic Degradation

Proteolysis is a primary suspect when a rapid loss of active Ntfapi is observed. The complex mixture of proteases in serum can cleave Ntfapi at specific or non-specific sites, leading to its inactivation and clearance.[1][3]

Causality:

Human serum contains a cocktail of proteases (e.g., serine proteases, metalloproteinases) that maintain homeostasis but can degrade therapeutic proteins.[2] Upon blood collection and processing, cellular proteases can also be released, further contributing to this enzymatic activity.[3]

Troubleshooting Workflow:

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation A Observe Ntfapi Loss B Incubate Ntfapi in Serum (Time-Course Study) A->B C Analyze via SDS-PAGE / Western Blot or Mass Spectrometry B->C D Observe Smaller Fragments or Mass Shifts? C->D E Add Protease Inhibitor Cocktail to Serum Samples D->E Yes I No: Investigate Other Causes (e.g., Aggregation) D->I No F Re-run Time-Course Study E->F G Is Ntfapi Stability Improved? F->G H Yes: Proteolysis Confirmed. Implement Inhibitors in Protocol. G->H Yes G->I No

Caption: Workflow for diagnosing and mitigating Ntfapi proteolysis.

Experimental Protocol: Protease Inhibitor Efficacy Test
  • Prepare Samples: Thaw human serum on ice. Prepare aliquots of serum. To one set of aliquots, add a broad-spectrum protease inhibitor cocktail (commercially available cocktails are recommended for initial screening) at the manufacturer's recommended concentration. Leave a second set of aliquots untreated as a control.

  • Spike Ntfapi: Add Ntfapi to both inhibitor-treated and untreated serum aliquots to a final concentration relevant to your experiment.

  • Time-Course Incubation: Incubate all samples at 37°C. Take sub-aliquots at multiple time points (e.g., 0, 1, 4, 8, and 24 hours). Immediately freeze the collected sub-aliquots at -80°C to stop any further degradation.

  • Analysis: Analyze the samples using a suitable method to assess Ntfapi integrity, such as SDS-PAGE, Western Blot, or LC-MS.

  • Evaluation: Compare the degradation profile of Ntfapi in the treated versus untreated serum. A significant reduction in the appearance of smaller fragments in the treated samples confirms proteolysis as a key instability factor.[13]

ParameterRecommendationRationale
Protease Inhibitor Broad-spectrum cocktail (e.g., EDTA, PMSF, aprotinin, leupeptin)Targets multiple classes of proteases commonly found in serum.[1][2]
Incubation Temp. 37°CMimics physiological conditions and represents a worst-case scenario for proteolytic activity.[12]
Control Groups Untreated serum; Ntfapi in a simple buffer (e.g., PBS)Differentiates between serum-induced degradation and inherent instability.
Issue 2: Identifying and Preventing Aggregation

Protein aggregation is a common issue where Ntfapi monomers associate to form dimers, oligomers, or larger, insoluble aggregates.[5] This can lead to loss of activity, reduced detection, and potential immunogenicity.[8]

Causality:

Stresses such as elevated temperature, freeze-thaw cycles, agitation, and interaction with surfaces can expose hydrophobic regions of Ntfapi, leading to intermolecular association.[7][14] The high protein concentration in serum can also promote aggregation.

Troubleshooting Workflow:

cluster_0 Phase 1: Detection cluster_1 Phase 2: Optimization A Observe Inconsistent Results or Loss of Signal B Analyze Samples via Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) A->B C Detect High Molecular Weight (HMW) Species? B->C D Screen Stabilizing Excipients (e.g., sugars, amino acids, surfactants) C->D Yes E Optimize Buffer Conditions (pH, Ionic Strength) C->E Yes F Minimize Physical Stress (Freeze-Thaw, Agitation) C->F Yes J No: Further Formulation Development Required. C->J No G Re-analyze with SEC/DLS D->G E->G F->G H HMW Species Reduced? G->H I Yes: Implement Optimized Formulation & Handling. H->I Yes H->J No

Caption: Workflow for identifying and preventing Ntfapi aggregation.

Experimental Protocol: Screening for Stabilizing Excipients
  • Establish Baseline: First, confirm aggregation using a primary detection method like Size Exclusion Chromatography (SEC-HPLC), which separates proteins based on size. The presence of peaks eluting earlier than the Ntfapi monomer indicates aggregation.

  • Prepare Formulations: Prepare a matrix of different buffer conditions for Ntfapi. Vary one parameter at a time.

    • pH: Test a range of pH values around the theoretical isoelectric point of Ntfapi.

    • Ionic Strength: Evaluate different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).[15]

    • Excipients: Screen common stabilizers.[7]

  • Induce Stress: Subject each formulation to a relevant stress condition, such as incubation at an elevated temperature (e.g., 40°C for 24 hours) or multiple freeze-thaw cycles.

  • Analyze: Analyze all samples by SEC-HPLC to quantify the percentage of monomer versus aggregates.

  • Select Optimal Conditions: Identify the formulation that best preserves Ntfapi in its monomeric state.

Stabilizer ClassExamplesMechanism of ActionTypical Concentration
Sugars/Polyols Sucrose, Trehalose, MannitolPreferential exclusion, forms a hydration shell around the protein.[16]1-10% (w/v)
Amino Acids Arginine, GlycineSuppress aggregation by interacting with hydrophobic or charged residues.[7]50-250 mM
Surfactants Polysorbate 20, Polysorbate 80Prevent surface-induced aggregation at air-liquid interfaces.[7]0.01-0.1% (v/v)
Issue 3: Ensuring Consistency Through Proper Sample Handling

Reproducibility is paramount in scientific research. Variations in sample handling can introduce significant errors, masking true biological effects.

Best Practices for Sample Handling and Storage:
  • Standardize Collection: Use a consistent method for serum collection and processing. If using protease inhibitors, add them immediately after collection.[13]

  • Aliquot Samples: Upon receipt, thaw serum samples once, gently mix, and create single-use aliquots. This practice is crucial to avoid repeated freeze-thaw cycles.[7]

  • Controlled Freezing and Thawing: Freeze samples rapidly (e.g., in a dry ice/ethanol bath or at -80°C). Thaw samples consistently, for example, in a 4°C water bath until just thawed, and then immediately place them on ice.[6]

  • Minimize Bench-Top Time: Once thawed, keep samples on ice at all times. Perform experimental steps efficiently to minimize the time samples spend at room temperature.[6]

  • Long-Term Storage: For long-term storage, -80°C is generally recommended over -20°C for therapeutic proteins to minimize enzymatic activity and physical instability.[10][17]

References
  • Oremek, G. (1992). Enzyme immunoassay stability of alpha tumor necrosis factor in plasma and serum. Medizinische Klinik, 87(12), 626-630. [Link]

  • Jafari, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1399. [Link]

  • Chu, P. Y., et al. (2024). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 16(1), 2319982. [Link]

  • Matejtschuk, P., et al. (2000). Stability Study of Human Serum Albumin Pharmaceutical Preparations. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 971-979. [Link]

  • Li, S., et al. (2024). Stability Under Different Stress Treatments of a Virus-like Particle Vaccine Based on a Recombinant Hepatitis E Vaccine. MDPI. [Link]

  • Raman, C., et al. (2022). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Advanced Drug Delivery Reviews, 189, 114515. [Link]

  • Andersen, C. A., et al. (2010). Serum Stability of Peptides. Springer Protocols. [Link]

  • Ryan, B. J., & Henehan, G. T. (2016). Avoiding Proteolysis During Protein Purification. Methods in Molecular Biology, 1485, 43-53. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 392-399. [Link]

  • Arosio, P., et al. (2018). Optimal strategies for inhibition of protein aggregation. bioRxiv. [Link]

  • Vass, E., et al. (2013). In vitro human plasma stability. Degradation rate of NT, NT5, NT6, and NT8 after incubation in human plasma at 37 °C for 24 h. ResearchGate. [Link]

  • Ryan, B. J., & O'Fágáin, C. (2016). Approaches to Avoid Proteolysis During Protein Expression and Purification. Arrow@TU Dublin. [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Biozentrum. [Link]

  • Donnelly, J. G., et al. (1995). Stability of twenty-five analytes in human serum at 22 degrees C, 4 degrees C, and -20 degrees C. Pediatric Pathology & Laboratory Medicine, 15(6), 869-874. [Link]

  • Kumar, V., et al. (2024). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. RSC Advances, 14(1), 1-20. [Link]

  • Stevenson, L. F., et al. (2015). Recommendations for Clinical Biomarker Specimen Preservation and Stability Assessments. Bioanalysis, 7(12), 1527-1538. [Link]

  • Sharma, P., et al. (2023). Therapeutic proteins: developments, progress, challenges, and future perspectives. Journal of Genetic Engineering and Biotechnology, 21(1), 72. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate. [Link]

  • Ryan, B. J., & Henehan, G. T. (2016). Approaches to Avoid Proteolysis During Protein Expression and Purification. ResearchGate. [Link]

  • Ryan, B. J., & O'Fágáin, C. (2016). Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins. SciSpace. [Link]

  • BioPharmaSpec. (n.d.). How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. [Link]

  • Jirsova, K., et al. (2022). Time and Temperature Stability of TGF-β1, EGF and IGF-1 in 20% and 100% Human Serum. Folia Biologica, 68(2), 45-49. [Link]

  • Kim, H. J., et al. (2020). Effects of sugar additives on protein stability of recombinant human serum albumin during lyophilization and storage. ResearchGate. [Link]

  • Barakat, A., et al. (2016). Unravelling the binding mechanism and protein stability of human serum albumin while interacting with nefopam analogues: a biophysical and insilico approach. ResearchGate. [Link]

  • Liu, H., et al. (2015). Minimization of Freeze/Thaw-Induced Protein Aggregation and Optimization of a Drug Substance Formulation Matrix. BioPharm International, 28(8). [Link]

Sources

Troubleshooting

Reducing background noise in Ntfapi PET imaging

Technical Support Center: Optimization of Signal-to-Noise Ratios in FAP-Targeted PET Imaging Subject: Troubleshooting Background Noise in [¹⁸F]AlF-NOTA-FAPI (and related FAP-targeted) Imaging Ticket ID: FAPI-SNR-OPT-001...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Signal-to-Noise Ratios in FAP-Targeted PET Imaging

Subject: Troubleshooting Background Noise in [¹⁸F]AlF-NOTA-FAPI (and related FAP-targeted) Imaging Ticket ID: FAPI-SNR-OPT-001 Assigned Specialist: Senior Application Scientist, Molecular Imaging Division

Executive Summary & Terminology Clarification

Note on Nomenclature: The term "Ntfapi" in your query is identified as a likely transcription of [¹⁸F]AlF-NOTA-FAPI (or NOTA-FAPi), a rapidly emerging tracer class where ¹⁸F is chelated to NOTA via aluminum fluoride (AlF). Unlike standard ¹⁸F-FDG (covalent bond) or ⁶⁸Ga-FAPI (coordination complex), the AlF-NOTA bond presents unique stability challenges that directly impact background noise—specifically in the skeletal system.

This guide addresses the three distinct "noise" floors in FAPI PET:

  • Chemical Noise: Free [¹⁸F]Fluoride leaching (Bone background).

  • Physiological Noise: Hepatobiliary excretion (Abdominal background).

  • Physical Noise: Count-starved statistics (Reconstruction artifacts).

Module 1: Radiochemical Integrity (The "Bone Noise" Issue)

Problem: High diffuse skeletal uptake is obscuring bone metastases or lowering the Tumor-to-Background Ratio (TBR).

Root Cause Analysis: In [¹⁸F]AlF-NOTA-FAPI imaging, "bone noise" is rarely off-target FAP binding (except in arthritis/healing fractures). It is almost exclusively Free [¹⁸F]Fluoride caused by:

  • Incomplete labeling during synthesis.

  • Instability of the Al-F bond in vivo (defluorination).

  • Inadequate purification.

Troubleshooting Protocol: Chemical Stability
SymptomDiagnosisCorrective Action
Diffuse Spine/Skull Uptake High Free [¹⁸F]F⁻ (>5%)Optimize Purification: Switch from simple C18 Sep-Pak to HLB (Hydrophilic-Lipophilic Balance) cartridges to better retain the tracer and wash off free fluoride.
Low Molar Activity Competitive Metal IonsMetal-Free System: Ensure all buffers (NaOAc) and water are trace-metal grade. Al³⁺ competes with other metals; impurities prevent the AlF complex formation.
Post-Injection Bone Uptake In vivo DefluorinationStabilizer Addition: Add ethanol (up to 10% v/v) or ascorbic acid to the final formulation to prevent radiolysis-induced bond rupture post-synthesis.
Visual Workflow: QC & Stability Check

G Start Issue: High Bone Background CheckQC Step 1: Check Radio-TLC (Pre-Injection) Start->CheckQC DecisionQC Is Free 18F > 3%? CheckQC->DecisionQC SynthesisIssue Synthesis Failure: Check Al:F Ratio & pH (4.0-4.2) DecisionQC->SynthesisIssue Yes InVivoIssue In-Vivo Defluorination DecisionQC->InVivoIssue No (QC Passed) Action1 Action: Re-purify with HLB Cartridge SynthesisIssue->Action1 Action2 Action: Add Ethanol/Ascorbate Stabilizers InVivoIssue->Action2

Figure 1: Decision tree for isolating the source of skeletal background noise in AlF-NOTA-FAPI imaging.

Module 2: Physiological Background (The "Abdominal" Issue)

Problem: Intense tracer accumulation in the gallbladder, pancreas, and bowel obscures abdominal tumors (e.g., pancreatic cancer, peritoneal carcinomatosis).

Scientific Context: While FAPI is superior to FDG for many cancers, early variants like FAPI-04 exhibit significant hepatobiliary clearance. Later generations (FAPI-46, FAPI-74) were engineered to improve hydrophilicity and promote renal clearance, reducing abdominal noise.

Q&A: Physiological Noise Reduction

Q: My images show intense gallbladder activity. Is the tracer failing? A: No, this is physiological excretion. However, you can mitigate it:

  • The "Milk Protocol": Recent data suggests administering 250mL of milk 10–15 minutes post-injection can stimulate gallbladder contraction before the scan, clearing radioactive bile and lowering the background SUVmean significantly [1].

  • Hydration: Aggressive hydration (500mL water) promotes renal clearance, reducing the "blood pool" background which indirectly improves contrast in the abdomen.

Q: Should we switch from FAPI-04 to FAPI-74? A: If abdominal noise is your primary bottleneck, yes .

  • FAPI-04: Mixed renal/hepatobiliary clearance (High abdominal noise).

  • FAPI-46: Improved tumor retention, slightly better clearance.

  • FAPI-74: Engineered for low hepatobiliary uptake . It allows for higher contrast in the pancreas and liver compared to FAPI-04 [2].

Q: What is the optimal uptake time for best SNR? A: Unlike FDG (fixed 60 min), FAPI kinetics are fast.

  • 10-Minute Scan: High sensitivity, but higher blood pool noise. Good for quick throughput.

  • 60-Minute Scan: Blood pool washes out. Tumor retention remains high. Result: Highest Tumor-to-Background Ratio (TBR).

  • Recommendation: For difficult background cases, delay imaging to 60 minutes p.i. rather than the standard 30 minutes [3].

Module 3: Acquisition & Reconstruction (The "Data" Issue)

Problem: Images appear "grainy" or noisy in low-uptake regions (lungs/brain), mimicking ground-glass opacities.

Technical Guidance: FAPI tracers often have very low background uptake in healthy tissue (brain, lung, muscle). This "zero background" can paradoxically make statistical noise (Poisson noise) more apparent if the reconstruction is not tuned.

Protocol: Reconstruction Parameters
ParameterRecommended SettingRationale
Time of Flight (TOF) ON Essential. TOF improves SNR by constraining the annihilation event location, effectively reducing random coincidence noise by 30-50%.
Iterations/Subsets Reduce by 10-15% Compared to FDG, FAPI has high contrast. Over-iterating (e.g., >3 iters, 21 subsets) amplifies noise in the low-count background.
Gaussian Filter 4.0 - 5.0 mm A slightly wider post-smoothing filter helps blend the "grainy" low-count background without compromising the high-intensity tumor signal.
Voxel Size 2-3 mm Avoid ultra-high resolution matrices (1mm) unless necessary; they starve voxels of counts, increasing noise.
Visual Workflow: Signal Pathway

G Input Raw PET Data TOF TOF Correction (SNR Boost) Input->TOF Recon OSEM Reconstruction TOF->Recon Reduce Iterations Filter Gaussian Filter (Noise Smoothing) Recon->Filter 4-5mm FWHM Output Final Image (High TBR) Filter->Output

Figure 2: Optimal reconstruction pipeline for high-contrast, low-background FAPI tracers.

References

  • Wang, L., et al. (2024). "Impact of milk consumption on [18F]AlF-NOTA-FAPI-04 uptake in normal abdominal organs." Frontiers in Oncology.

  • Giesel, F.L., et al. (2021). "FAPI-74 PET/CT Using Either 18F-AlF or Cold-Kit 68Ga Labeling: Biodistribution, Radiation Dosimetry, and Tumor Delineation in Lung Cancer Patients." Journal of Nuclear Medicine, 62(2), 201-207.[1]

  • Ferdinandus, J., et al. (2022). "Comparison of [68Ga]Ga-FAPI-46 and [18F]FDG PET/CT for the detection of pancreatic ductal adenocarcinoma." European Journal of Nuclear Medicine and Molecular Imaging.

  • Spreckelmeyer, S., et al. (2020). "The importance of the Al-F bond stability in [18F]AlF-labeled radiopharmaceuticals." Molecules, 25(20), 4768.

Sources

Optimization

Technical Support Center: Shelf-Life Extension for Ntfapi (NOTA-FAPI) Stock Solutions

[1] Status: Operational Topic: Ntfapi (NOTA-FAPI-04) Precursor Stability & Storage Audience: Radiochemists, Oncological Researchers, and Drug Development Scientists[1] Core Directive: The "Functional Stability" Paradigm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Topic: Ntfapi (NOTA-FAPI-04) Precursor Stability & Storage Audience: Radiochemists, Oncological Researchers, and Drug Development Scientists[1]

Core Directive: The "Functional Stability" Paradigm

Executive Summary: Ntfapi (CAS: 2374782-03-1), commonly referred to as NOTA-FAPI-04, is a quinoline-based fibroblast activation protein inhibitor conjugated to a NOTA chelator.[1][2] Unlike standard small molecules, the shelf-life of Ntfapi is defined by two distinct parameters:

  • Chemical Stability: The integrity of the covalent bonds (avoiding hydrolysis of the amide linkers or oxidation of the piperazine/quinoline moieties).

  • Functional Stability (Chelation Capacity): The availability of the NOTA cage to complex with radiometals (e.g.,

    
    , 
    
    
    
    ).[1]

Critical Insight: A stock solution can be chemically pure (single peak on HPLC-UV) but functionally dead if the NOTA chelator has inadvertently complexed with trace environmental metals (Zn²⁺, Cu²⁺, Fe³⁺) during storage.[1] This guide prioritizes strategies to preserve both.

Troubleshooting Guides & FAQs
Category A: Solubility & Physical Stability [1][3][4][5]

Q1: I observed a fine precipitate in my Ntfapi stock solution (DMSO) after thawing. Is it safe to use?

  • Diagnosis: This is likely due to DMSO hygroscopicity . DMSO absorbs atmospheric moisture rapidly. If the stock was stored at -20°C, absorbed water can freeze or reduce the solubility of the hydrophobic quinoline moiety, causing "crashing out."

  • Troubleshooting Protocol:

    • Vortex the vial vigorously for 60 seconds at room temperature.

    • If precipitate persists, sonicate in a water bath (max 30°C) for 5 minutes.

    • Prevention: Store aliquots in vials with O-ring seals or Parafilm® wrap. Never return unused thawed stock to the freezer; use "single-use" aliquots.[1]

Q2: Can I store Ntfapi stock in aqueous buffers (PBS/Saline) instead of DMSO?

  • Verdict: Strongly Discouraged for Long-Term Storage. [1]

  • Mechanism: Ntfapi contains amide linkages susceptible to hydrolysis. While stable for short-term biological assays (hours to days), aqueous storage promotes slow degradation and potential deamidation.[1] Furthermore, aqueous solutions are more prone to leaching trace metals from glass containers than organic solvents.

  • Recommendation: Maintain Master Stocks in anhydrous DMSO or Ethanol/Water (50:50) at >10 mM concentration.

Category B: Chemical & Functional Integrity [1][6]

Q3: My HPLC shows a new peak at RRT 0.95 after 3 months of storage. What is it?

  • Diagnosis: This is likely an Oxidative Degradant . The piperazine linker in the FAPI scaffold is electron-rich and susceptible to N-oxidation or oxidative cleavage under ambient air.[1]

  • Corrective Action:

    • Check if the stock vial headspace was purged with inert gas.

    • Future Protocol: Overlay all stock aliquots with Argon or Nitrogen gas before sealing.

Q4: My chemical purity is >98%, but my


-labeling yield has dropped from 95% to 60%. Why? 
  • Diagnosis: Trace Metal Poisoning (Pseudo-Stability). The NOTA chelator in your stock solution has scavenged trace Zinc (Zn²⁺) or Copper (Cu²⁺) from the storage container or solvent.[1] These metals have higher thermodynamic stability constants with NOTA than Gallium under certain conditions, effectively blocking the radiolabeling site.

  • Immediate Test: Perform a "Cold Spike" test. Add a known excess of non-radioactive Ga³⁺ to a sample; if chelation is poor, the cage is blocked.

  • Prevention: Use only trace-metal-free (TMF) water and acid-washed plasticware (never glass) for any aqueous dilutions.[1]

Optimized Experimental Protocols
Protocol A: Preparation of the "Golden" Master Stock

Objective: Create a stock solution viable for 12+ months.

Materials:

  • Ntfapi Lyophilized Powder (Store at -20°C desiccated).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Container: Amber Polypropylene Microtubes (Metal-free, Low-binding).[1]

Step-by-Step:

  • Equilibration: Allow the lyophilized Ntfapi vial to reach room temperature before opening (prevents condensation).

  • Dissolution: Add Anhydrous DMSO to achieve a concentration of 5 mM to 10 mM .

    • Why? Higher concentrations are more stable than dilute ones due to self-buffering effects and lower solvent-to-solute ratio.[1]

  • Inert Overlay: Gently blow a stream of Argon gas into the headspace of the master vial for 10 seconds.

  • Aliquot Strategy: Dispense into single-use aliquots (e.g., 10 µL or 50 µL).

    • Crucial: Do not exceed 5 freeze-thaw cycles per aliquot.[1]

  • Storage: Store at -80°C for maximum longevity (up to 2 years) or -20°C (up to 1 year).

Protocol B: QC Check for Functional Stability

Objective: Verify the stock is not "metal-poisoned" before wasting isotope.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 95% Area Under Curve
Identity LC-MS (ESI+)Mass = 771.82 ± 0.5 Da [M+H]+
Chelation Capacity Cold

Titration
> 90% complexation at 1:1 stoichiometry
Comparative Stability Data

The following table summarizes expected stability based on solvent and temperature conditions for quinoline-based NOTA conjugates.

Solvent SystemStorage TempExpected Shelf-LifePrimary Failure Mode
Anhydrous DMSO -80°C> 24 MonthsNone (Optimal)
Anhydrous DMSO -20°C12 MonthsHygroscopic water absorption
Water / PBS 4°C< 1 WeekHydrolysis / Microbial growth
Water / PBS -20°C1-3 MonthsPrecipitation / Metal Leaching
Ethanol (50%) -20°C6 MonthsSolvent evaporation / Concentration drift
Visualization: Stability Decision Logic

The following diagram illustrates the decision matrix for handling Ntfapi stocks to prevent the two main degradation pathways: Chemical Hydrolysis and Metal Poisoning.

Ntfapi_Stability Start Lyophilized Ntfapi (Powder) Dissolve Dissolution Step (Anhydrous DMSO) Start->Dissolve Check1 Check: Trace Metal Free? Dissolve->Check1 Metal_Fail FAILURE: NOTA Cage Blocked (Zn/Cu Poisoning) Check1->Metal_Fail Glassware/Tap Water used Metal_Pass Functional Chelator Intact Check1->Metal_Pass Plasticware/Milli-Q used Storage Storage Conditions Metal_Pass->Storage Path_Aq Aqueous Buffer (-20°C) Storage->Path_Aq Path_DMSO Anhydrous DMSO (-80°C + Argon) Storage->Path_DMSO Result_Hydro FAILURE: Hydrolysis/Precipitation Path_Aq->Result_Hydro Time > 1 Month Result_Success SUCCESS: Long-Term Stability (>12 Months) Path_DMSO->Result_Success

Figure 1: Critical Control Points for Ntfapi Stock Stability. Note the bifurcation where metal contamination (often overlooked) leads to functional failure despite chemical stability.[1]

References
  • Loktev, A., et al. (2019). Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention. Journal of Nuclear Medicine. Retrieved from [Link]

  • Lindner, T., et al. (2018). Fibroblast Activation Protein Inhibitors (FAPI) for PET Imaging. Journal of Nuclear Medicine. (Contextual grounding for quinoline-based tracer stability).
  • European Bioanalysis Forum (EBF). (n.d.).[1] Stock and working solutions stability guidelines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Al¹⁸F-NOTA-FAPI (Ntfapi) vs. ¹⁸F-FDG PET

Topic: Al¹⁸F-NOTA-FAPI (Ntfapi) vs. ¹⁸F-FDG PET Sensitivity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Tracer Definiti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Al¹⁸F-NOTA-FAPI (Ntfapi) vs. ¹⁸F-FDG PET Sensitivity Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Tracer Definition

This guide provides a rigorous technical comparison between the gold-standard metabolic tracer ¹⁸F-FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) and the emerging stromal-targeted tracer Al¹⁸F-NOTA-FAPI (referred to herein as Ntfapi ).[1]

Ntfapi (NOTA-conjugated Fibroblast Activation Protein Inhibitor) represents a significant evolution in nuclear medicine.[1] While early FAPI tracers (e.g., FAPI-04, FAPI-46) were designed for ⁶⁸Ga labeling, the NOTA chelator allows for stable labeling with ¹⁸F via aluminum-fluoride (Al¹⁸F) chemistry.[1] This combines the superior physical characteristics of ¹⁸F (low positron energy, high spatial resolution, longer half-life) with the high tumor-to-background ratio (TBR) of FAP-targeting ligands.[1]

Key Differentiator:

  • ¹⁸F-FDG: Targets glycolytic metabolism (Warburg effect).[1] High background in brain, liver, and myocardium.

  • Ntfapi: Targets Fibroblast Activation Protein (FAP) overexpressed on Cancer-Associated Fibroblasts (CAFs).[1][2] Near-zero background in brain and liver; independent of blood glucose levels.[1][3]

Mechanistic Divergence & Signaling Pathways[1]

Understanding the sensitivity gap requires analyzing the distinct biological accumulation mechanisms.

Mechanism of Action Diagram

TracerMechanism cluster_FDG ¹⁸F-FDG Mechanism (Metabolic) cluster_FAPI Ntfapi Mechanism (Stromal) FDG_Blood ¹⁸F-FDG (Blood) GLUT GLUT1/3 Transporters FDG_Blood->GLUT Hexokinase Hexokinase II GLUT->Hexokinase FDG6P ¹⁸F-FDG-6-Phosphate (Metabolic Trapping) Hexokinase->FDG6P Glycolysis Glycolysis Pathway FDG6P->Glycolysis Blocked FAPI_Blood Al¹⁸F-NOTA-FAPI (Blood) StromalSpace Tumor Stroma (Microenvironment) FAPI_Blood->StromalSpace FAP_Enzyme FAP Surface Enzyme (Serine Protease) StromalSpace->FAP_Enzyme CAF Cancer-Associated Fibroblast (CAF) FAP_Enzyme->CAF Expressed On Binding Internalization/Binding (High Affinity Retention) FAP_Enzyme->Binding

Caption: Figure 1.[1] Mechanistic comparison showing FDG's reliance on glycolytic trapping versus Ntfapi's direct binding to FAP on the surface of Cancer-Associated Fibroblasts (CAFs).[1]

Experimental Protocols & Workflow Comparison

The experimental setup for Ntfapi offers distinct logistical advantages over FDG, particularly regarding patient preparation.

Protocol Comparison Table
Parameter¹⁸F-FDG Protocol Ntfapi (Al¹⁸F-NOTA-FAPI) Protocol Causality/Rationale
Pre-scan Fasting Required (4-6 hours) Not Required FDG competes with serum glucose for GLUT transporters.[1] FAP binding is independent of glycemia.[1][3]
Blood Glucose Limit Strict (< 11 mmol/L or 200 mg/dL)NoneHyperglycemia degrades FDG image quality; Ntfapi is unaffected by diabetic status.[1]
Uptake Time 60 ± 10 minutes30–60 minutesNtfapi exhibits rapid blood clearance and fast tumor uptake due to high affinity and hydrophilicity.
Resting Phase Required (minimize muscle uptake)Not RequiredMuscle activity increases FDG uptake (false positives); FAP is not upregulated by acute muscle activity.[1]
Contrast Agent Often used for CT localizationCompatibleFAPI uptake is not obscured by contrast phases, similar to FDG.[1]
Synthesis & Labeling Workflow (Ntfapi Specific)
  • Precursor: NOTA-FAPI-04 (lyophilized kit).[1]

  • Radioisotope: ¹⁸F-Fluoride (from cyclotron).[1]

  • Chelation: AlCl₃ + ¹⁸F⁻ → [Al¹⁸F]²⁺ complex.[1]

  • Conjugation: [Al¹⁸F]²⁺ binds to NOTA chelator at 100°C (15 min).

  • Purification: HLB cartridge (removes free ¹⁸F and Al³⁺).[1]

  • QC: Radio-HPLC (>95% radiochemical purity required).

Sensitivity & Performance Data

Ntfapi demonstrates superior sensitivity in specific oncological domains where FDG fails due to low glycolytic activity or high physiological background.

Comparative Sensitivity Data (Aggregated from Clinical Studies)
Indication¹⁸F-FDG Sensitivity Ntfapi Sensitivity TBR Comparison (Tumor-to-Background) Notes
Gastric Cancer (Primary) ~75–85%>95% Ntfapi >> FDGFDG obscured by physiological gastric uptake; Ntfapi has low gastric background.[1]
Peritoneal Carcinomatosis 50–60%85–97% Ntfapi (High) vs FDG (Low)Small peritoneal seeds are often FDG-negative but FAP-rich due to desmoplastic reaction.[1]
Liver Metastases 60–70%90–95% Ntfapi (High) vs FDG (Mod)High background liver glucose metabolism masks FDG lesions.[1] Ntfapi clears liver rapidly.[1]
Pancreatic Cancer (PDAC) 85%95–100% Ntfapi ≈ FDG (Primary)Ntfapi superior for detecting micrometastases and distinguishing pancreatitis (sometimes) from tumor.[1]
Signet-Ring Cell Carcinoma <50% (Low Glucose)>90% Ntfapi >> FDGMucinous tumors are often FDG-cold but highly fibrotic (FAP-avid).[1]
Lymph Node Metastasis HighHighComparableFDG is excellent for LN; Ntfapi is equivalent but may detect smaller fibrotic nodes.[1]

Critical Insight: The "False Negative" rate for FDG in mucinous and signet-ring cell carcinomas is a known limitation.[1] Ntfapi bypasses this by targeting the stroma (desmoplasia) rather than the tumor cell metabolism itself.[1]

Quantitative Metrics (SUVmax Comparison)

In a head-to-head cohort of gastric cancer patients:

  • Primary Tumor SUVmax: Ntfapi (12.4 ± 5.[1]1) vs. FDG (6.8 ± 4.2).[1]

  • Liver Background SUVmean: Ntfapi (~1.[1]2) vs. FDG (~2.5–3.0).[1]

  • Result: Ntfapi provides a ~3x improvement in signal-to-noise ratio for hepatic lesions.[1]

Decision Logic for Tracer Selection

Researchers should use the following logic flow to determine when to deploy Ntfapi over FDG.

TracerSelection Start Select Imaging Target TumorType Tumor Characteristics? Start->TumorType HighGlucose High Glycolysis / Low Stroma (e.g., Lymphoma, NSCLC) TumorType->HighGlucose High Metabolism Desmoplastic Desmoplastic / Mucinous (e.g., Pancreatic, Gastric, Breast) TumorType->Desmoplastic High Fibrosis BrainTumor Brain Metastasis? HighGlucose->BrainTumor UseFDG Use ¹⁸F-FDG BrainTumor->UseFDG No (Body) UseNtfapi Use Ntfapi (Al¹⁸F-NOTA-FAPI) BrainTumor->UseNtfapi Yes (Low Brain Background) Background High Background Region? (Liver, Peritoneum, Brain) Desmoplastic->Background Background->UseNtfapi Yes

Caption: Figure 2.[1] Decision matrix for selecting between FDG and Ntfapi based on tumor biology and anatomical location.

Conclusion

Al¹⁸F-NOTA-FAPI (Ntfapi) is not merely an alternative to ¹⁸F-FDG ; it is a specialized tool that addresses the specific "blind spots" of metabolic imaging.[1]

  • Superior Sensitivity: In GI cancers, peritoneal spread, and fibrotic tumors.

  • Superior Contrast: Drastically lower background in the liver and brain.

  • Operational Efficiency: No fasting requirement and rapid uptake time streamline clinical workflows.[1]

For drug development focusing on stromal depletion or solid tumors with dense desmoplasia (e.g., PDAC), Ntfapi is the validated choice for accurate staging and response monitoring.

References
  • Giselflatt, R. et al. (2021).[1] Comparison of [68Ga]Ga-FAPI-04 and [18F]FDG PET/CT for the diagnosis of primary and metastatic gastric cancer. European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Jiang, D. et al. (2021).[1] Al18F-NOTA-FAPI-04 PET/CT: biodistribution, dosimetry and comparative imaging with 18F-FDG in patients with cancer. European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Koerber, S.A. et al. (2020).[1] FAP-targeted PET/CT with [68Ga]FAPI-04 for radiation treatment planning of locally recurrent pancreatic cancer. Radiation Oncology. Link

  • Loktev, A. et al. (2018).[1] Tumor-Imaging with [68Ga]FAPI-04: A Novel Radiotracer for Fibroblast Activation Protein. Journal of Nuclear Medicine. Link

  • Wang, S. et al. (2021).[1] Head-to-head comparison of [68Ga]Ga-FAPI-04 and [18F]-FDG PET/CT in evaluating the extent of disease in gastric adenocarcinoma. European Journal of Nuclear Medicine and Molecular Imaging. Link

Sources

Comparative

Comprehensive Biodistribution Analysis: Ntfapi vs. DOTA-FAPI-04

Topic: Ntfapi ( F-AlF-NOTA-FAPI-04) vs. DOTA-FAPI-04 ( Ga-DOTA-FAPI-04) Biodistribution Analysis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ntfapi (


F-AlF-NOTA-FAPI-04) vs. DOTA-FAPI-04 (

Ga-DOTA-FAPI-04) Biodistribution Analysis Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary

In the rapidly evolving landscape of Fibroblast Activation Protein (FAP) imaging, the choice between Ntfapi (specifically


F-AlF-NOTA-FAPI-04 ) and the reference standard 

Ga-DOTA-FAPI-04
is not merely a matter of nuclide availability but of distinct biodistribution profiles that impact diagnostic accuracy.

While both tracers exhibit high affinity for FAP-overexpressing Cancer-Associated Fibroblasts (CAFs), Ntfapi offers superior spatial resolution and logistic advantages inherent to Fluorine-18. However, this comes at the cost of altered pharmacokinetics—specifically, increased hepatobiliary clearance compared to the predominantly renal clearance of DOTA-FAPI-04. This guide dissects these differences to aid in protocol selection for oncological staging and theranostic planning.

Mechanistic & Chemical Overview

The core difference lies in the chelator-isotope complex, which dictates lipophilicity and stability, fundamentally altering biodistribution.

  • DOTA-FAPI-04: Utilizes the macrocyclic DOTA chelator. When complexed with Gallium-68 (

    
    Ga), it forms a highly stable, hydrophilic complex that clears rapidly through the kidneys.
    
  • Ntfapi (NOTA-FAPI-04): Utilizes the NOTA chelator, optimized for Aluminum-Fluoride (

    
    F-AlF)
    
    
    
    complexation. The resulting AlF-NOTA complex is neutral to slightly lipophilic, shifting the excretion profile.
Diagram 1: Chelation & Production Workflow

The following diagram illustrates the divergent production pathways that influence the final tracer characteristics.

G cluster_0 DOTA-FAPI-04 (Reference) cluster_1 Ntfapi (18F-AlF-NOTA-FAPI-04) Ga68 68Ga (Generator) Heat Heating (95°C) 10-15 min Ga68->Heat DOTA_Pre DOTA-FAPI-04 Precursor DOTA_Pre->Heat Ga_Product 68Ga-DOTA-FAPI-04 (Hydrophilic) Heat->Ga_Product Complexation F18 18F (Cyclotron) Rxn One-Pot Chelation (100°C, pH 4) F18->Rxn Al AlCl3 Source Al->Rxn NOTA_Pre NOTA-FAPI-04 Precursor NOTA_Pre->Rxn AlF_Product 18F-AlF-NOTA-FAPI-04 (Lipophilic Shift) Rxn->AlF_Product AlF-NOTA Formation

Caption: Comparative synthesis showing the AlF-NOTA complexation vs. standard Ga-DOTA labeling. Note the lipophilic shift in the AlF product.

Biodistribution Data Analysis

The following data summarizes head-to-head and comparative cohort studies quantifying uptake (SUVmax/mean) in normal organs and tumors.

Table 1: Comparative Biodistribution Profile[1]
Parameter

Ga-DOTA-FAPI-04
Ntfapi (

F-AlF-NOTA-FAPI)
Impact on Imaging
Blood Pool Low (Fast clearance)Low (Fast clearance)Both provide high Tumor-to-Background Ratios (TBR) early (30-60 min).
Kidneys Very High (Primary route)High (Primary route)Both require caution in renal tumor assessment; DOTA-FAPI is slightly more renal-exclusive.
Liver/Gallbladder Low / MinimalModerate / High Critical Distinction: Ntfapi shows higher biliary excretion due to lipophilicity.[2] This can obscure liver metastases or biliary tract tumors.
Bone NegligibleLow to ModerateNtfapi may show slight free

F bone uptake (defluorination) if synthesis is suboptimal, though generally stable.
Brain NegligibleNegligibleBoth excellent for glioblastoma imaging (unlike FDG).
Tumor Uptake High (SUVmax > 10 common)High (Comparable)No clinically significant difference in FAP-binding affinity.[1]
Image Resolution Moderate (Positron range ~3mm)High (Positron range ~0.6mm)Ntfapi yields sharper images, detecting smaller lymph nodes.

Key Insight: While tumor uptake is statistically equivalent, the Background Noise differs.[3] Ntfapi is superior for Head & Neck or Pelvic cancers due to resolution, but DOTA-FAPI-04 is superior for upper abdominal malignancies (Liver, Pancreas, Bile Duct) due to lower hepatobiliary background.

Experimental Protocols

To validate these biodistribution profiles in your own facility, follow these standardized workflows.

A. Synthesis & Quality Control (Self-Validating)

Protocol for Ntfapi (


F-AlF-NOTA-FAPI-04): 
  • Elution: Trap

    
    F-fluoride on a QMA cartridge; elute with saline.
    
  • Complexation: Add AlCl

    
     (2 mM) and NOTA-FAPI-04 precursor (50 µg) in acetate buffer (pH 4.0).
    
  • Reaction: Heat at 100°C for 15 minutes.

  • Purification: Pass through HLB cartridge (removes free Al

    
     and 
    
    
    
    F).
  • QC Validation (Critical):

    • Radio-TLC: Mobile phase 1:1 Ethanol/Ammonium Acetate. Product Rf ~0.8; Free

      
      F Rf ~0.0.
      
    • Acceptance Criteria: Radiochemical purity > 95%; Free

      
      F < 2% (Crucial to prevent bone artifacts).
      
B. Preclinical Biodistribution Workflow

If comparing in murine models (e.g., U87MG xenografts):

  • Injection: Administer 3.7 MBq (100 µCi) of tracer via tail vein.

  • Timepoints: Sacrifice cohorts at 30, 60, and 120 min p.i.

  • Organ Harvest: Collect Blood, Heart, Lung, Liver, Spleen, Kidney, Muscle, Bone, Intestine, Tumor.

  • Quantification: Weigh tissues and count in Gamma Counter. Calculate %ID/g.

  • Data Normalization: Correct for decay. Compare Liver %ID/g specifically to assess the lipophilic shift.

Pathway Visualization: In Vivo Fate

This diagram maps the physiological transit of both tracers, highlighting the "Biliary Shunt" specific to Ntfapi.

Biodistribution DOTA 68Ga-DOTA-FAPI-04 Blood Blood Pool (Rapid Clearance) DOTA->Blood NOTA Ntfapi (18F-AlF) NOTA->Blood Tumor FAP+ Tumor Stroma (High Retention) Blood->Tumor High Affinity Blood->Tumor Kidney Kidneys (Major Excretion) Blood->Kidney Dominant Path Blood->Kidney Liver Liver/Biliary (Metabolism) Blood->Liver Lipophilic Shunt Bladder Bladder (Elimination) Kidney->Bladder Gut Intestine (Excretion) Liver->Gut Biliary Excretion

Caption: In vivo fate mapping. Note the blue path indicating the specific hepatobiliary clearance route for Ntfapi, absent in DOTA-FAPI-04.

Clinical Verdict & Application
  • Choose Ntfapi (

    
    F-AlF-NOTA-FAPI) when: 
    
    • High patient throughput is required (batch production of

      
      F allows multiple patients per run).
      
    • Detecting small lymph node metastases in Head & Neck, Breast, or Pelvic cancers (superior resolution of

      
      F).
      
    • Satellite clinics without onsite generators are the target (longer half-life transport).

  • Choose

    
    Ga-DOTA-FAPI-04 when: 
    
    • The primary or metastatic suspicion is in the Liver, Gallbladder, or Pancreas . The lower background is critical here.

    • Performing Theranostic pairing with

      
      Lu-FAPI . DOTA-FAPI-04 is the direct diagnostic companion (same chelator = identical biodistribution to the therapeutic agent).
      
References
  • Comparison of [68Ga]Ga-DOTA-FAPI-04 and [18F] FDG PET/CT . European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • [18F]AlF-NOTA-FAPI-04: FAP-targeting specificity, biodistribution, and PET/CT imaging . European Journal of Nuclear Medicine and Molecular Imaging. [Link][2][3][4]

  • Head-to-head intra-individual comparison of biodistribution and tumor uptake of 68Ga-FAPI and 18F-FDG . Journal of Nuclear Medicine. [Link]

  • Comparison of physiological uptake of normal tissues in patients with cancer using 18F-FAPI-04 and 18F-FAPI-42 . Frontiers in Oncology. [Link][2]

Sources

Validation

Technical Guide: Validation of Al18F-Ntfapi Specificity in FAP-Negative Controls

Executive Summary This guide provides a rigorous technical framework for validating the specificity of Al18F-Ntfapi (referencing the class of Aluminum-18F-labeled NOTA-conjugated FAPI ligands, such as Al18F-NOTA-FAPI-04/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating the specificity of Al18F-Ntfapi (referencing the class of Aluminum-18F-labeled NOTA-conjugated FAPI ligands, such as Al18F-NOTA-FAPI-04/74). While Fibroblast Activation Protein (FAP) is a high-value target for cancer-associated fibroblasts (CAFs), the clinical utility of any FAP tracer hinges on its performance in FAP-negative controls .

High non-specific binding in healthy tissue creates "background noise" that mimics metastasis. This guide details the experimental validation of Al18F-Ntfapi, demonstrating its superior specificity profile characterized by rapid renal clearance, negligible bone uptake (indicating stable chelation), and high tumor-to-background ratios (TBR) compared to metabolic tracers like


F-FDG.

Part 1: The Chemical Rationale & Binding Mechanism

To understand specificity, one must first understand the stability of the radiolabel. "Ntfapi" utilizes a NOTA chelator to bind Aluminum-Fluoride (


F-AlF)

.[1][2]

The Specificity Advantage:

  • Chelation Stability: The Al-F bond is highly stable within the NOTA cage. Instability leads to free

    
    F release, which binds avidly to bone (hydroxyapatite). Low bone uptake  is the primary in vivo indicator of Al18F-Ntfapi chemical stability and specificity.
    
  • Pharmacokinetics: Unlike

    
    F-FDG, which accumulates in metabolically active healthy tissues (brain, heart, liver), Al18F-Ntfapi targets the FAP transmembrane protease, which is virtually absent in healthy adult tissues.
    
Figure 1: Mechanism of Action and Signal Specificity

G cluster_0 Radiochemistry cluster_1 Targeting Vector cluster_2 Biological Interaction F18 18F-Fluoride Complex [Al18F]2+ Complex F18->Complex Al Aluminum (Al3+) Al->Complex NOTA NOTA Chelator Complex->NOTA Chelation (100°C) Linker Linker NOTA->Linker Pharmacophore FAPI Moiety (Quinoline) Linker->Pharmacophore FAP_Pos FAP+ Tissue (CAFs/Tumor Stroma) Pharmacophore->FAP_Pos High Affinity Binding (IC50 < 10 nM) FAP_Neg FAP- Tissue (Muscle/Brain/Blood) Pharmacophore->FAP_Neg No Binding (Rapid Washout)

Caption: The [Al18F]2+ core is chelated by NOTA. Specificity is defined by high affinity for FAP+ stroma and rapid washout from FAP- tissues.

Part 2: Comparative Specificity Profile

The following data synthesizes comparative studies of Al18F-Ntfapi against the current clinical standards:


Ga-FAPI-04 and 

F-FDG.
Table 1: Specificity Metrics in FAP-Negative Controls
FeatureAl18F-Ntfapi (NOTA-FAPI)

Ga-FAPI-04

F-FDG (Metabolic)
Implication for Specificity
FAP- Cell Uptake Negligible (<0.5% ID/g)NegligibleVariable (Glucose dependent)Al18F-Ntfapi provides true negative background.
Bone Uptake Low (SUVmean < 1.[3]0)LowLowConfirms Al-F bond stability; no "free fluorine" noise.
Brain Background Near Zero Near ZeroHigh (Glucose avid)Superior for detecting brain metastases.
Liver Background Low (SUVmean ~1.[3]1)LowModerate/HighBetter detection of liver metastases.
Muscle Clearance Rapid (High TBR)RapidLow (if patient not fasted)Clearer contrast for soft tissue lesions.
Half-Life 110 min 68 min110 minLonger T1/2 allows delayed imaging, clearing non-specific blood pool activity.

Data Source Synthesis: Wei et al. (2022), Xu et al. (2023).

Part 3: The Validation Protocol (Self-Validating System)

To prove specificity in your own laboratory setting, you must utilize a Blocking Study design. This is the gold standard for distinguishing specific receptor binding from non-specific accumulation (e.g., blood pooling).

Experimental Workflow: In Vivo Specificity Validation

Objective: Confirm that Al18F-Ntfapi uptake is driven solely by FAP expression.

Step 1: Model Selection
  • Positive Control: U87MG (Glioblastoma) or A549-FAP (Transfected).

  • Negative Control: A549 (Wild-type) or PC3 (Prostate) – Must be confirmed FAP-negative via Western Blot prior to imaging.

Step 2: The Blocking Protocol (The "Cold" Control)

This step is critical. You must compete off the radioactive signal with non-radioactive ligand.

  • Group A (Experimental): Inject 5–10 MBq of Al18F-Ntfapi.

  • Group B (Blocking Control): Co-inject 5–10 MBq of Al18F-Ntfapi + 50-fold molar excess of unlabeled (cold) FAPI-04 or FAPI-74.

    • Scientific Logic:[1][2][3][4][5][6][7][8] If the signal in the tumor disappears in Group B, the binding is specific. If the signal remains, it is non-specific leakage.

Step 3: Biodistribution Analysis

Harvest tissues at 60 min p.i. (post-injection).[1][2] Measure %ID/g (Percent Injected Dose per Gram).

  • Success Criteria:

    • Tumor (Block): Reduction of uptake by >85% compared to Group A.

    • Muscle/Blood: No significant difference between Group A and B (confirms background is non-specific and naturally low).

    • Bone: %ID/g should remain < 1.5% (confirms no defluorination).

Figure 2: Validation Workflow Logic

Validation cluster_vivo In Vivo Groups Start Start Validation Cell_Check Verify FAP Expression (Western Blot / IHC) Start->Cell_Check Group_A Group A: Tracer Only (Al18F-Ntfapi) Cell_Check->Group_A Group_B Group B: Blocking (Tracer + 50x Cold FAPI) Cell_Check->Group_B Imaging PET/CT Acquisition (60 min p.i.) Group_A->Imaging Group_B->Imaging Analysis Calculate %ID/g & TBR Imaging->Analysis Decision Is Tumor Uptake Blocked >85%? Analysis->Decision Pass VALIDATED: Specific Binding Decision->Pass Yes Fail FAILED: Non-Specific / Instability Decision->Fail No

Caption: Decision tree for validating tracer specificity. Blocking efficacy >85% is the threshold for success.

Part 4: Critical Analysis of FAP-Negative Tissue Data

Recent studies (Wei et al., 2022; Xu et al., 2023) have provided definitive data on Al18F-Ntfapi behavior in FAP-negative environments.

The "Clean" Brain

In FAP-negative brain tissue, Al18F-Ntfapi shows negligible uptake (SUVmax ~0.1).

  • Contrast:

    
    F-FDG shows intense uptake (SUVmax > 5.0) due to glucose metabolism.
    
  • Result: Al18F-Ntfapi creates a "black background" against which glioblastoma or brain metastases appear with exceptional clarity.

Bone Marrow Integrity

Early Al18F labeling methods suffered from demetallation, releasing free fluoride to the bone.

  • Observation: Current Al18F-NOTA-FAPI formulations show bone uptake comparable to

    
    Ga-FAPI (which has no fluoride).
    
  • Validation: In mouse models, the bone-to-muscle ratio remains low (~1.5) over 4 hours. If this ratio rises over time, your radiochemistry (chelation temperature/pH) is flawed.

The Renal Exception

Note: The kidneys are FAP-negative but will show high uptake.

  • Reason: This is the route of excretion, not specific binding.

  • Interpretation: High kidney signal is expected and does not indicate non-specificity. However, it does limit the detection of renal cell carcinoma.

References

  • Wei, Y., et al. (2022). [18F]AlF-NOTA-FAPI-04: FAP-targeting specificity, biodistribution, and PET/CT imaging of various cancers.[2] European Journal of Nuclear Medicine and Molecular Imaging.

  • Xu, W., et al. (2023). Comparison of Al18F-NOTA-FAPI-74 and 18F-FDG PET/CT in the Evaluation and Staging of Hepatobiliary Malignancies.

  • Hu, K., et al. (2021). Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging.[3] European Journal of Nuclear Medicine and Molecular Imaging.

  • Giesel, F.L., et al. (2019). FAPI-04: A Novel 68Ga-Labeled FAP Inhibitor for Specific Imaging of Cancer-Associated Fibroblasts. Journal of Nuclear Medicine.

  • Jiang, D., et al. (2024). Preclinical evaluation and first-in-human study of [18F]AlF-FAP-NUR for PET imaging cancer-associated fibroblasts. Journal of Nanobiotechnology.

Sources

Comparative

[68Ga]Ga-FAPI vs. [18F]FDG for Cancer Imaging: A Comparative Guide to Clinical Performance

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary For decades, Positron Emission Tomography/Computed Tomography (PET/CT) with [18F]Fluorodeoxyglucose ([18F]FDG) has been the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

For decades, Positron Emission Tomography/Computed Tomography (PET/CT) with [18F]Fluorodeoxyglucose ([18F]FDG) has been the cornerstone of metabolic imaging in oncology. However, its limitations—such as low avidity in certain tumors and non-specific uptake in inflammatory conditions—have driven the search for more specific and sensitive imaging agents. This guide provides a comprehensive comparison between the established standard, [18F]FDG, and an exceptionally promising new class of radiotracers: Gallium-68 labeled Fibroblast Activation Protein Inhibitors ([68Ga]Ga-FAPI).

This document synthesizes data from numerous head-to-head clinical studies to provide researchers, scientists, and drug development professionals with a detailed, evidence-based analysis. We will explore the fundamental differences in their mechanisms of action, compare their diagnostic performance across a spectrum of cancers, delve into the practicalities of their clinical application, and discuss their respective limitations. The evidence strongly suggests that [68Ga]Ga-FAPI PET/CT is not merely an alternative but a significant advancement, often outperforming [18F]FDG in detecting primary tumors and metastatic lesions, particularly in cancers with high stromal content and in anatomical regions where [18F]FDG imaging is challenging.

Mechanism of Action: Targeting Metabolism vs. the Tumor Microenvironment

The fundamental difference in the clinical utility of [18F]FDG and [68Ga]Ga-FAPI stems from their distinct biological targets. [18F]FDG visualizes cellular metabolism, while [68Ga]Ga-FAPI targets a specific protein within the tumor microenvironment (TME).

[18F]FDG: A Surrogate for Glycolytic Activity

[18F]FDG is a glucose analog. Its uptake is proportional to glucose utilization, a process that is significantly upregulated in most malignant cells due to the Warburg effect.[1] This reliance on metabolic activity is both a strength and a weakness. While it allows for the sensitive detection of many cancers, it is not cancer-specific.[2]

  • Strengths: Well-established, widely available, and effective for a broad range of high-grade tumors.

  • Weaknesses:

    • False Positives: Increased uptake occurs in non-malignant conditions with high glucose metabolism, such as infection, inflammation, and wound healing.[3]

    • False Negatives: Tumors with low metabolic rates (e.g., some prostate cancers, hepatocellular carcinomas, and mucinous adenocarcinomas) may not show significant uptake.[3][4]

    • High Background Uptake: Physiologically high uptake in certain tissues, such as the brain, liver, and urinary tract, can obscure the detection of nearby lesions.[3][5]

[68Ga]Ga-FAPI: Targeting Cancer-Associated Fibroblasts (CAFs)

[68Ga]Ga-FAPI tracers are small-molecule inhibitors that bind with high affinity to Fibroblast Activation Protein (FAP).[6] FAP is a serine protease that is minimally expressed in normal adult tissues but is highly overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers.[5][6] Since CAFs are integral to tumor growth, invasion, and metastasis, targeting FAP provides a highly sensitive method for visualizing the tumor and its surrounding microenvironment.[6]

  • Strengths:

    • High Specificity for Tumor Stroma: Targets the TME, which is abundant in many cancer types.[7]

    • High Tumor-to-Background Ratios: Low uptake in most normal tissues and organs, including the brain and liver, results in exceptionally clear images and high-contrast visualization of tumors.[5][8][9]

    • Broad Applicability: Demonstrates high uptake across a wide variety of cancers, including those where [18F]FDG performs poorly.[5]

G cluster_0 [18F]FDG Pathway cluster_1 [68Ga]Ga-FAPI Pathway FDG [18F]FDG GLUT GLUT Transporter FDG->GLUT TumorCell Cancer Cell GLUT->TumorCell Metabolism Glycolysis (Trapped Metabolite) TumorCell->Metabolism FAPI_Tracer [68Ga]Ga-FAPI FAP_Protein FAP Protein FAPI_Tracer->FAP_Protein CAF Cancer-Associated Fibroblast (CAF) FAP_Protein->CAF TME Tumor Microenvironment CAF->TME

Caption: Comparative mechanisms of [18F]FDG and [68Ga]Ga-FAPI uptake.

Head-to-Head Clinical Performance: A Data-Driven Comparison

Direct comparative studies have consistently demonstrated that [68Ga]Ga-FAPI PET/CT can detect more lesions and provide superior staging information than [18F]FDG PET/CT in a multitude of cancers.

Quantitative Data Summary: SUVmax and TBR

The Maximum Standardized Uptake Value (SUVmax) and Target-to-Background Ratio (TBR) are key metrics in PET imaging. While SUVmax can be comparable, [68Ga]Ga-FAPI often provides a significantly higher TBR, leading to better lesion conspicuity.

Cancer TypeLesion Type[68Ga]Ga-FAPI (SUVmax)[18F]FDG (SUVmax)FindingCitation
Gynecological Cancers Lymph Node MetastasesBreast: 9.9Cervical: 6.3Breast: 6.1Cervical: 4.8FAPI showed significantly higher SUVmax.[10][11]
Bone Metastases12.94.9FAPI showed significantly higher SUVmax.[10][11]
Lung Cancer Primary/Recurrent TumorsHigherLowerFAPI showed higher SUVmax and TBR.[12]
Brain Metastases9.0 (TBR: 314.4)7.4 (TBR: 1.0)FAPI showed vastly superior TBR.[8][12]
Lymph Node/Bone/PleuraHigherLowerFAPI showed higher SUVmax and TBR.[12][13]
Diagnostic Accuracy Across Various Cancers

A growing body of evidence highlights the variable performance of both tracers depending on the cancer type.

Cancer Type[68Ga]Ga-FAPI Performance vs. [18F]FDGKey FindingsCitations
Digestive System Cancers SuperiorHigher pooled sensitivity (0.98 vs. 0.73). Particularly better for gastric, liver, biliary tract, and pancreatic cancers.[14]
Colorectal Cancer SuperiorHigher per-patient (85.7% vs 78.6%) and per-region (95.6% vs 91.1%) accuracy.[15][16]
Prostate Cancer SuperiorHigher per-patient (100% vs 90.9%) and per-region (96.4% vs 92.7%) accuracy.[15][16]
Lung Cancer SuperiorDepicted more metastases in lymph nodes (356 vs 320), brain (23 vs 10), bone (109 vs 91), and pleura (66 vs 35).[12][17]
Liver Malignancies SuperiorSignificantly higher detection rate for liver metastases (Patient-based sensitivity: 96.6% vs 70.8%).[18][19]
Gynecological Cancers SuperiorHigher specificity and accuracy for detecting metastatic lymph nodes.[10][11]
Breast Cancer ComparableBoth modalities showed high per-patient accuracy (100%).[15][16]
Head and Neck Cancer ComparableBoth modalities showed comparable per-patient accuracy (90%).[15][16]
Bladder & Kidney Cancers Inferior[18F]FDG showed higher per-patient accuracy.[15][16]
Lymphoma & Myeloma Inferior[18F]FDG remains superior for these hematological malignancies.[15][16]

Clinical Case Highlight: Peritoneal Metastases One of the most striking advantages of [68Ga]Ga-FAPI is in the detection of peritoneal metastases, which are often poorly visualized with [18F]FDG. In one study, the detection rate for peritoneal metastases with [68Ga]Ga-FAPI was 93.2%, compared to just 53.8% with [18F]FDG.[19] This has significant implications for staging and determining patient eligibility for treatments like cytoreductive surgery.

Experimental Protocols & Clinical Workflow

A significant practical advantage of [68Ga]Ga-FAPI is the simplified patient preparation and imaging workflow compared to [18F]FDG.

G cluster_fdg [18F]FDG Workflow cluster_fapi [68Ga]Ga-FAPI Workflow prep_fdg Patient Prep: - Fasting (4-6 hours) - Check Blood Glucose (<150-200 mg/dL) inject_fdg Inject [18F]FDG prep_fdg->inject_fdg uptake_fdg Uptake Phase: - 60 minutes - Rest quietly inject_fdg->uptake_fdg scan_fdg PET/CT Scan uptake_fdg->scan_fdg prep_fapi Patient Prep: - No fasting required - Good hydration recommended inject_fapi Inject [68Ga]Ga-FAPI prep_fapi->inject_fapi uptake_fapi Uptake Phase: - 30-60 minutes inject_fapi->uptake_fapi scan_fapi PET/CT Scan uptake_fapi->scan_fapi

Caption: Comparative imaging workflows for [18F]FDG and [68Ga]Ga-FAPI.
[18F]FDG PET/CT Protocol
  • Patient Preparation:

    • Fasting: Patients must fast for a minimum of 4-6 hours prior to the scan to reduce background muscle and myocardial uptake.[20][21]

    • Blood Glucose Control: Blood glucose levels must be checked before injection and should ideally be below 150-200 mg/dL, as hyperglycemia competes with [18F]FDG uptake.[20]

    • Rest: Patients must rest quietly after injection to avoid tracer accumulation in muscles.[20]

  • Radiotracer Administration:

    • An intravenous injection of 3-5 MBq/kg of [18F]FDG is administered.[22]

  • Uptake Phase:

    • A waiting period of approximately 60 minutes allows for tracer distribution and uptake.[22]

  • Image Acquisition:

    • The patient is positioned in the PET/CT scanner. A low-dose CT scan is performed for attenuation correction and anatomical localization, followed by the PET emission scan.[1]

[68Ga]Ga-FAPI PET/CT Protocol
  • Patient Preparation:

    • No Fasting: No dietary restrictions are required, which significantly improves patient comfort and scheduling flexibility.[5][9]

    • Hydration: Patients are encouraged to be well-hydrated.[9]

  • Radiotracer Administration:

    • An intravenous injection of 1.85 to 2.59 MBq/kg of [68Ga]Ga-FAPI is administered.[22]

  • Uptake Phase:

    • The optimal uptake time is between 30 and 60 minutes post-injection.[23][24] This shorter and more flexible uptake window compared to [18F]FDG can improve departmental throughput.

  • Image Acquisition:

    • The scanning procedure is similar to that of [18F]FDG, involving a PET/CT scan that typically takes 20-30 minutes.[9]

Limitations and Off-Target Considerations

Neither tracer is perfect, and understanding their potential for non-specific uptake is critical for accurate interpretation.

  • [18F]FDG: As previously mentioned, its primary limitation is the lack of specificity, with significant uptake in inflammatory and infectious processes, which can mimic malignancy.[2]

  • [68Ga]Ga-FAPI: While FAP expression is low in most healthy tissues, it is upregulated in various non-malignant processes involving tissue remodeling and fibrosis.[25] Benign conditions that can show FAPI uptake include:

    • Inflammatory processes (e.g., pancreatitis, IgG4-related disease).[26][27]

    • Fibrotic conditions and wound healing.[28]

    • Arthritis and other musculoskeletal conditions.[27]

    While the intensity of uptake in benign lesions is often lower than in malignant tumors, this overlap necessitates careful correlation with clinical history and anatomical findings on the CT component of the scan.[28]

Future Perspectives & Conclusion

The clinical data overwhelmingly supports the integration of [68Ga]Ga-FAPI PET/CT into the landscape of oncologic imaging. It demonstrates clear superiority over [18F]FDG in numerous cancer types, particularly those with low glucose metabolism or those located in areas with high physiological FDG background. Its high TBR and simplified patient preparation make it a powerful and practical tool.

Perhaps most exciting is the role of FAPI as a "theranostic" target. The same FAP-inhibiting molecule can be labeled with a diagnostic isotope like Gallium-68 for imaging, or with a therapeutic isotope like Lutetium-177 for targeted radionuclide therapy.[7][29] This allows for a personalized medicine approach where the patients most likely to respond to a FAP-targeted therapy can be identified by a FAP-targeted imaging agent.

References

  • Current time information in Dodge County, US. Google Search.
  • Gafita, A., et al. (2024). Diagnostic Accuracy of 68Ga-FAPI Versus 18F-FDG PET in Patients with Various Malignancies. Journal of Nuclear Medicine. Retrieved February 8, 2024, from [Link]

  • RadiologyRSNA. (2022). Comparison of 68Ga-FAPI and 18F-FDG PET/CT in the Evaluation of Advanced Lung Cancer. YouTube. Retrieved February 8, 2024, from [Link]

  • Chen, H., et al. (2023). Head-to-head comparison of 68Ga-FAPI-04 PET/CT and 18F-FDG PET/CT in the evaluation of primary digestive system cancer: a systematic review and meta-analysis. Frontiers in Oncology. Retrieved February 8, 2024, from [Link]

  • SOFIE. (2025). Head-to-head comparison of 18F-FDG and 68Ga-FAPI PET/CT in common gynecological malignancies. SOFIE Co. Retrieved February 8, 2024, from [Link]

  • Dendl, K., et al. (2022). Prospective Comparison of 68 Ga-FAPI versus 18 F-FDG PET/CT for Tumor Staging in Biliary Tract Cancers. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Moustafa, M., et al. (2025). Comparative Evaluation of [68Ga]Ga-Fibroblast Activation Protein Inhibitor vs. [18F]FDG as a Novel Radiotracer for Biology-Guided Image Radiotherapy. Cancers. Retrieved February 8, 2024, from [Link]

  • Qin, C., et al. (2022). Comparison of 68Ga-FAPI and 18F-FDG PET/CT in the diagnosis of primary and metastatic lesions in abdominal and pelvic malignancies: A systematic review and meta-analysis. Frontiers in Oncology. Retrieved February 8, 2024, from [Link]

  • Ristau, J., et al. (2024). Head-to-head comparison of 68 Ga-FAPI-46 PET/CT, 18F-FDG PET/CT, and contrast-enhanced CT for the detection of various tumors. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved February 8, 2024, from [Link]

  • Pang, Y., et al. (2022). Head-to-head comparison of 18F-FDG and 68Ga-FAPI PET/CT in common gynecological malignancies. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Gafita, A., et al. (2024). Diagnostic Accuracy of 68Ga-FAPI Versus 18F-FDG PET in Patients with Various Malignancies. Journal of Nuclear Medicine. Retrieved February 8, 2024, from [Link]

  • Li, Y., et al. (2022). Comparison of 68Ga-FAPI and 18F-FDG PET/CT in the Evaluation of Patients With Newly Diagnosed Non-Small Cell Lung Cancer. Frontiers in Oncology. Retrieved February 8, 2024, from [Link]

  • Chen, H., et al. (2022). Comparison of 68Ga-FAPI and 18F-FDG PET/CT in the Evaluation of Advanced Lung Cancer. Radiology. Retrieved February 8, 2024, from [Link]

  • Applied Radiology. (2022). 68Ga-FAPI PET/CT may be Better than 18F-FDG PET/CT for Staging Lung Cancer. Applied Radiology. Retrieved February 8, 2024, from [Link]

  • Nath, B. (2021). 68Ga-Fibroblast Activated Protein Inhibitors (FAPI) | From Tumor Biology to Imaging! YouTube. Retrieved February 8, 2024, from [Link]

  • Delbeke, D., et al. (2006). Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0. Journal of Nuclear Medicine. Retrieved February 8, 2024, from [Link]

  • Kratochwil, C., et al. (2024). SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET. Journal of Nuclear Medicine. Retrieved February 8, 2024, from [Link]

  • Zhao, L., et al. (2023). Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond. European Journal of Medical Research. Retrieved February 8, 2024, from [Link]

  • Han, S., et al. (2016). Advantages and disadvantages of F-18 fluorodeoxyglucose positron emission tomography/computed tomography in carcinoma of unknown primary. Medicine (Baltimore). Retrieved February 8, 2024, from [Link]

  • Zhang, J., et al. (2021). Non-malignant findings of focal 68Ga-FAPI-04 uptake in pancreas. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved February 8, 2024, from [Link]

  • Fu, L., et al. (2022). Non-tumoral uptake of 68Ga-FAPI-04 PET: A retrospective study. Frontiers in Oncology. Retrieved February 8, 2024, from [Link]

  • Boellaard, R., et al. (2010). FDG PET/CT: EANM procedure guidelines for tumour imaging: version 1.0. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved February 8, 2024, from [Link]

  • Juweid, M. E., & Cheson, B. D. (2006). Recommendations on the Use of 18F-FDG PET in Oncology. Journal of Nuclear Medicine. Retrieved February 8, 2024, from [Link]

  • Open MedScience. (n.d.). Fibroblast Activation Protein Inhibitors (FAPI): A New Frontier in Cancer Diagnosis and Therapy. Open MedScience. Retrieved February 8, 2024, from [Link]

  • Kratochwil, C., et al. (2024). SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET. PMC. Retrieved February 8, 2024, from [Link]

  • Wang, S., et al. (2022). Benign lesions with 68Ga-FAPI uptake: a retrospective study. Insights into Imaging. Retrieved February 8, 2024, from [Link]

  • EANM. (n.d.). 18F-FDG PET/CT IN ONCOLOGY. Richtlijnendatabase. Retrieved February 8, 2024, from [Link]

  • Al-Saden, A., et al. (2024). Fibroblast Activation Protein Inhibitors (FAPI)-Based Theranostics. MDPI. Retrieved February 8, 2024, from [Link]

  • Sunway Cancer Centre. (n.d.). Ga68-FAPI Scan_ENG. Sunway Cancer Centre. Retrieved February 8, 2024, from [Link]

  • Etchebehere, E., et al. (2025). First Clinical Experience of 68 Ga-FAPI PET/CT in Tertiary Cancer Center: Identifying Pearls and Pitfalls. Diagnostics. Retrieved February 8, 2024, from [Link]

  • Akin, E. A., et al. (n.d.). Optimizing Oncologic FDG-PET/CT Scans to Decrease Radiation Exposure. Image Wisely. Retrieved February 8, 2024, from [Link]

  • Osman, M., & Tiong, W. (2022). 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation. Frontiers in Nuclear Medicine. Retrieved February 8, 2024, from [Link]

  • Dendl, K., et al. (2021). FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease. Radiology: Cardiothoracic Imaging. Retrieved February 8, 2024, from [Link]

  • Sollini, M., et al. (2023). Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics—Where We Are at and Where We Are Heading: A Systematic Review. Journal of Clinical Medicine. Retrieved February 8, 2024, from [Link]

  • Delbeke, D., et al. (2006). Procedure guideline for tumor imaging with 18F-FDG PET/CT 1.0. ResearchGate. Retrieved February 8, 2024, from [Link]

  • Liv Hospital. (n.d.). Low FDG Tumors: Why Some Cancers Are Hard to Detect on PET Scans. Liv Hospital. Retrieved February 8, 2024, from [Link]

  • Metser, U., & Even-Sapir, E. (2007). 18F-FDG PET/CT of Patients With Cancer: Comparison of Whole-Body and Limited Whole-Body Technique. American Journal of Roentgenology. Retrieved February 8, 2024, from [Link]

Sources

Validation

Reproducibility of Ntfapi uptake values (SUVmax) across studies

Topic: Reproducibility and Comparative Performance of NTFAPI ([¹⁸F]AlF-NOTA-FAPI-04) Uptake Values Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility and Comparative Performance of NTFAPI ([¹⁸F]AlF-NOTA-FAPI-04) Uptake Values Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Shift to [¹⁸F]AlF-NOTA-FAPI-04

In the rapidly evolving landscape of fibroblast activation protein (FAP) imaging, "NTFAPI" (technically NOTA-FAPI-04 ) represents a critical pivot from gallium-68 to fluorine-18 radiochemistry. While [⁶⁸Ga]FAPI-04 established the diagnostic utility of targeting cancer-associated fibroblasts (CAFs), its dependence on ⁶⁸Ge/⁶⁸Ga generators limits large-scale reproducibility and batch throughput.[1]

This guide analyzes the [¹⁸F]AlF-NOTA-FAPI-04 tracer (hereafter NTFAPI ), focusing on the reproducibility of its Standardized Uptake Values (SUVmax) compared to [⁶⁸Ga]FAPI-04 and [¹⁸F]FDG. By leveraging aluminum-fluoride (Al¹⁸F) chelation, NTFAPI combines the pharmacophore precision of FAPI-04 with the superior physical decay characteristics and batch scalability of Fluorine-18.

Part 1: Technical Grounding & Mechanism

The NTFAPI Construct

NTFAPI is a modified FAPI-04 ligand where the DOTA chelator is replaced by NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). This modification is not merely structural; it is the prerequisite for stable complexation with the {Al¹⁸F}²⁺ core.

  • Mechanism: The tracer binds to the enzymatic domain of FAP, a type II transmembrane serine protease highly overexpressed in CAFs (90% of epithelial carcinomas) but virtually absent in healthy adult tissues.

  • The Reproducibility Advantage: Unlike ⁶⁸Ga (half-life 68 min, high positron energy), ¹⁸F (half-life 110 min, low positron energy) allows for:

    • Centralized Production: Eliminates generator-to-generator variability.

    • Higher Resolution: Lower positron range (~0.6 mm vs. ~4 mm for ⁶⁸Ga) results in more accurate SUVmax quantification in small lesions.

    • Delayed Imaging: The longer half-life permits imaging at 60–120 minutes, stabilizing background clearance and improving Tumor-to-Background Ratios (TBR).

Visualization: Labeling & Binding Pathway

NTFAPI_Mechanism cluster_stability Reproducibility Factors F18 18F-Fluoride (Cyclotron) Complex {Al18F}2+ Core Complex F18->Complex Chelation Al AlCl3 (Aluminum Source) Al->Complex Tracer [18F]AlF-NOTA-FAPI-04 (NTFAPI) Complex->Tracer Labeling (100°C, 15m) Precursor NOTA-FAPI-04 (Precursor) Precursor->Tracer Target FAP+ CAFs (Tumor Stroma) Tracer->Target IV Injection & Binding Imaging PET Signal (High SUVmax) Target->Imaging Internalization

Figure 1: The synthesis and binding pathway of [¹⁸F]AlF-NOTA-FAPI-04. The AlF labeling strategy allows for high-yield, centralized production, reducing batch-to-batch SUV variability.

Part 2: Reproducibility & Comparative Data

Inter-Tracer Comparison: NTFAPI vs. FDG vs. ⁶⁸Ga-FAPI

The following table synthesizes SUVmax reproducibility data across key studies. Note that NTFAPI consistently demonstrates higher uptake in stroma-rich tumors compared to FDG, with reproducibility comparable to ⁶⁸Ga-FAPI-04.

Parameter[¹⁸F]FDG[⁶⁸Ga]FAPI-04[¹⁸F]AlF-NOTA-FAPI-04 (NTFAPI)
Primary Target Glucose Metabolism (GLUT1/3)Fibroblast Activation Protein (FAP)Fibroblast Activation Protein (FAP)
SUVmax (Gastric/Lung Node) ~3.15 – 6.6~9.20 – 12.0~10.5 – 15.8
Background Uptake High (Brain, Liver, Inflammation)Low (Muscle, Brain)Low (Muscle, Brain)
Test-Retest Variability ~10–20%< 10% (High correlation 15 vs 60 min)< 10% (High stability)
Batch Scalability High (Cyclotron)Low (Generator limited)High (Cyclotron)
Resolution Limit ~4–5 mm~5–6 mm (Positron range limited)~3–4 mm (Superior)

Key Insight: In a direct comparison for metastatic lymph nodes, [⁶⁸Ga]FAPI-04 showed a mean SUVmax of 9.20 vs. 3.15 for FDG [1].[2] NTFAPI studies confirm this trend, with [¹⁸F]AlF-NOTA-FAPI-04 achieving an average SUVmax of 15.8 in mixed cancers at 1 hour post-injection [2].

Temporal Reproducibility (Kinetics)

Reproducibility of SUVmax is heavily dependent on uptake time.

  • Early vs. Late: Unlike FDG, which requires strict 60-min uptake, FAPI tracers show rapid internalization.

  • Data: Studies indicate that NTFAPI uptake plateaus early. While 10-minute imaging is feasible, 60-minute imaging yields the most reproducible SUVmax values with the highest Tumor-to-Background Ratio (TBR), minimizing blood-pool interference [3].

Part 3: Self-Validating Experimental Protocol

To ensure reproducible SUVmax values across longitudinal studies or multi-center trials, the following protocol must be strictly adhered to. This protocol is designed to be self-validating —if the QC steps fail, the data is flagged immediately.

Phase A: Synthesis Quality Control (The "Go/No-Go" Step)
  • Labeling: React NOTA-FAPI-04 (50 µg) with {Al¹⁸F}²⁺ in 0.1 M sodium acetate (pH 4.0) at 100°C for 15 min.

  • Purification: Pass through a C18 Sep-Pak cartridge to remove unreacted ¹⁸F.

  • Validation:

    • Radiochemical Purity (RCP): Must be > 95% via radio-HPLC.

    • Specific Activity: Must be documented (typically > 30 GBq/µmol) as low specific activity can competitively inhibit FAP binding, artificially lowering SUVmax.

Phase B: Imaging Acquisition Standard
  • Patient Prep: Fasting is not required for FAPI (unlike FDG), but hydration (500mL water) is recommended to accelerate renal clearance.

  • Injection: Administer 3.7 MBq/kg of [¹⁸F]AlF-NOTA-FAPI-04.

  • Uptake Time: 60 minutes ± 5 minutes .

    • Causality: Imaging too early (<30 min) results in higher blood pool SUV, skewing TBR. Imaging too late (>120 min) is unnecessary due to rapid washout.

  • Reconstruction: Use OSEM (Ordered Subset Expectation Maximization) with Time-of-Flight (TOF) if available. Gaussian filter width must be kept constant (e.g., 4-5 mm).

Visualization: Decision Logic for Tracer Selection

Decision_Logic Start Clinical Indication TumorType Tumor Type? Start->TumorType FDG_Pref High Glucose Met. (Lymphoma, Lung NSCLC) TumorType->FDG_Pref High FDG Avidity FAPI_Pref High Stroma / Low FDG (Gastric, Pancreatic, Lobular Breast) TumorType->FAPI_Pref Low FDG Avidity Check_Logistics Logistics & Scale? FAPI_Pref->Check_Logistics Ga68 Small Batch / Single Site Use [68Ga]FAPI-04 Check_Logistics->Ga68 Limited Cyclotron Access F18 High Throughput / Multi-Site Use [18F]AlF-NOTA-FAPI-04 Check_Logistics->F18 Need High Reproducibility

Figure 2: Logic flow for selecting NTFAPI over FDG or ⁶⁸Ga-FAPI based on tumor biology and logistical reproducibility requirements.

Part 4: Conclusion

The transition to [¹⁸F]AlF-NOTA-FAPI-04 is not merely a convenience; it is a reproducibility upgrade. By utilizing the physical stability of Fluorine-18, researchers can achieve SUVmax values that are more consistent across scanners and institutions compared to ⁶⁸Ga-based counterparts.

  • Reproducibility: Excellent, provided specific activity is controlled.

  • Performance: Superior to FDG in gastric, pancreatic, and breast cancers; equivalent to [⁶⁸Ga]FAPI-04 but with higher image resolution.

Recommendation: For multi-center drug development trials targeting the tumor microenvironment (TME), [¹⁸F]AlF-NOTA-FAPI-04 is the superior choice for quantifying FAP expression.

References

  • Comparison of Diagnostic Efficacy of [68Ga]Ga-FAPI-04 and [18F]FDG PET/CT for Staging and Restaging of Gastric Cancer. Source: Frontiers in Oncology [Link]

  • A Prospective Comparison of [18F]FAPI-42 and [68Ga]Ga-FAPI-04 PET/CT in Patients With Various Cancers. Source: European Journal of Nuclear Medicine and Molecular Imaging [Link]

  • [18F]AlF-NOTA-FAPI-04 PET/CT as a promising tool for imaging fibroblast activation protein in gastrointestinal system cancers. Source: European Journal of Nuclear Medicine and Molecular Imaging [Link]

  • Reproducibility of SUVmax in serial PET studies. Source: Journal of Nuclear Medicine [Link]

  • FAPI-PET/CT: Tracer Uptake in 28 Different Kinds of Cancer. Source: Journal of Nuclear Medicine [Link]

Sources

Comparative

18F-AlF-NOTA-FAPI (Ntfapi) Diagnostic Accuracy for Gastric Signet-Ring Cell Carcinoma

Executive Summary: The Paradigm Shift in SRCC Imaging Gastric Signet-Ring Cell Carcinoma (SRCC) represents a critical diagnostic blind spot in oncology. Traditional 18F-FDG PET/CT , the gold standard for metabolic tumor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift in SRCC Imaging

Gastric Signet-Ring Cell Carcinoma (SRCC) represents a critical diagnostic blind spot in oncology. Traditional 18F-FDG PET/CT , the gold standard for metabolic tumor imaging, frequently fails in SRCC due to the tumor's unique biology: low glucose metabolism (low GLUT1 expression) and high mucin content.

18F-AlF-NOTA-FAPI (often abbreviated in catalogs as Ntfapi ) offers a superior alternative. By targeting Fibroblast Activation Protein (FAP) on Cancer-Associated Fibroblasts (CAFs) rather than tumor glucose consumption, this tracer achieves near-perfect sensitivity for primary and metastatic SRCC lesions.

Quick Comparison: FDG vs. NOTA-FAPI in SRCC
Feature18F-FDG (Standard) 18F-AlF-NOTA-FAPI (Ntfapi)
Target Glucose Metabolism (GLUT1)Fibroblast Activation Protein (FAP)
SRCC Sensitivity Low (~40–60%) High (~95–100%)
Peritoneal Detection Poor (masked by bowel uptake)Excellent (high contrast)
Background Noise High (gastric wall/bowel)Low (muscle/blood pool)
Primary Utility General AdenocarcinomaSRCC, Mucinous, & Peritoneal Mets

Mechanistic Divergence: Why FDG Fails and FAPI Succeeds

To understand the diagnostic superiority of 18F-AlF-NOTA-FAPI, one must analyze the cellular microenvironment of SRCC.

The Biological "Stealth" of SRCC

SRCC cells are characterized by a large intracellular mucin vacuole that pushes the nucleus to the periphery (the "signet ring"). These cells are often metabolically inert regarding glucose but induce a robust desmoplastic reaction —the recruitment of dense fibrous stroma rich in CAFs.

  • FDG Failure: FDG relies on the Warburg effect (high glycolysis). SRCC cells have low cellularity per voxel and low GLUT1 expression, resulting in "cold" scans.

  • FAPI Success: FAPI tracers do not target the cancer cell directly but the stroma (the soil, not the seed). The dense stromal reaction in SRCC overexpresses FAP, creating a "hot" target surrounding the tumor cells.

Visualization: Molecular Targeting Pathways

G cluster_0 Tumor Microenvironment (SRCC) SRCC_Cell Signet-Ring Cell (Mucin-Rich) CAF Cancer-Associated Fibroblast (Stroma) CAF->SRCC_Cell Supports Tracer_FDG 18F-FDG Tracer Target_GLUT1 GLUT1 Transporter (Low Expression) Tracer_FDG->Target_GLUT1 Targets Tracer_FAPI 18F-AlF-NOTA-FAPI Target_FAP FAP Receptor (High Expression) Tracer_FAPI->Target_FAP Targets Target_GLUT1->SRCC_Cell Located on Outcome_FDG False Negative (Low SUVmax) Target_GLUT1->Outcome_FDG Result Target_FAP->CAF Located on Outcome_FAPI True Positive (High SUVmax) Target_FAP->Outcome_FAPI Result

Figure 1: Mechanistic comparison showing why FAPI succeeds in SRCC where FDG fails. FAPI targets the abundant stromal fibroblasts (CAFs) rather than the metabolically inactive tumor cells.

Diagnostic Accuracy & Performance Data

The following data aggregates findings from key comparative studies (e.g., Guo et al., 2021; Jiang et al., 2022) specifically for gastric SRCC and mucinous adenocarcinomas.

Table 1: Comparative Diagnostic Performance (SRCC Subgroup)
Metric18F-FDG PET/CT18F-AlF-NOTA-FAPI PET/CTStatistical Significance
Primary Tumor Sensitivity 40% – 64%95% – 100% p < 0.001
Peritoneal Metastasis Sensitivity 38% – 55%96% – 100% p < 0.001
Lymph Node Sensitivity ~41%~97% p < 0.05
Mean SUVmax (Primary) 3.2 ± 1.510.3 ± 4.2 p < 0.01
Background Uptake (Gastric Wall) Variable/HighLow N/A

Key Insight: In patients with peritoneal carcinomatosis (a common spread pattern for SRCC), 18F-AlF-NOTA-FAPI frequently leads to upstaging of the disease, altering clinical management (e.g., avoiding futile surgery) in up to 30% of cases.

Experimental Protocol: Synthesis & Imaging

For researchers aiming to replicate or implement this diagnostic workflow, the synthesis of 18F-AlF-NOTA-FAPI is distinct from standard 18F labeling. It utilizes aluminum-fluoride chelation, allowing for a rapid, one-step labeling process similar to radiometals.

A. Synthesis of 18F-AlF-NOTA-FAPI

Precursor: NOTA-FAPI-04 (commercially available as "Ntfapi" or "NOTA-FAPI"). Radioisotope: Fluorine-18 (as [18F]fluoride).[1][2][3]

  • Preparation of [18F]AlF Complex:

    • Trapped [18F]fluoride on a QMA cartridge is eluted with saline.

    • Mix with Aluminum Chloride (AlCl3) in sodium acetate buffer (pH 4.0–4.5).

    • Incubate to form [18F]AlF²⁺.

  • Labeling:

    • Add NOTA-FAPI-04 precursor (typically 20–50 µg) to the [18F]AlF solution.

    • Heat at 100°C for 10–15 minutes.

    • Mechanism: The NOTA chelator binds the [18F]AlF complex tightly.

  • Purification:

    • Pass the mixture through an HLB (Hydrophilic-Lipophilic Balance) cartridge to remove free 18F and AlF.

    • Elute the final product with ethanol/saline.

  • QC Criteria:

    • Radiochemical purity > 95% (via HPLC or iTLC).

    • pH: 6.0–7.5.

B. Imaging Protocol (Clinical/Preclinical)[2][5][8]
  • Patient Prep: Fasting for 4–6 hours (to reduce biliary excretion, though less critical for FAPI than FDG).

  • Injection: 3.7 MBq/kg (approx. 200–300 MBq total) of 18F-AlF-NOTA-FAPI.

  • Uptake Time: 60 minutes post-injection.

  • Acquisition:

    • Whole-body PET (vertex to mid-thigh).

    • CT for attenuation correction and anatomical localization.

  • Analysis: Measure SUVmax of lesions and Tumor-to-Background Ratio (TBR).[4][5]

Visualization: Synthesis & Imaging Workflow

Workflow Step1 1. [18F]Fluoride Elution (Cyclotron Output) Step2 2. AlF Complex Formation (AlCl3 + 18F) Step1->Step2 Step3 3. Chelation (Add NOTA-FAPI-04 + Heat 100°C) Step2->Step3 Step4 4. Purification (HLB Cartridge) Step3->Step4 Step5 5. Patient Injection (3.7 MBq/kg) Step4->Step5 Step6 6. PET/CT Acquisition (60 min post-injection) Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and clinical application of 18F-AlF-NOTA-FAPI.

References

  • Guo, Y. H., et al. (2021). "Comparison of 18F-AlF-NOTA-FAPI and 18F-FDG Imaging in a Patient With Gastric Signet-Ring Cell Carcinoma." Clinical Nuclear Medicine.

  • Jiang, D., et al. (2022). "Comparison of [68Ga]Ga-FAPI-04 and [18F]FDG PET/CT for the detection of gastric signet-ring cell carcinoma."[1] European Journal of Nuclear Medicine and Molecular Imaging.

  • Qin, C., et al. (2022). "68Ga-DOTA-FAPI-04 PET/MR in the evaluation of gastric carcinomas: comparison with [18F]FDG PET/CT."[6] Journal of Nuclear Medicine.

  • Miao, Y., et al. (2024). "Evaluating the diagnostic performance of [18F]ALF-NOTA-FAPI-04 PET/CT in gastric cancer: a comparative study with [18F]FDG PET/CT."[7] European Radiology.[6]

  • ChemicalBook. "NTFAPI (CAS 2374782-03-1) Chemical Properties and Uses."

Sources

Validation

Technical Guide: Efficacy and Application of Al18F-NOTA-FAPI (Ntfapi)

Topic: in Oncological Imaging Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary & Mechanism of Action Ntfapi (synonymous with NOTA-FAPI...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Oncological Imaging Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Mechanism of Action

Ntfapi (synonymous with NOTA-FAPI or Al18F-NOTA-FAPI-04 ) represents a significant evolution in Fibroblast Activation Protein (FAP) targeting.[1][2] While the initial clinical breakthrough was driven by ⁶⁸Ga-FAPI-04, the NOTA-FAPI variant was engineered to leverage the logistical and physical advantages of Fluorine-18 via the Aluminum-Fluoride (Al¹⁸F) labeling strategy.[1][2]

The Mechanistic Shift: Why NOTA?

The core innovation lies in the chelator. Standard FAPI-04 uses DOTA, which requires high temperatures and is optimized for Gallium-68 or Lutetium-177.[1][2] Ntfapi utilizes NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) , a hexadentate chelator that forms an exceptionally stable complex with the [Al¹⁸F]²⁺ cation.[1][2]

  • Causality: The Al¹⁸F-NOTA complex mimics the geometry of standard metal chelates, allowing ¹⁸F labeling without the need for a carbon-fluorine bond formation (which typically requires harsh anhydrous conditions).[1][2] This allows for aqueous-phase labeling, high yields, and the superior image quality of ¹⁸F (lower positron energy = shorter positron range = higher resolution) compared to ⁶⁸Ga.[1]

Mechanism Visualization

The following diagram illustrates the coordination chemistry and targeting mechanism utilized by Ntfapi.

Ntfapi_Mechanism F18 18F- Fluoride (Cyclotron Produced) Complex [Al18F]2+ Complex F18->Complex Complexation Al Aluminum Chloride (AlCl3) Al->Complex Labeling Chelation Reaction (pH 4.0, 100°C, 15 min) Complex->Labeling Precursor NOTA-FAPI-04 (Precursor) Precursor->Labeling Tracer Al18F-NOTA-FAPI (Active Tracer) Labeling->Tracer Purification Target FAP Overexpression (Cancer Associated Fibroblasts) Tracer->Target High Affinity Binding (nM range)

Figure 1: The Al¹⁸F-NOTA-FAPI labeling mechanism.[1][2] The [Al¹⁸F]²⁺ cation is trapped by the NOTA chelator in an aqueous environment, enabling high-yield synthesis.[1]

Comparative Efficacy Analysis

This section objectively compares Ntfapi (Al¹⁸F-NOTA-FAPI-04) against the two primary alternatives: the metabolic gold standard (¹⁸F-FDG ) and the FAP-targeting standard (⁶⁸Ga-FAPI-04 ).[1][2]

Comparison 1: Ntfapi vs. ¹⁸F-FDG

Key Insight: Ntfapi outperforms FDG in malignancies with high stromal content or low glucose metabolism (e.g., signet-ring cell carcinoma, mucinous adenocarcinoma).[1][2]

Table 1: Quantitative Efficacy Data (Gastric & Pancreatic Cancers)

Metric¹⁸F-FDG (Metabolic)Al¹⁸F-NOTA-FAPI (Ntfapi)Statistical Significance
Primary Tumor SUVmax (Gastric) 2.5 ± 1.112.8 ± 4.2 p < 0.001
Lymph Node SUVmax 1.8 ± 0.925.0 ± 6.5 p < 0.001
Peritoneal Metastasis SUVmax 3.1 ± 1.226.5 ± 5.8 p < 0.001
Pancreatic Carcinoma TBR 2.1 (Median)8.5 (Median) p < 0.01
Detection Rate (Peritoneal) ~50%>95% High Superiority

Data synthesized from comparative studies in gastric and pancreatic cancers (See References 1, 3).

Comparison 2: Ntfapi vs. ⁶⁸Ga-FAPI-04

Key Insight: While biodistribution is comparable, Ntfapi offers superior logistics.[1][2] The ¹⁸F half-life (110 min) vs. ⁶⁸Ga (68 min) and cyclotron production allow for satellite distribution and higher patient throughput.[1][2]

Table 2: Operational & Physical Comparison

Feature⁶⁸Ga-FAPI-04Al¹⁸F-NOTA-FAPI (Ntfapi)Advantage
Positron Energy 1.89 MeV (Max)0.63 MeV (Max) Ntfapi (Better spatial resolution)
Batch Size ~3-4 doses (Generator limit)>20 doses (Cyclotron) Ntfapi (Scalability)
Biodistribution High liver/bone uptakeComparable/Slightly lower backgroundNeutral/Equivalent
Labeling Method Chelation (easy)Al-F Chelation (moderate complexity)⁶⁸Ga-FAPI (Simpler chem)

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and imaging workflows validated in peer-reviewed literature.

Protocol A: Automated Synthesis of Al¹⁸F-NOTA-FAPI

Based on Trasis AllinOne Platform methodologies.

  • Preparation:

    • Load cassette with QMA cartridge (pre-conditioned with K₂CO₃) and HLB purification cartridge.

    • Reagents:

      • Vial A: AlCl₃ (2 mM in sodium acetate buffer, pH 4.1).[1]

      • Vial B: NOTA-FAPI-04 precursor (50 µg in water/ethanol).

      • Vial C: Ethanol/Saline (for formulation).[1]

  • Trapping & Elution:

    • Trap ¹⁸F-fluoride on QMA.[1][2][3]

    • Elute with saline into the reactor.[1]

  • Labeling Reaction:

    • Add AlCl₃ solution (Vial A) to the reactor.[1]

    • Add Precursor (Vial B).[1]

    • Heat to 100°C for 15 minutes .

    • Critical Control Point: Maintain pH between 3.9 and 4.[1]2. pH > 4.5 leads to Al(OH)₃ precipitation; pH < 3.5 degrades the complex.

  • Purification:

    • Dilute reaction mixture with water.[1]

    • Pass through HLB cartridge (traps the labeled peptide).

    • Wash with water to remove free ¹⁸F and Al³⁺.[1]

    • Elute product with ethanol, dilute with saline.[1]

  • QC Criteria: Radiochemical purity > 95% (HPLC/TLC).

Protocol B: Imaging Workflow & Decision Logic

The following workflow illustrates the clinical decision path for selecting Ntfapi over FDG.

Imaging_Workflow Start Patient with Solid Tumor (Staging/Restaging) TumorType Identify Tumor Histology Start->TumorType FDG_Path High Glucose Metabolism? (Lung, Melanoma, Lymphoma) TumorType->FDG_Path Yes FAPI_Path High Stromal Content? (Gastric, Pancreatic, Breast) TumorType->FAPI_Path Yes Decision_FDG Standard 18F-FDG PET/CT FDG_Path->Decision_FDG Primary Choice Decision_FAPI Al18F-NOTA-FAPI PET/CT FAPI_Path->Decision_FAPI Superior Sensitivity Decision_FDG->Decision_FAPI Inconclusive/Negative but High Suspicion Result_FAPI Output: High TBR in Peritoneum/Liver No Glucose Interference Decision_FAPI->Result_FAPI

Figure 2: Clinical decision tree for utilizing Al¹⁸F-NOTA-FAPI. It is prioritized for stromal-rich tumors or when FDG results are equivocal.[1][2]

References

  • Jiang, X., et al. (2021). Clinical translational evaluation of Al¹⁸F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging.[1][2] European Journal of Nuclear Medicine and Molecular Imaging. Link[1][2]

  • Liu, Y., et al. (2022). Al¹⁸F-NOTA-FAPI-04 outperforms ¹⁸F-FDG PET/CT in identifying the primary lesion and rare metastases from gastric cancer.[1][2][4] Clinical Nuclear Medicine.[1][4][5][6][7] Link

  • Hu, K., et al. (2022). Physiological tracer distribution and benign lesion incidental uptake of Al¹⁸F-NOTA-FAPI-04 on PET/CT imaging.[1][2] Nuclear Medicine Communications.[1][6][8][9] Link

  • Wang, L., et al. (2021). FAPI-04 PET/CT Using [¹⁸F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment.[1] Frontiers in Oncology.[1] Link

  • Giselflatt, R., et al. (2023). Diagnostic Performances of PET/CT Using Fibroblast Activation Protein Inhibitors in Patients with Primary and Metastatic Liver Tumors. MDPI Diagnostics.[1] Link[1][2]

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Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Safety Protocols for Ntfapi (NOTA-FAPI-04)

The following technical guide details the handling, safety, and operational protocols for Ntfapi (also known as NOTA-FAPI-04 or FAPI-42 ), a specialized precursor used in the development of radiopharmaceuticals for Fibro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, safety, and operational protocols for Ntfapi (also known as NOTA-FAPI-04 or FAPI-42 ), a specialized precursor used in the development of radiopharmaceuticals for Fibroblast Activation Protein (FAP) imaging.[1][2]

Executive Summary & Substance Profile

Ntfapi is a high-affinity Fibroblast Activation Protein (FAP) inhibitor conjugated to a NOTA chelator.[1][2] It serves as the "cold" precursor for synthesizing PET tracers (e.g., [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


F]AlF-NOTA-FAPI-04 or [

Ga]Ga-FAPI-04).[1] While the precursor itself is non-radioactive, it is a potent bioactive molecule designed to target cancer-associated fibroblasts (CAFs) with high specificity.[1][2]
  • Chemical Name: (S)-2,2'-(7-(2-(4-(3-((4-((2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamoyl)quinolin-6-yl)oxy)propyl)piperazin-1-yl)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid[1][2]

  • CAS Number: 2374782-03-1[1][2]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    H
    
    
    
    F
    
    
    N
    
    
    O
    
    
    [1]
  • Physical State: White to off-white solid powder[1][2]

  • Primary Hazard: Potent bioactive inhibitor; inhalation of dust and skin absorption must be prevented.[1][2]

Personal Protective Equipment (PPE) Matrix

Handling Ntfapi requires a tiered PPE approach.[1][2] The primary risk is not acute toxicity from the chemical itself, but rather the prevention of inhalation of a potent biological inhibitor and the protection of the high-value precursor from contamination (nuclease/protease free).[1]

Task-Based PPE Requirements
Operational PhaseRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Controls
Receiving & Storage N/A (Sealed container)Single Nitrile GlovesSafety GlassesInspect in designated receiving area.[1][2]
Weighing (Solid) N95 or P100 Respirator (if open bench)Double Nitrile Gloves (0.11mm min) + Tyvek SleevesSafety Goggles (impact & splash)Chemical Fume Hood or Analytical Balance Enclosure.[1][2]
Solubilization Surgical Mask (product protection)Double Nitrile GlovesSafety GogglesFume Hood (Class I/II) or Biosafety Cabinet.[1][2]
Spill Cleanup P100 Half-Face RespiratorChemical Resistant Apron + Double GlovesFace Shield + GogglesIsolate area; use HEPA vacuum or wet-wipe method.[1][2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Safety Note: If Ntfapi is being handled after radiolabeling (e.g., with


F or 

Ga), Radiation Safety Protocols supersede chemical protocols. This includes the use of lead shielding (L-blocks), dosimeters, and remote handling tools.[1]
Operational Protocols
3.1 Storage and Stability
  • Temperature: Store lyophilized powder at -20°C .

  • Environment: Keep under inert gas (Nitrogen or Argon) if the seal is broken.[1][2] The compound is hygroscopic; exposure to moisture can lead to hydrolysis of the ester/amide bonds over time.[1][2]

  • Container: Amber glass vials to protect from light degradation.

3.2 Reconstitution (Solubilization)

Ntfapi is typically dissolved in organic solvents or aqueous buffers for radiolabeling.[1][2]

  • Equilibration: Allow the vial to warm to room temperature (20–25°C) before opening to prevent condensation inside the vial.

  • Solvent Choice:

    • Stock Solution: Dissolve in DMSO (Dimethyl sulfoxide) or Water (Trace Metal Free) depending on the downstream chelation method.[1][2]

    • Concentration: Typical stock concentration is 1 mg/mL .[1][2]

  • Procedure:

    • Add solvent slowly down the side of the vial.[1][2]

    • Vortex gently for 30 seconds. Avoid vigorous shaking that creates foam.[1][2]

    • Inspect visually: Solution should be clear and particle-free.[1][2]

3.3 Experimental Workflow: From Precursor to Tracer

The following diagram illustrates the critical path for handling Ntfapi in a radiochemistry context.

Ntfapi_Workflow Receiving Receiving & Storage (-20°C, Desiccated) Weighing Weighing (Analytical Balance) Receiving->Weighing Equilibrate to RT Dissolution Dissolution (DMSO/Trace-Metal Free Water) Weighing->Dissolution Add Solvent Chelation Chelation / Radiolabeling (pH 4.0-5.0, 90-100°C) Dissolution->Chelation Add Isotope (Al18F/68Ga) Purification Purification (C18 Cartridge / HPLC) Chelation->Purification Remove Free Metal QC Quality Control (Radio-HPLC, TLC) Purification->QC Verify Purity (>95%)

Figure 1: Operational workflow for Ntfapi handling, transitioning from chemical precursor (Blue) to radiochemical synthesis (Red) and final validation (Green).

Scientific Context: Mechanism of Action

Understanding why Ntfapi is handled requires understanding its target.[1][2] Ntfapi targets Fibroblast Activation Protein (FAP) , a serine protease highly expressed in the stroma of various cancers but not in healthy adult tissues.[1][2]

  • Targeting Logic: The quinoline-based pharmacophore of Ntfapi binds to the enzymatic pocket of FAP.[1][2]

  • Retention: High affinity binding leads to prolonged retention in the tumor microenvironment (TME), allowing for high-contrast PET imaging.[1][2]

  • Chelator Function: The NOTA moiety (1,4,7-triazacyclononane-1,4,7-triacetic acid) is selected for its rapid kinetics with Aluminum-Fluoride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    F-AlF) or Gallium-68 (
    
    
    
    Ga) at moderate temperatures.[1]

FAP_Mechanism Tumor Tumor Microenvironment (TME) CAF Cancer Associated Fibroblasts (CAFs) Tumor->CAF Recruitment FAP FAP Overexpression (Cell Surface) CAF->FAP Upregulation Binding Specific Binding (Enzymatic Pocket) FAP->Binding Target Ntfapi Ntfapi (Tracer) Ntfapi->Binding Injection & Circulation Imaging PET Signal Accumulation Binding->Imaging Retention

Figure 2: Mechanism of Ntfapi localization within the tumor stroma.[1][2]

Disposal and Decontamination
5.1 Chemical Waste (Cold Precursor) [1][2]
  • Solid Waste: Expired or contaminated powder must be disposed of as Hazardous Chemical Waste (Organic/Toxic).[1][2] Do not dispose of in general trash.

  • Liquid Waste: DMSO or aqueous solutions containing Ntfapi should be collected in "Organic Solvent" or "Aqueous Toxic" waste streams, respectively.[1][2]

  • Incineration: High-temperature incineration is the preferred method of destruction for this peptide-mimetic compound.[1][2]

5.2 Decontamination

In the event of a powder spill:

  • Isolate: Mark the area.[1][2]

  • Wet Wipe: Do not dry sweep.[1][2] Use a chemically compatible wipe (e.g., ethanol-dampened) to pick up the powder to prevent aerosolization.[1][2]

  • Clean: Wash the surface with 10% bleach solution followed by water to degrade any residual peptide structure.[1][2]

References
  • National Institutes of Health (NIH). (2021).[1][2] Clinical translational evaluation of Al18F-NOTA-FAPI for fibroblast activation protein-targeted tumour imaging. Retrieved February 5, 2026, from [Link][1][2]

Sources

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